molecular formula C14H15BO4 B1591325 (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 1072952-02-3

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No.: B1591325
CAS No.: 1072952-02-3
M. Wt: 258.08 g/mol
InChI Key: ISSAOILCOPRMKF-UHFFFAOYSA-N
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Description

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H15BO4 and its molecular weight is 258.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSAOILCOPRMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584775
Record name {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-02-3
Record name {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Key Building Block in Modern Synthesis

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid belongs to the versatile class of arylboronic acids, which have become indispensable reagents in contemporary organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and remarkable utility in carbon-carbon and carbon-heteroatom bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have cemented their role as foundational building blocks.[2][3] This guide provides an in-depth examination of the physical, chemical, and safety properties of this compound, offering field-proven insights and protocols essential for its effective application in research and development. The molecule's structure, featuring a phenylboronic acid moiety masked by a 2-methoxybenzyl ether linkage, presents unique characteristics and opportunities for complex molecular architecture.

Section 1: Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The core attributes of this compound are summarized below.

PropertyValueSource
CAS Number 1072952-02-3[4]
Molecular Formula C₁₄H₁₅BO₄[4]
Molecular Weight 258.08 g/mol [4]
Appearance Solid[4]
Melting Point 141-145 °C[4]
SMILES String COc1ccccc1COc2cccc(c2)B(O)O[4]
InChI Key ISSAOILCOPRMKF-UHFFFAOYSA-N[4]

Section 2: Solubility, Stability, and Handling

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the behavior of phenylboronic acids is well-documented. They are generally soluble in polar organic solvents such as methanol, DMSO, and diethyl ether, but exhibit poor solubility in nonpolar solvents like hexanes.[1][5] The presence of the methoxybenzyl ether group in the target molecule increases its lipophilicity compared to simpler phenylboronic acids, which may influence its solubility profile.

  • Practical Insight: For reaction setups, dissolving the compound in a minimal amount of a polar aprotic solvent like THF or DMA before adding it to the main reaction mixture is a standard and effective practice.

Stability and Storage

Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, particularly upon heating or under vacuum.[6] This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

  • Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a dry, dark place, preferably under refrigeration and an inert atmosphere.[3][7]

Safety and Handling

This compound and related compounds are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Classifications: May cause skin, eye, and respiratory irritation.[8][9][10] Harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][9] If handling large quantities or generating dust, a NIOSH-approved N95 respirator is recommended.[4][11]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[9][12] Wash hands thoroughly after handling.[12]

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The workflow for characterizing this compound involves a combination of spectroscopic and spectrometric techniques.

G cluster_0 Characterization Workflow reagent Received Reagent (C₁₄H₁₅BO₄) nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) reagent->nmr Primary ID ms Mass Spectrometry (HRMS-ESI/APCI) reagent->ms Molecular Weight ir FT-IR Spectroscopy reagent->ir Functional Groups confirm Structure & Purity Confirmed nmr->confirm ms->confirm ir->confirm

Caption: Standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: This technique confirms the number and connectivity of protons. For this molecule, one would expect distinct signals corresponding to the aromatic protons on both phenyl rings, the methylene (-CH₂-) protons of the benzyl group, the methoxy (-OCH₃) protons, and the exchangeable B(OH)₂ protons.

  • ¹³C NMR: This provides information on the carbon skeleton. A known challenge in the ¹³C NMR of arylboronic acids is the difficulty in observing the carbon atom directly attached to the boron (the ipso-carbon) due to quadrupolar relaxation.[13][14]

  • ¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. Arylboronic acids typically exhibit a broad signal in the range of δ 27-30 ppm, confirming the trigonal planar sp²-hybridized state of the boron atom.[14]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻), providing definitive confirmation of the molecular formula.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

  • A strong, broad O-H stretch around 3200-3400 cm⁻¹ for the B(OH)₂ group.

  • Aromatic C-H stretches just above 3000 cm⁻¹.

  • C-O stretches for the ether and methoxy groups (typically 1200-1300 cm⁻¹).

  • A B-O stretching vibration around 1350 cm⁻¹.

Section 4: Synthetic Strategy and Application

General Synthesis Approach

Arylboronic acids like this are typically synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic aqueous workup. This robust and widely adopted method ensures high yields and purity.[15][16]

G cluster_1 General Synthesis of Arylboronic Acids start Aryl Halide (Ar-Br) lithiation Metal-Halogen Exchange (e.g., n-BuLi, THF, -78°C) start->lithiation organolithium Organolithium Intermediate (Ar-Li) lithiation->organolithium boration Boration (Trialkyl borate, B(OR)₃) organolithium->boration boronate_ester Boronate Ester Intermediate (Ar-B(OR)₂) boration->boronate_ester hydrolysis Acidic Hydrolysis (e.g., HCl (aq)) boronate_ester->hydrolysis product Final Product (Ar-B(OH)₂) hydrolysis->product

Caption: A validated pathway for arylboronic acid synthesis.[15]

Primary Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[17]

G Suzuki-Miyaura Cross-Coupling reagents (3-((R¹)O)Ph)B(OH)₂ + R²-X Pd Catalyst Base product Product (3-((R¹)O)Ph)-R² reagents:pd->product Catalytic Cycle

Caption: The Suzuki reaction enables complex C-C bond formation.

This specific reagent allows for the introduction of a protected phenol group, which can be deprotected in a later synthetic step to reveal a hydroxyl functionality, further increasing the molecular complexity and providing a handle for subsequent modifications. This strategic utility makes it a valuable tool for drug development professionals aiming to build libraries of complex molecules for biological screening.

References

An In-Depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, bearing the CAS number 1072952-02-3, is a versatile organoboron compound that holds significant potential as a building block in synthetic organic chemistry. Its unique structural features, combining a boronic acid moiety with a methoxybenzyl ether, make it a valuable reagent, particularly in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, a detailed plausible synthesis protocol, and an in-depth exploration of its primary application in Suzuki-Miyaura coupling reactions. For researchers, scientists, and professionals in drug development, this document serves as a practical resource for understanding and utilizing this compound in the synthesis of novel bioactive molecules and advanced materials.

Introduction: The Ascending Role of Boronic Acids in Synthesis

Boronic acids have emerged as indispensable tools in modern organic chemistry, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] The advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has propelled arylboronic acids to the forefront of synthetic strategies for creating complex molecular architectures.[3][4] These compounds are now pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[5][6]

This compound is a member of this esteemed class of reagents. The presence of the 2-methoxybenzyl ether protecting group offers specific steric and electronic properties that can influence reactivity and provide a handle for subsequent synthetic transformations. This guide will delve into the core aspects of this specific boronic acid, providing both theoretical understanding and practical, actionable protocols.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1072952-02-3
Molecular Formula C₁₄H₁₅BO₄
Molecular Weight 258.08 g/mol
Appearance White to off-white solid
Melting Point 141-145 °C
SMILES String COc1ccccc1COc2cccc(c2)B(O)O
InChI Key ISSAOILCOPRMKF-UHFFFAOYSA-N

These properties indicate a stable, solid compound that can be handled under standard laboratory conditions. Appropriate personal protective equipment, including eye shields and gloves, should be used.

Synthesis of this compound: A Plausible Protocol

Step 1: Synthesis of 1-Bromo-3-((2-methoxybenzyl)oxy)benzene

This initial step involves a standard Williamson ether synthesis to protect the hydroxyl group of 3-bromophenol with a 2-methoxybenzyl group.

Experimental Protocol:

  • To a solution of 3-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-((2-methoxybenzyl)oxy)benzene.

Step 2: Borylation to Yield this compound

The second step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol:

  • Dissolve the synthesized 1-bromo-3-((2-methoxybenzyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M HCl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Borylation 3-Bromophenol 3-Bromophenol Step1_Reaction Reaction 3-Bromophenol->Step1_Reaction 2-Methoxybenzyl_chloride 2-Methoxybenzyl_chloride 2-Methoxybenzyl_chloride->Step1_Reaction K2CO3 K2CO3 K2CO3->Step1_Reaction Aryl_Bromide 1-Bromo-3-((2-methoxybenzyl)oxy)benzene Step1_Reaction->Aryl_Bromide Step2_Reaction Reaction Aryl_Bromide->Step2_Reaction nBuLi nBuLi nBuLi->Step2_Reaction Triisopropyl_borate Triisopropyl_borate Triisopropyl_borate->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Plausible two-step synthesis of the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), yielding a biaryl product.[8][9]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R'-X) Pd0->Oxidative_Addition PdII_Complex R'-Pd(II)-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (Ar-B(OH)₂) PdII_Complex->Transmetalation PdII_Biaryl_Complex R'-Pd(II)-Ar Transmetalation->PdII_Biaryl_Complex Reductive_Elimination Reductive Elimination PdII_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Biaryl_Product R'-Ar Reductive_Elimination->Biaryl_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a general, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific aryl halide used.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Experimental Workflow:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry: Analogous Examples

While specific examples of the application of this compound in the synthesis of named drug candidates are not prevalent in the current literature, the utility of structurally similar boronic acids is well-documented. These analogous applications provide a strong indication of the potential of the title compound in medicinal chemistry.

For instance, substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of bioactive molecules, including inhibitors of various enzymes and receptor antagonists.[1][2] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common feature in many approved drugs.

One can envision the use of this compound to synthesize analogs of compounds where a substituted phenyl ring is required. The 2-methoxybenzyl group can serve as a stable protecting group that can be removed under specific conditions if a free phenol is required in the final molecule. Alternatively, the entire (3-((2-Methoxybenzyl)oxy)phenyl) moiety can be incorporated as a key structural element contributing to the pharmacological activity of the target molecule.

For example, the synthesis of selective agonists for the α7 nicotinic acetylcholine receptors has utilized 2-methoxyphenyl boronic acid in a Suzuki coupling reaction to construct the final active compounds.[6] This highlights how alkoxy-substituted phenylboronic acids are employed to fine-tune the electronic and steric properties of ligands to achieve desired biological activity.

Conclusion and Future Outlook

This compound is a valuable synthetic building block with significant potential for the construction of complex organic molecules. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of biaryl linkages. While direct literature examples of its use in synthesizing specific bioactive compounds are currently scarce, the extensive application of analogous substituted phenylboronic acids in medicinal chemistry strongly supports its utility in drug discovery and development programs.

As the demand for novel and structurally diverse small molecules continues to grow, reagents like this compound will undoubtedly play an increasingly important role. Future research will likely focus on exploring its reactivity in a wider range of coupling reactions and its incorporation into new classes of therapeutic agents and functional materials. This guide provides the foundational knowledge and practical protocols for researchers to begin harnessing the synthetic potential of this promising compound.

References

Introduction: A Multifaceted Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid: Structure, Synthesis, and Application

This compound is a specialized organic reagent that embodies several key principles of modern synthetic strategy. As a trifunctional molecule, it incorporates a versatile boronic acid moiety for carbon-carbon bond formation, a strategically protected phenol, and the nuanced electronic and steric influence of the ortho-methoxybenzyl protecting group. This guide, intended for researchers and professionals in drug discovery and materials science, provides a comprehensive technical overview of this reagent. We will delve into its structural attributes, elucidate a robust synthetic pathway, and detail its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of biaryl synthesis.[1][2] The discussion emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

PART 1: Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a phenylboronic acid core where the hydroxyl group at the meta-position is protected as a 2-methoxybenzyl ether. This specific arrangement confers distinct properties that are crucial for its synthetic utility.

Structural Analysis:

  • Boronic Acid Group (-B(OH)₂): This functional group is the reactive center for transmetalation in Suzuki-Miyaura coupling reactions.[3][4] Boronic acids are generally stable, crystalline solids, though they can exist in equilibrium with their trimeric anhydride form, a boroxine.[5][6]

  • Phenolic Oxygen: The ether linkage at the 3-position makes the aromatic ring electron-rich, which can influence the kinetics of cross-coupling reactions.

  • 2-Methoxybenzyl (OMB) Protecting Group: Unlike the more common para-methoxybenzyl (PMB) group, the ortho-methoxy substituent introduces additional steric bulk and potential for chelation, which can alter reactivity and stability.[7][8] This group is essential for preventing the free phenol from interfering with the catalytic cycle, for instance, by coordinating to the palladium center or reacting with the base.[9]

Physicochemical Data Summary

PropertyValueSource/Comment
IUPAC Name This compoundDerived from structure
Molecular Formula C₁₄H₁₅BO₄Derived from structure
Molecular Weight 258.08 g/mol Calculated
Appearance Typically a white to off-white solidGeneral property of arylboronic acids[10]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterGeneral property of arylboronic acids[10]

Expected Spectroscopic Characteristics (¹H NMR)

Predicting the proton NMR spectrum is a critical step in characterization. Based on analogous structures, the following signals are anticipated:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.00s (broad)2HB(OH )₂The acidic protons of the boronic acid group are typically broad and may exchange with D₂O.
~7.40 - 7.60m3HAr-H (boronic acid ring)Protons on the phenylboronic acid ring, deshielded by the electron-withdrawing boronic acid group.
~7.25 - 7.35m2HAr-H (benzyl ring)Protons on the 2-methoxybenzyl ring.
~6.85 - 7.05m2HAr-H (benzyl ring)Protons on the 2-methoxybenzyl ring, shielded by the methoxy group.
~5.15s2HO-CH₂ -ArThe benzylic methylene protons.
~3.85s3HO-CH₃ The methoxy group protons.

Note: This is a prediction based on general chemical shift values for similar functional groups. Actual spectra should be acquired for confirmation. Data for similar compounds like 3-methoxyphenylboronic acid can serve as a reference.[11]

PART 2: Synthesis and Mechanism

The synthesis of this compound is a multi-step process that leverages standard organometallic and protection-group chemistry. The most logical pathway involves the protection of a commercially available starting material followed by a metal-halogen exchange and borylation.

Logical Synthesis Workflow

The synthesis can be dissected into two primary stages: protection and borylation. This approach ensures that the sensitive boronic acid functionality is introduced after the potentially reactive phenolic proton is masked.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Borylation A 3-Bromophenol C 1-Bromo-3-((2-methoxybenzyl)oxy)benzene A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 2-Methoxybenzyl chloride B->C F Final Product: This compound C->F 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. Acidic Workup (HCl) D n-Butyllithium (n-BuLi) D->F E Triisopropyl borate E->F

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Williamson ether synthesis and arylboronic acid preparation.[12][13]

Stage 1: Synthesis of 1-Bromo-3-((2-methoxybenzyl)oxy)benzene

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (16.0 g, 115.6 mmol), and acetone (100 mL).

  • Addition of Alkylating Agent: Add 2-methoxybenzyl chloride (9.9 g, 63.6 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

Stage 2: Synthesis of this compound

  • Setup: To a flame-dried 500 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add the product from Stage 1 (15.0 g, 51.2 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 35.0 mL, 56.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[13]

  • Borylation: Add triisopropyl borate (17.7 mL, 76.8 mmol) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[13]

  • Workup: Cool the reaction in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by slurrying in hexanes to afford the pure boronic acid.

PART 3: Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][14] This reaction is a cornerstone of modern medicinal chemistry for creating complex molecules.[15][16]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_complex Oxidative Addition + Ar¹-X pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Intermediate) pd2_complex->pd2_trans Transmetalation + [Ar²-B(OH)₃]⁻ - X⁻, - B(OH)₃ pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[2]

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-((2-methoxybenzyl)oxy)phenyl moiety) to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[17]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Reaction Components

ComponentRoleMolar Equiv.
Aryl BromideElectrophile1.0
This compoundNucleophile1.2 - 1.5
Pd(OAc)₂ or Pd(PPh₃)₄Catalyst0.01 - 0.05
PPh₃ or other phosphine ligandLigand0.02 - 0.10
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
Toluene/Water (e.g., 4:1)Solvent-
  • Setup: In a reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL Toluene, 2 mL Water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl compound.[17]

PART 4: Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling boronic acids and organometallic reagents.[18][19]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[20] Boronic acids can be irritating to the respiratory tract and skin.

  • Storage: Store in a tightly sealed container in a cool, dry place.[18] Keep away from strong oxidizing agents, strong acids, and strong bases.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[20]

    • Inhalation: Move the person to fresh air.[20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[18]

Conclusion

This compound is a highly valuable and strategically designed reagent for advanced organic synthesis. Its structure allows for the efficient construction of complex biaryl systems via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The integral 2-methoxybenzyl protecting group ensures that the phenolic hydroxyl does not interfere with the catalytic process, while still allowing for potential deprotection later in a synthetic sequence. By understanding the rationale behind its synthesis, the mechanism of its application, and proper handling procedures, researchers can effectively leverage this compound to accelerate the development of new pharmaceuticals and advanced materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Abstract

This compound belongs to the arylboronic acid class, a group of compounds of significant interest in medicinal chemistry and drug development. A critical, yet often challenging, physicochemical parameter for these molecules is their solubility, which directly impacts formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this novel molecule is not yet extensively published, this guide synthesizes field-proven insights and established methodologies for arylboronic acids to empower researchers in their drug development endeavors. We will delve into the underlying principles governing boronic acid solubility, present detailed, self-validating experimental protocols for its determination, and discuss strategies for its potential enhancement.

Introduction: The Significance of this compound and its Solubility

Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in various therapeutic areas, including enzyme inhibition and carbohydrate sensing.[1] this compound, with its distinct substitution pattern, presents a promising scaffold for novel drug discovery. However, like many arylboronic acids, it is anticipated to exhibit low aqueous solubility, a characteristic that can hinder its development.[1][2] Poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and compromised in vivo absorption. Therefore, a thorough understanding and quantitative determination of its solubility profile are paramount from the early stages of research and development.[3][4]

This guide will provide the necessary theoretical and practical knowledge to approach the solubility assessment of this compound with scientific rigor.

The Chemistry of Arylboronic Acid Solubility: Key Considerations

The solubility of arylboronic acids is a complex interplay of several factors. Understanding these is crucial for experimental design and data interpretation.

  • The Boronic Acid Moiety: The B(OH)₂ group is capable of hydrogen bonding, which can contribute to aqueous solubility. However, this group also has a tendency to undergo dehydration to form a cyclic anhydride known as a boroxine.[5][6] Boroxines are generally less soluble than their corresponding boronic acids, and this equilibrium can complicate solubility measurements.[1][6]

  • pH-Dependent Solubility: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The apparent solubility of a boronic acid can therefore be significantly influenced by the pH of the medium.[1][4] An increase in apparent solubility in basic solutions is often observed.

  • Influence of Substituents: The nature of the substituents on the phenyl ring plays a significant role in the overall solubility.[5] The (2-Methoxybenzyl)oxy group in the title compound introduces both hydrophobic (benzyl ring) and hydrophilic (ether oxygen, methoxy group) characteristics, the balance of which will dictate its solubility in various solvents.

  • Polymorphism: The solid-state form of the compound can affect its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, organic solvents like DMSO, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Calibrated pH meter

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • From this stock, prepare a series of calibration standards by serial dilution with the same solvent system that will be used for the solubility determination.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4). "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Analysis of Solute Concentration:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the prepared standards.

    • Determine the concentration of the dissolved compound in the experimental samples by interpolating from the calibration curve.

Self-Validating System Checks
  • Visual Confirmation of Excess Solid: At the end of the experiment, there must be visible undissolved solid in each vial to confirm that a saturated solution was achieved.

  • Time to Equilibrium: To ensure that 24-48 hours is sufficient to reach equilibrium, a time-point study can be performed where samples are taken at various intervals (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between subsequent time points.

  • Purity of the Solid: The purity of the starting material should be confirmed before the experiment, as impurities can affect the measured solubility.

Data Presentation

The solubility data should be presented in a clear and organized manner.

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Solubility (µM)
Deionized Water25~7TBDTBD
PBS257.4TBDTBD
0.1 N HCl251.2TBDTBD
Deionized Water37~7TBDTBD
PBS377.4TBDTBD

TBD: To Be Determined experimentally.

Enhancing the Solubility of this compound

For arylboronic acids with low aqueous solubility, several formulation strategies can be explored.

  • pH Adjustment: As previously mentioned, adjusting the pH of the formulation to a more basic range can increase the concentration of the more soluble boronate anion.

  • Use of Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or PEG 400 can significantly enhance the solubility of hydrophobic compounds.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.

  • Formation of Boronate Esters with Polyols: A particularly relevant strategy for boronic acids is their reaction with polyols, such as mannitol or sorbitol, to form more soluble boronate esters.[1] This approach is utilized in the formulation of the FDA-approved drug Velcade® (bortezomib).[1]

Visualizing the Workflow and Concepts

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid This compound B Add to vials with specified solvent systems A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC or UV-Vis D->E F Quantify using a calibration curve E->F

Caption: Shake-Flask Solubility Determination Workflow.

Factors Influencing Boronic Acid Solubility

G cluster_factors Solubility Aqueous Solubility of This compound pH pH of Solution pH->Solubility Temp Temperature Temp->Solubility Structure Molecular Structure (Substituents) Structure->Solubility SolidState Solid State (Polymorphism) SolidState->Solubility Boroxine Boroxine Formation (Dehydration) Boroxine->Solubility decreases

Caption: Key Factors Affecting Boronic Acid Solubility.

Conclusion

While direct solubility data for this compound requires experimental determination, this guide provides a robust framework for obtaining high-quality, reliable data. By understanding the underlying chemical principles and adhering to a validated experimental protocol, researchers can accurately characterize this crucial physicochemical property. This knowledge is essential for making informed decisions throughout the drug discovery and development pipeline, ultimately facilitating the translation of a promising molecule into a viable therapeutic candidate.

References

Technical Guide to the Physicochemical Characterization of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid: A Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid and its Physical Properties

This compound is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis and medicinal chemistry. Arylboronic acids are critical building blocks, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The specific structure of this molecule, featuring a benzyloxy ether linkage, suggests its potential utility as a precursor for complex biaryl structures, ligands for catalysis, or as a pharmacophore in drug discovery programs.

The melting point is one of the most fundamental and informative physicochemical properties of a solid organic compound. It serves two primary purposes in a research and development setting:

  • Criterion of Purity: A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

  • Compound Identification: As a characteristic physical constant, the melting point provides a preliminary means of identification and is a critical data point for the comprehensive characterization of novel chemical entities.

As of the date of this guide, a specific, experimentally determined melting point for this compound is not widely reported in publicly accessible literature. This guide, therefore, serves a dual purpose: to collate the relevant physicochemical principles governing arylboronic acids and to provide a robust, field-proven protocol for the accurate determination of this compound's melting point.

The Nature of Arylboronic Acids: Factors Influencing Melting Point

Arylboronic acids are not simple organic solids; their melting behavior is dictated by strong intermolecular forces and a propensity for dehydration.

  • Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is an excellent hydrogen bond donor and acceptor. In the solid state, these molecules typically form extensive hydrogen-bonded networks, often as dimeric pairs.[1] This strong intermolecular cohesion is a primary reason why boronic acids generally exhibit high melting points.[2][3]

  • Crystal Packing: The overall molecular shape, including the steric bulk and flexibility of the (2-Methoxybenzyl)oxy substituent, profoundly influences how the molecules pack into a crystal lattice. Symmetrical and planar molecules tend to pack more efficiently, leading to higher melting points. The introduction of a large, flexible ether linkage is expected to perturb this packing compared to simpler analogs.

  • Formation of Boroxines: A key characteristic of boronic acids is their tendency to undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines.[2][4] This transformation is a chemical reaction, not a phase transition. Consequently, what is observed during heating may not be a true melt but rather a decomposition or a transition to the boroxine, which then has its own melting point. This phenomenon can lead to difficulties in obtaining a reproducible, sharp melting point.[5]

Comparative Analysis: Melting Points of Structurally Related Compounds

To establish a reasonable expectation for the melting point of the target compound, it is instructive to examine the melting points of its structural precursors and isomers. This comparative analysis underscores the significant impact of substituent placement and complexity on the melting point.

Compound NameStructureMelting Point (°C)Key Structural Feature
Phenylboronic acidC₆H₅B(OH)₂216 - 219[2][3]The parent arylboronic acid.
3-Methoxyphenylboronic acidCH₃OC₆H₄B(OH)₂ (meta)160 - 163Methoxy group at the meta position.
2-Methoxyphenylboronic acidCH₃OC₆H₄B(OH)₂ (ortho)105 - 110Methoxy group at the ortho position.
4-Methoxyphenylboronic acidCH₃OC₆H₄B(OH)₂ (para)204 - 206Methoxy group at the para position.

Table 1: Experimentally determined melting points of analogous arylboronic acids.

The data clearly illustrate that the position of a simple methoxy substituent dramatically alters the melting point. The target molecule, this compound, replaces the methyl group of 3-methoxyphenylboronic acid with a much larger 2-methoxybenzyl group. This addition increases molecular weight and introduces another aromatic ring and an ether linkage, which will influence both hydrogen bonding and van der Waals interactions, making its melting point distinct from these simpler analogs.

Experimental Protocol: Accurate Determination of Melting Point

This protocol describes the definitive method for determining the melting point of a novel crystalline solid like this compound using a standard digital melting point apparatus (e.g., a Mel-Temp). The procedure is designed as a self-validating system, employing a two-stage process to ensure accuracy.

Materials and Equipment
  • Sample of this compound, dried to constant weight.

  • Melting point capillary tubes (sealed at one end).

  • Digital melting point apparatus.

  • Mortar and pestle or spatula for sample grinding.[6]

  • Certified melting point standards (e.g., benzoic acid, caffeine) for instrument calibration.

Workflow for Melting Point Determination

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis A Calibrate Apparatus with Standards B Grind Sample to Fine Powder C Load Capillary Tube (1-2 mm height) B->C D Rapid Heating Run (~10-20°C/min) C->D E Determine Approximate Melting Range D->E F Cool Apparatus ~20°C Below Approx. MP E->F G Precise Heating Run (1-2°C/min) F->G H Record T1 (Onset) and T2 (Clear Point) G->H I Report Melting Range (T1 - T2) H->I J Analyze Range Width (Sharp vs. Broad) I->J K Note Observations (Decomposition, Color Change) J->K

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar): Before analyzing the sample, confirm the accuracy of the apparatus's thermometer. Run a standard compound with a known, sharp melting point (e.g., benzoic acid, MP 122.4°C). If the observed value deviates by more than 1°C from the certified value, a correction factor should be applied to all subsequent measurements.

  • Sample Preparation (Expertise Pillar):

    • Place a small amount (10-20 mg) of the crystalline this compound onto a clean, dry watch glass or into a mortar.

    • Gently crush the sample into a fine, homogeneous powder.[7]

    • Causality: A fine powder ensures uniform heat transfer throughout the sample in the capillary, which is essential for observing a sharp, reproducible melting range. Large crystals can trap air and heat unevenly.

  • Capillary Loading:

    • Invert a capillary tube (sealed end down) and press the open end into the powdered sample.

    • Tap the sealed end gently on a hard surface, or drop the tube down a long glass tube, to pack the powder tightly into the bottom.[8]

    • Repeat until a packed column of 1-2 mm in height is achieved.

    • Causality: Too much sample will result in a large temperature gradient across the material, artificially broadening the observed melting range. Too little will be difficult to observe.

  • Approximate Melting Point Determination:

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute).

    • Observe the sample and record the approximate temperature range at which it melts. This first pass is not for record but for efficient range-finding.

  • Accurate Melting Point Determination (Authoritative Grounding Pillar):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.

    • Insert a fresh, newly loaded capillary tube with the sample.

    • Set a slow, controlled heating rate of 1-2°C per minute.[6]

    • Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the temperatures at which the phase transition begins and ends.

    • Record T₁ , the temperature at which the first drop of liquid appears.

    • Record T₂ , the temperature at which the last solid crystal melts, leaving a clear liquid.

    • The final, reported melting point is the range T₁ – T₂ .

    • Repeat the measurement with a fresh sample at least twice to ensure reproducibility. The reported ranges should agree within 1°C.

Interpretation of Results

  • Sharp Melting Range (e.g., 145.5 - 146.0°C): A narrow range of ≤ 1°C is strong evidence of high purity for the crystalline solid.

  • Broad Melting Range (e.g., 142 - 145°C): A range greater than 2°C typically indicates the presence of impurities. It may also suggest that the sample is undergoing decomposition or dehydration to the boroxine.

  • Observations of Decomposition: Note any color change, gas evolution, or charring during the heating process. If this occurs, the reported value should be designated as a "melting point with decomposition" (e.g., 150°C dec.). This is a characteristic property of the compound.

Conclusion

While the precise melting point of this compound requires experimental determination, its structural features suggest it will be a high-melting solid. The robust protocol detailed herein provides the necessary framework for any researcher to obtain an accurate and reliable melting point, a critical first step in the physicochemical characterization of this and other novel boronic acids. Adherence to this methodology ensures that the resulting data is trustworthy and contributes authoritatively to the scientific record.

References

An In--Depth Technical Guide to the Stability and Storage of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids are a cornerstone of modern organic synthesis, prized for their versatility as building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their utility in constructing complex molecular architectures has made them indispensable in pharmaceutical research and materials science. The compound (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, with its specific substitution pattern, offers unique potential for introducing tailored functionality into target molecules.

However, the efficacy and reproducibility of reactions employing boronic acids are intrinsically linked to their stability. The boronic acid moiety, B(OH)₂, is susceptible to several degradation pathways that can compromise sample purity, affect stoichiometric calculations, and ultimately lead to diminished reaction yields or failure. Understanding these stability challenges is not merely a matter of procedural compliance but a fundamental aspect of ensuring experimental integrity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stability of this compound. Moving beyond generic storage advice, we will delve into the core chemical principles governing its degradation, provide field-proven protocols for storage and handling, and detail methodologies for assessing its long-term integrity.

Physicochemical Profile

A foundational understanding begins with the specific properties of the molecule .

PropertyValueSource
CAS Number 1072952-02-3
Molecular Formula C₁₄H₁₅BO₄
Molecular Weight 258.08 g/mol
Appearance Solid
Melting Point 141-145 °C
SMILES String COc1ccccc1COc2cccc(c2)B(O)O
InChI Key ISSAOILCOPRMKF-UHFFFAOYSA-N

Fundamental Mechanisms of Boronic Acid Instability

The stability of this compound is primarily dictated by the reactivity of the boronic acid group. Two principal degradation pathways must be understood and mitigated.

The Boronic Acid-Boroxine Equilibrium

Perhaps the most common intrinsic instability of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This is a reversible condensation reaction where three molecules of the boronic acid lose three molecules of water.[3][4]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium can be influenced by temperature and the presence of moisture. In the solid state, many arylboronic acids exist as a mixture of the free acid and the boroxine.[4] The formation of boroxine alters the molecular weight and can significantly impact reaction stoichiometry if not accounted for, as only the monomeric boronic acid is typically active in cross-coupling reactions. While the reaction is reversible and boroxines can be hydrolyzed back to the boronic acid in the presence of water, relying on this in situ conversion can lead to inconsistent results.[5]

Oxidative Deboronation

A more destructive and irreversible degradation pathway is oxidative deboronation. The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to nucleophilic attack.[6] Reactive oxygen species (ROS), such as hydrogen peroxide, can attack the boron atom, leading to a rearrangement that cleaves the carbon-boron bond and results in the formation of a phenol and boric acid.[6][7] This process effectively destroys the reagent. While less of a concern for a solid stored under an inert atmosphere, it becomes a significant risk once the compound is in solution or exposed to ambient air for prolonged periods.[8][9]

Figure 1. Key degradation pathways for boronic acids.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the primary defense against the degradation of this compound. The following recommendations are synthesized from safety data sheets for analogous compounds and best practices for handling air- and moisture-sensitive reagents.

Optimal Storage Conditions

To maximize the shelf-life and preserve the integrity of the compound, the following conditions are mandatory.

ParameterRecommendationRationale & CausalityReferences
Temperature Refrigerate (2–8 °C) Low temperatures slow the rate of chemical degradation, particularly the dehydration equilibrium that leads to boroxine formation.[10][11][12]
Atmosphere Store under an inert gas (Nitrogen or Argon) An inert atmosphere displaces oxygen and moisture. This directly prevents oxidative deboronation and minimizes hydrolysis and the formation of boroxine.[10][11]
Moisture Keep in a tightly sealed container in a dry environment (e.g., desiccator) Moisture is a reactant in the hydrolysis of boroxines back to boronic acids and can facilitate other degradation pathways. Airtight containers are crucial to prevent water absorption from the atmosphere.[13][10][13][14]
Light Store in an opaque or amber vial to protect from light Although less common for boronic acids, photolytic degradation pathways cannot be ruled out for complex organic molecules. Protection from UV light is a standard precaution for preserving chemical integrity.[15][16]
Container Use original supplier vial or a clean, dry glass container with a secure seal The container must be inert and provide an excellent seal against the atmosphere. Avoid reactive materials. Screw-top lids with a PTFE liner are highly effective.[13][13][15]
Safe Laboratory Handling

Proper handling during experimental use is as critical as long-term storage.

  • Inert Atmosphere Transfer: Whenever possible, handle the solid in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.

  • Minimize Exposure: If a glovebox is unavailable, unseal the container only for the brief time needed to weigh and dispense the material. Purge the headspace of the container with nitrogen or argon before resealing.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before coming into contact with the boronic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][17]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[14][17]

Protocol for Stability Assessment

Trustworthiness in research requires self-validating systems. Periodically assessing the purity of stored boronic acid is essential to guarantee its quality prior to use in a reaction. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, though care must be taken to avoid on-column degradation.

Challenges in Boronic Acid Analysis

Standard reversed-phase HPLC (RP-HPLC) methods can be problematic for boronic acids and their derivatives (e.g., pinacol esters). The aqueous mobile phases and residual silanol groups on silica-based columns can catalyze the hydrolysis of boroxines or boronate esters during the analysis itself, giving an inaccurate purity profile.[18][19] More robust techniques like non-aqueous capillary electrophoresis (NACE) or methods using specialized columns and mobile phases have been developed to overcome this.[18] However, a carefully optimized RP-HPLC method can still provide valuable insight.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general workflow for assessing the purity of this compound and detecting potential degradation products. This method should be validated for the specific compound and available equipment.

Objective: To quantify the purity of the parent boronic acid and identify the presence of the corresponding phenol (from oxidation) or other impurities.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for pH modification)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: a. Accurately weigh ~5 mg of a reference standard (if available) or a new batch of the boronic acid into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a diluent of 50:50 Acetonitrile:Water. This yields a stock solution of ~0.5 mg/mL. c. Prepare a working standard of ~0.05 mg/mL by diluting the stock solution 1:10 with the diluent.

  • Sample Preparation: a. Prepare the sample to be tested at the same concentration as the working standard (~0.05 mg/mL) using the same procedure.

  • HPLC Conditions (Starting Point):

    • Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[19]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (avoid high temperatures which can accelerate degradation)

    • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan).

    • Injection Volume: 10 µL

  • Analysis and Interpretation: a. Inject the diluent as a blank, followed by the standard and the sample. b. Compare the chromatograms. The purity of the sample can be calculated based on the area percent of the main peak. c. Look for early-eluting peaks that may correspond to more polar degradation products like the phenol resulting from deboronation. The retention time can be confirmed by injecting a standard of the suspected impurity if available. d. The presence of a broad or complex peak system may indicate on-column interconversion of the boronic acid and its boroxine.

Figure 2. Workflow for HPLC-based stability assessment.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its chemical integrity. The primary stability concerns—reversible dehydration to boroxine and irreversible oxidative deboronation—are manageable through a disciplined and informed approach to storage and handling. By implementing the protocols outlined in this guide—refrigeration under a dry, inert atmosphere and protection from light—researchers can significantly extend the shelf-life and ensure the reliability of this reagent. Furthermore, incorporating periodic analytical verification into laboratory workflows provides a crucial quality control step, safeguarding against the use of degraded material and enhancing the reproducibility of experimental outcomes.

References

A Technical Guide to the Spectroscopic Characterization of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS 1072952-02-3) is a sophisticated building block in organic synthesis, valued for its role in constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. We delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing predictive data with established analytical protocols, this document serves as an essential reference for researchers, chemists, and quality control professionals engaged in the synthesis and application of advanced boronic acid derivatives.

Introduction: The Role of Arylboronic Acids in Modern Synthesis

Arylboronic acids are a cornerstone of modern synthetic chemistry. Their stability, low toxicity, and versatile reactivity make them indispensable reagents, most notably in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology is a preferred strategy in drug discovery for synthesizing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[3][4]

This compound is a bifunctional reagent that incorporates a reactive boronic acid moiety with a sterically significant 2-methoxybenzyl ether protecting group. This structure allows for precise, sequential synthetic transformations. The accurate characterization of such a molecule is paramount; it ensures reaction fidelity, reproducibility, and the ultimate purity of the final product. This guide establishes a self-validating analytical workflow where each spectroscopic technique provides a unique and complementary piece of structural evidence, culminating in a complete and trustworthy molecular profile.

Molecular Profile and Analytical Workflow

A robust analytical strategy begins with understanding the target molecule's fundamental properties and outlining a logical workflow for its characterization, typically post-synthesis and purification.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueReference
CAS Number 1072952-02-3
Molecular Formula C₁₄H₁₅BO₄
Molecular Weight 258.08 g/mol
Physical Form Solid
Melting Point 141-145 °C
InChI Key ISSAOILCOPRMKF-UHFFFAOYSA-N
Molecular Structure

The structural arrangement of the two aromatic rings linked by a methylene ether bridge is key to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Characterization Workflow

The confirmation of a synthesized chemical entity is a sequential, multi-technique process. Each step validates the previous one, from the verification of functional groups to the definitive confirmation of molecular weight and atomic connectivity.

G cluster_validation Spectroscopic Validation synthesis Synthesis & Purification ir IR Spectroscopy synthesis->ir ms Mass Spectrometry ir->ms Functional groups confirmed nmr NMR (¹H, ¹³C) ms->nmr Molecular weight confirmed final Structurally Confirmed Product nmr->final Structure & purity confirmed

Caption: A self-validating workflow for chemical synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis: Predicted Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The interpretation relies on predicting chemical shifts (δ) based on shielding/deshielding effects from nearby functional groups.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 7.8br s2HB(OH )₂Boronic acid protons are acidic, often broad, and exchange with D₂O.
~ 7.5 - 6.8m8HAr-H A complex multiplet region corresponding to the eight protons on the two distinct aromatic rings.
~ 5.1s2HO-CH₂ -ArMethylene protons adjacent to an ether oxygen and an aromatic ring.
~ 3.8s3HO-CH₃ Methoxy protons, typically a sharp singlet in a shielded environment.
¹³C NMR Analysis: Predicted Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. While proton-decoupled spectra are standard, the chemical shift of each carbon is highly sensitive to its bonding and electronic environment.

Predicted δ (ppm)AssignmentRationale
~ 160 - 155Ar-C -OAromatic carbons directly attached to ether oxygens are significantly deshielded.
~ 140 - 110Ar-C HAromatic carbons bonded to hydrogen, spanning a typical range.
~ 135 (broad)Ar-C -BThe ipso-carbon attached to boron is often broad or has a low signal intensity due to quadrupolar relaxation of the boron nucleus.[5][6]
~ 70O-C H₂-ArThe aliphatic methylene carbon of the benzyl ether group.
~ 55O-C H₃The aliphatic carbon of the methoxy group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.

  • Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for boronic acids as it can better solubilize the compound and allows for clearer observation of the B(OH)₂ protons.

  • Acquisition:

    • Record a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

    • To confirm the B(OH)₂ protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad signal assigned to B(OH)₂ should diminish or disappear.

    • Record a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides definitive evidence of the elemental composition.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation should be the molecular ion.

m/z Value (Predicted)Ion SpeciesRationale
259.1[M+H]⁺Protonated molecular ion in positive ion mode.
281.1[M+Na]⁺Sodium adduct, commonly observed in ESI.
257.1[M-H]⁻Deprotonated molecular ion in negative ion mode.
Fragmentation Analysis

While soft ionization minimizes fragmentation, some characteristic fragmentation can be induced and observed, providing further structural clues. The ether linkage is a likely point of cleavage.

parent [C₁₄H₁₅BO₄+H]⁺ m/z = 259.1 frag1 [C₇H₇O]⁺ m/z = 107.1 (Methoxybenzyl cation) parent->frag1 Cleavage of C-O ether bond frag2 [C₇H₈BO₃]• m/z = 152.0 (Hydroxyphenylboronic acid radical) parent->frag2

Caption: Predicted primary fragmentation pathway in positive-ion mode MS.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. The high-resolution data allows for the calculation of the elemental formula from the exact mass, confirming the composition C₁₄H₁₅BO₄.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations.

Interpreted IR Spectrum

The IR spectrum of this compound will be a composite of absorptions from its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3600 - 3200Strong, BroadO-H StretchB(O-H)₂
~ 3100 - 3000MediumC-H StretchAromatic C-H
~ 2950 - 2850Medium-WeakC-H StretchAliphatic C-H (-CH₂, -CH₃)
~ 1600, 1480Medium-StrongC=C StretchAromatic Ring
~ 1380 - 1320StrongB-O StretchB-O
~ 1250 - 1200StrongC-O StretchAryl Ether (Ar-O-C)
~ 1100 - 1020StrongC-O StretchAlkyl Ether (C-O-CH₃)
~ 900 - 675StrongC-H BendAromatic Out-of-Plane
Experimental Protocol: IR Data Acquisition
  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (ATR): The most convenient method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact and collect the spectrum.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Collection: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Conclusion

The structural integrity of this compound is definitively established through a synergistic application of NMR, MS, and IR spectroscopy. IR spectroscopy provides rapid confirmation of key functional groups, particularly the B(OH)₂ and ether moieties. High-resolution mass spectrometry validates the molecular formula C₁₄H₁₅BO₄ by providing an exact mass. Finally, ¹H and ¹³C NMR spectroscopy offers an unambiguous map of the atomic connectivity, confirming the substitution patterns and the presence of all structural components. Together, these techniques form a robust, self-validating protocol essential for any researcher or drug development professional relying on this versatile synthetic building block.

References

1H NMR spectrum of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating a Complex Structure with Precision

In the landscape of modern drug discovery and materials science, arylboronic acids are pivotal intermediates, valued for their versatility in cross-coupling reactions and their unique interactions with biological targets. The compound this compound is a sophisticated molecule featuring multiple aromatic systems and functional groups. Its precise structural verification is non-negotiable for its application in synthesis and development.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose. It provides a detailed fingerprint of a molecule's structure by mapping the chemical environment of every hydrogen atom. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, moving beyond a simple peak list to explain the causal relationships between molecular structure and spectral output. We will delve into the theoretical prediction of the spectrum, address common experimental challenges with boronic acids, and provide a robust protocol for acquiring a clean, interpretable spectrum.

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we must first dissect the molecule into its distinct proton environments. The structure contains two substituted benzene rings and three key functional groups—a boronic acid, an ether, and a methoxy group—each uniquely influencing its neighboring protons.

Caption: Molecular structure and key proton environments.

Deconstructing the Spectrum: The Three Pillars of ¹H NMR Analysis

The ¹H NMR spectrum is defined by three core principles: chemical shift (where peaks appear), integration (the area of peaks), and spin-spin splitting (the pattern of peaks). A thorough analysis of these pillars allows for the unambiguous assignment of each proton signal.

Pillar 1: Chemical Shift (δ)

The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a proton.[1] Electron-donating groups (EDGs) "shield" nearby protons, causing their signals to appear at a lower ppm (upfield). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting them to a higher ppm (downfield).[2]

  • Methoxy (-OCH₃) and Ether (-OR) Groups: These are powerful EDGs. The oxygen atom donates electron density into the aromatic ring through resonance, increasing shielding, particularly at the ortho and para positions.[2]

  • Boronic Acid (-B(OH)₂) Group: This group acts as a weak electron-withdrawing group, deshielding protons on its attached aromatic ring.

Predicted Chemical Shifts:

  • Aromatic Protons (H_d-g and H_h-k, ~6.8–8.0 ppm): This region is the most complex.

    • Methoxybenzyl Ring (H_h-k): The strong donating effects of both the methoxy and ether groups will shift these protons significantly upfield, likely in the 6.8–7.4 ppm range.

    • Phenylboronic Acid Ring (H_d-g): This ring is influenced by the donating ether group and the withdrawing boronic acid group. Protons ortho and para to the ether linkage will be shielded, while those ortho to the boronic acid will be the most deshielded. We expect a wider spread, from approximately 7.0–7.8 ppm .

  • Benzylic Protons (H_b, ~5.0 ppm): These -CH₂- protons are adjacent to both an oxygen atom and an aromatic ring, placing them in a deshielded environment. A typical range is 4.5-5.5 ppm.[1]

  • Methoxy Protons (H_c, ~3.8 ppm): The methyl protons of the -OCH₃ group are deshielded by the adjacent oxygen and typically appear as a sharp singlet around 3.7-3.9 ppm.[3][4]

  • Boronic Acid Protons (H_a, variable and broad): These protons are acidic and can undergo chemical exchange with the solvent or trace water.[5] Their signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, they may appear as a broad singlet around 8.0 ppm. In protic solvents like D₂O or CD₃OD, the signal will disappear due to proton-deuterium exchange.[5]

Pillar 2: Integration

Integration measures the area under each signal, which is directly proportional to the relative number of protons generating that signal.[6][7] This provides a quantitative count of each type of hydrogen.

  • H_a (B(OH)₂): Integrates to 2H (may integrate low or not at all if exchange occurs).

  • H_b (-CH₂-): Integrates to 2H.

  • H_c (-OCH₃): Integrates to 3H.

  • H_d-g (Aromatic): Each unique proton will integrate to 1H, for a total of 4H.

  • H_h-k (Aromatic): Each unique proton will integrate to 1H, for a total of 4H.

Pillar 3: Spin-Spin Splitting (Multiplicity)

Splitting occurs because the magnetic field of a proton is influenced by the spins of protons on adjacent carbons. The multiplicity of a signal generally follows the n+1 rule , where 'n' is the number of equivalent neighboring protons.[8] The distance between the split lines is the coupling constant (J), measured in Hertz (Hz).

  • Typical Aromatic Coupling Constants:

    • J_ortho (³J): 6–10 Hz (coupling between adjacent protons).[9]

    • J_meta (⁴J): 1–3 Hz (coupling between protons separated by one carbon).[9][10]

    • J_para (⁵J): ~0 Hz (coupling is usually too small to be observed).

Predicted Splitting Patterns:

  • H_c (-OCH₃): No adjacent protons, so it will be a singlet (s) .

  • H_b (-CH₂-): No adjacent protons, so it will be a singlet (s) .

  • Aromatic Protons (H_d-g, H_h-k): These will show complex splitting patterns. Protons with one ortho neighbor will be doublets. Protons with two ortho neighbors will be triplets. Protons with both ortho and meta neighbors will appear as a doublet of doublets (dd) or more complex multiplets. For example, a proton with one ortho neighbor and one meta neighbor would appear as a doublet of doublets.[11]

Experimental Protocol: Overcoming the Boronic Acid Challenge

A significant challenge in the NMR analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimers called boroxines.[12][13] This oligomerization results in broad, often unintelligible, spectra due to the presence of multiple species in equilibrium.

The Self-Validating Solution: The key to obtaining a high-quality spectrum is to break up these boroxine structures. This is reliably achieved by using a coordinating deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), which can hydrogen-bond with the boronic acid hydroxyl groups and prevent oligomerization.[14]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh 5-10 mg of This compound b Transfer to a clean, dry NMR tube a->b c Add ~0.7 mL of DMSO-d6 or CD3OD b->c d Cap and vortex until fully dissolved c->d e Insert sample into NMR spectrometer d->e f Lock, tune, and shim the instrument e->f g Acquire ¹H NMR spectrum (e.g., 16-64 scans) f->g h Apply Fourier Transform and phase correction g->h i Calibrate spectrum to residual solvent peak h->i j Integrate all signals i->j k Assign peaks based on shift, integration, and multiplicity j->k

Caption: Standard workflow for ¹H NMR analysis of boronic acids.

Step-by-Step Experimental Methodology
  • Sample Weighing: Accurately weigh 5–10 mg of the title compound directly into a tared vial.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a pipette, add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

  • Dissolution: Cap the NMR tube securely and vortex for 30-60 seconds, or until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument procedures for locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves acquiring 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum to ensure all peaks are in the positive absorptive mode, and setting the baseline correction.

  • Calibration: Calibrate the chemical shift axis by referencing the residual protic peak of the solvent (e.g., DMSO-d₅ at δ ≈ 2.50 ppm).

Predicted Data Summary

The following table consolidates the predicted ¹H NMR data for this compound. Actual experimental values may vary slightly depending on solvent and concentration.[8]

Proton Label Description Predicted δ (ppm) Integration Predicted Multiplicity Coupling Constants (J, Hz)
H_aB(OH)₂7.5 - 8.5 (Broad)2HBroad Singlet (br s)N/A
H_b-O-CH₂-Ar~5.12HSinglet (s)N/A
H_c-OCH₃~3.83HSinglet (s)N/A
H_d-gPhenylboronic Ring7.0 - 7.84H (1H each)Multiplets (m), dd, tJ_ortho ≈ 7-9, J_meta ≈ 2-3
H_h-kMethoxybenzyl Ring6.8 - 7.44H (1H each)Multiplets (m), dd, tJ_ortho ≈ 7-9, J_meta ≈ 2-3

Conclusion

The ¹H NMR spectrum of this compound is complex, yet entirely decipherable through a systematic application of fundamental NMR principles. By understanding the electronic effects of the substituents, one can confidently predict the chemical shifts of the distinct proton environments. The integration provides an exact proton count, while the splitting patterns and coupling constants reveal the connectivity within the molecule. The primary experimental hurdle—boroxine formation—is readily overcome by selecting an appropriate coordinating solvent, ensuring the acquisition of a clean spectrum of the monomeric species. This guide provides the theoretical framework and practical methodology for researchers to use ¹H NMR not just as a characterization tool, but as a definitive instrument for structural verification in their research and development endeavors.

References

A Guide to Sourcing and Application of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in modern drug discovery and development. Their unique chemical properties, particularly their role as versatile building blocks in carbon-carbon bond-forming reactions, have cemented their importance in the synthesis of complex organic molecules. Among the vast array of commercially available boronic acids, (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS No. 1072952-02-3) presents a unique structural motif of significant interest to medicinal chemists. The presence of the methoxybenzyl ether moiety offers a combination of steric bulk and electronic properties that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical overview of the commercial availability, quality control, and a key application of this valuable reagent.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers specializing in research and development chemicals. The compound is typically offered in various purities, with most suppliers providing a minimum purity of 95-98%. When sourcing this material, it is crucial for researchers to consider not only the purity but also the supplier's reputation for quality control and the availability of comprehensive analytical data.

Below is a summary of representative suppliers and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate information.

SupplierCAS NumberMolecular FormulaMolecular WeightTypical Purity
Sigma-Aldrich1072952-02-3C₁₄H₁₅BO₄258.08≥95%
Aaron Chemistry1072952-02-3C₁₄H₁₅BO₄258.08≥97%
Key Organics1072952-02-3C₁₄H₁₅BO₄258.08≥97%
Fluorochem871125-76-7 (isomer)C₁₄H₁₅BO₄258.0898%
Combi-Blocks Inc.1072952-02-3C₁₄H₁₅BO₄258.0898%

Note: This table is for illustrative purposes. Availability and specifications are subject to change. Always consult the supplier's official documentation.

Quality Control and Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results. A thorough quality control workflow should be implemented upon receipt of the material.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a primary method for confirming the identity of the compound. The proton NMR spectrum should show characteristic peaks for the aromatic protons of both phenyl rings, the benzylic methylene protons, and the methoxy group protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and provides an assessment of its purity. The mass spectrum should exhibit a clear parent ion corresponding to the molecular weight of the boronic acid.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak.

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined range. For this compound, the reported melting point is typically in the range of 141-145 °C. A broad or depressed melting point can indicate the presence of impurities.

The following diagram illustrates a logical workflow for the quality control of incoming chemical reagents.

QC_Workflow cluster_sourcing Sourcing cluster_receiving Receiving & Initial Checks cluster_analytical Analytical Validation cluster_decision Decision Supplier_Selection Supplier Selection & CoA Request Documentation_Review Documentation Review (CoA, SDS) Supplier_Selection->Documentation_Review Procurement Visual_Inspection Visual Inspection (Color, Form) NMR_Analysis ¹H & ¹³C NMR (Identity & Structure) Visual_Inspection->NMR_Analysis Initial QC Documentation_Review->Visual_Inspection LCMS_Analysis LC-MS (Purity & MW Confirmation) NMR_Analysis->LCMS_Analysis HPLC_Analysis HPLC (Quantitative Purity) LCMS_Analysis->HPLC_Analysis Accept_Reject Accept / Reject HPLC_Analysis->Accept_Reject Final Quality Assessment

Caption: Quality Control Workflow for Chemical Reagents.

Synthetic Route Overview

While a specific, detailed synthesis of this compound is not widely published in peer-reviewed journals, a plausible and common synthetic strategy can be inferred from established organic chemistry principles. The synthesis would likely proceed in two key steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxyphenylboronic acid or a protected derivative is reacted with 2-methoxybenzyl halide (e.g., bromide or chloride) in the presence of a base to form the corresponding benzyl ether. This is a well-established and robust method for the formation of aryl ethers[1].

  • Borylation of an Aryl Halide: An alternative route would involve the initial synthesis of 1-((3-bromophenoxy)methyl)-2-methoxybenzene from 3-bromophenol and 2-methoxybenzyl halide. The resulting aryl bromide would then undergo a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron, followed by hydrolysis to yield the desired boronic acid. This method is particularly useful for introducing the boronic acid functionality at a late stage in a synthetic sequence[2][3].

The following diagram illustrates a likely synthetic pathway.

Synthesis_Pathway Reactant1 3-Bromophenol Intermediate 1-((3-bromophenoxy)methyl) -2-methoxybenzene Reactant1->Intermediate Williamson Ether Synthesis (Base, Solvent) Reactant2 2-Methoxybenzyl chloride Reactant2->Intermediate Final_Product (3-((2-Methoxybenzyl)oxy)phenyl) boronic acid Intermediate->Final_Product Pd-catalyzed Borylation & Hydrolysis Boron_Source Bis(pinacolato)diboron (B₂pin₂) Boron_Source->Final_Product

Caption: Plausible Synthetic Route.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures commonly found in pharmaceuticals.

Exemplary Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general framework for the coupling of this compound with a generic aryl bromide. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates used.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and, if required, the ligand.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl Boronate [R²B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R²B(OH)₂ BoronicAcid->Boronate PdII_Biaryl->Pd0 Product R¹-R² PdII_Biaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd

Caption: Suzuki-Miyaura Catalytic Cycle.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on the Safety Data Sheets for this compound, it may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always refer to the supplier-provided Safety Data Sheet (SDS)[4][5].

Conclusion

This compound is a commercially accessible and valuable building block for drug discovery and organic synthesis. Its unique structural features make it an attractive component for the synthesis of novel molecular entities. By implementing a robust quality control workflow and utilizing well-established synthetic methodologies such as the Suzuki-Miyaura cross-coupling, researchers can effectively incorporate this reagent into their synthetic strategies. As with all chemical reagents, a thorough understanding of its properties and adherence to safety protocols are essential for successful and safe experimentation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and medicinal chemistry, arylboronic acids and their derivatives stand out as indispensable building blocks.[1] Their remarkable versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, which are often the core of novel therapeutic agents.[1] The carbon-carbon bond-forming prowess of this reaction allows for the efficient assembly of biaryl and heteroaryl structures, which are privileged motifs in a vast array of drug candidates targeting indications from oncology to neurodegenerative disorders.[1]

The title compound, (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, is a functionalized arylboronic acid of significant interest. The presence of the 2-methoxybenzyl ether moiety offers a handle for modulating physicochemical properties such as lipophilicity and metabolic stability. Furthermore, the boronic acid functional group provides a reactive center for subsequent chemical transformations, enabling the exploration of diverse chemical space in the quest for new bioactive molecules. This application note provides a comprehensive guide to the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step synthetic sequence. This strategy involves:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 3-bromophenol with 2-methoxybenzyl chloride.

  • Miyaura Borylation: Introduction of the boronic acid moiety via a palladium-catalyzed cross-coupling reaction of the resulting aryl bromide with a diboron reagent.

This approach is logical and robust, utilizing two well-established and high-yielding reactions in organic synthesis.

Synthesis_Workflow cluster_0 PART 1: Williamson Ether Synthesis cluster_1 PART 2: Miyaura Borylation 3-Bromophenol 3-Bromophenol Ether_Intermediate 1-Bromo-3-((2-methoxybenzyl)oxy)benzene 3-Bromophenol->Ether_Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) 2-Methoxybenzyl_chloride 2-Methoxybenzyl_chloride 2-Methoxybenzyl_chloride->Ether_Intermediate Final_Product This compound Ether_Intermediate->Final_Product Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Solvent (e.g., Dioxane) Boron_Reagent Bis(pinacolato)diboron Boron_Reagent->Final_Product Miyaura_Borylation_Mechanism Pd(0) Pd(0) Pd(II)_Complex Ar-Pd(II)-Br Pd(0)->Pd(II)_Complex Ar-Br Ar-X Ar-Br Oxidative_Addition Oxidative Addition Boron_Complex Ar-Pd(II)-B(pin) Pd(II)_Complex->Boron_Complex B₂(pin)₂ KOAc Base KOAc Transmetalation Transmetalation B2pin2 B₂(pin)₂ Boron_Complex->Pd(0) Product Ar-B(pin) Boron_Complex->Product Reductive_Elimination Reductive Elimination

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the successful execution of the Suzuki-Miyaura cross-coupling reaction using (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid. This boronic acid is a valuable building block for introducing a substituted biaryl motif, a common scaffold in medicinal chemistry and materials science. The presence of a bulky and electron-rich 2-methoxybenzyl ether protecting group presents specific challenges that require careful optimization of reaction parameters. This document elucidates the mechanistic rationale behind the choice of reagents and conditions, offers a step-by-step experimental workflow, and provides a thorough troubleshooting guide to empower researchers to achieve high-yield, reproducible results.

Introduction: Navigating the Suzuki-Miyaura Landscape

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aryl structures.[1] Its broad adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[2]

The core of the reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, mediated by a palladium(0) catalyst in the presence of a base.[3] The specific substrate of interest here, this compound, introduces two key structural features that guide our experimental design:

  • An Electron-Rich Aryl System: The oxygen ether linkage donates electron density into the phenyl ring of the boronic acid, which can influence the rate of transmetalation.

  • A Sterically Demanding Protecting Group: The 2-methoxybenzyl ether group adds significant bulk. Steric hindrance, especially at ortho positions of either coupling partner, can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often requiring specialized, bulky ligands to facilitate the reaction.[4][5]

This guide is structured to provide not just a recipe, but a deep understanding of the causality behind the protocol, ensuring that the researcher can adapt and troubleshoot effectively.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is paramount for rational optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like aryl chlorides.[6]

  • Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[3] This complex then exchanges its aryl group with the halide on the palladium center.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Aryl Halide) ar1pdxl Ar¹-Pd(II)L₂-X oxidative_addition->ar1pdxl transmetalation Transmetalation ar1pdxl->transmetalation ar1pdar2 Ar¹-Pd(II)L₂-Ar² transmetalation->ar1pdar2 reductive_elimination Reductive Elimination ar1pdar2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product) boronic_acid Ar²-B(OH)₂ base_activation Base (e.g., OH⁻) boronic_acid->base_activation boronate_complex [Ar²-B(OH)₃]⁻ base_activation->boronate_complex boronate_complex->transmetalation Enters Cycle

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol is designed as a robust starting point for coupling with a generic, electronically neutral or electron-poor aryl bromide. Optimization may be required for particularly challenging substrates (e.g., highly hindered or electron-rich aryl chlorides).

Reagent and Condition Selection Rationale
ComponentRecommendationRationale & Expertise-Based Insights
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable source of Pd(0). While Pd(OAc)₂ is also common, it requires in-situ reduction, which can sometimes be inconsistent. Pd₂(dba)₃ provides a direct entry into the catalytic cycle.[7]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)This is a bulky, electron-rich Buchwald-type biarylmonophosphine ligand. Its steric bulk promotes the reductive elimination of hindered biaryls, while its electron-donating nature facilitates the oxidative addition of the aryl halide. It is an excellent choice for challenging couplings.[4][5]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is effective in promoting boronate formation without causing significant decomposition of sensitive substrates. It is generally more effective than carbonates (e.g., K₂CO₃) for sterically hindered couplings.[3]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Dioxane is an excellent solvent for dissolving the organic reagents and the catalyst complex. A small amount of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3] Anhydrous conditions can be sluggish.
Temperature 80-100 °CThis temperature range typically provides sufficient thermal energy to overcome the activation barriers for the catalytic steps without causing significant degradation of the reagents or catalyst over the reaction period.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of inactive palladium black.
Materials and Equipment
ReagentsEquipment
This compoundSchlenk flask or reaction vial with screw cap and septum
Aryl Bromide (Ar-Br)Magnetic stir plate and stir bar
Pd₂(dba)₃Heating block or oil bath with temperature control
SPhosSyringes and needles
K₃PO₄ (finely ground)Inert gas line (Nitrogen or Argon) with manifold
1,4-Dioxane (anhydrous, sparged)Standard laboratory glassware for workup
Deionized Water (sparged)Rotary evaporator
Ethyl Acetate (EtOAc)Silica gel for column chromatography
Brine (saturated NaCl solution)Thin-Layer Chromatography (TLC) plates and chamber
Anhydrous MgSO₄ or Na₂SO₄NMR Spectrometer, Mass Spectrometer for characterization
Step-by-Step Procedure

Note: All glassware should be oven-dried before use to remove residual moisture.

  • Reaction Setup:

    • To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and finely ground K₃PO₄ (2.5 equivalents).

    • In a separate small vial, weigh out the palladium precatalyst, Pd₂(dba)₃ (1.5 mol %), and the ligand, SPhos (3.5 mol %). Add a small amount of the reaction solvent (dioxane) to this vial to create a slurry. Self-Validating Insight: Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species.

  • Creating an Inert Atmosphere:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Reagents:

    • Through the septum, add the sparged 1,4-dioxane, followed by the sparged deionized water, via syringe to the main reaction flask to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide).

    • Stir the mixture for 5-10 minutes to ensure good suspension of the base.

    • Using a syringe, transfer the catalyst/ligand slurry into the reaction flask. Rinse the vial with a small amount of additional dioxane to ensure complete transfer.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath or heating block set to 90 °C.

    • Stir the reaction vigorously. The mixture will typically change color (e.g., to a dark brown or black) as the reaction proceeds.

  • Monitoring the Reaction:

    • Monitor the consumption of the aryl bromide starting material by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with EtOAc for analysis.

    • Typical reaction times can range from 4 to 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[8]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and field-proven solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination, poor quality reagents. 2. Insufficient Base Activity: Base not finely ground, insufficient water. 3. Low Temperature.1. Ensure a rigorously inert atmosphere. Use freshly opened, high-purity catalyst and ligand. 2. Grind the K₃PO₄ to a fine powder before use. Ensure the 5:1 to 10:1 organic/water ratio is maintained. 3. Increase temperature in 10 °C increments (up to ~110 °C for dioxane).
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen in the reaction mixture.This side reaction is often a sign of poor degassing. Ensure the evacuation/backfill cycle is performed thoroughly on both the reaction vessel and the solvents.
Protodeborylation (Boronic acid is replaced by -H)Excess water, prolonged reaction times at high temperature, or presence of protic sources.Minimize water content to the necessary amount for base activation. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) for more sensitive substrates.[6]
Cleavage of Benzyl Ether While unlikely under standard Suzuki conditions, aggressive conditions or certain additives could promote this. Hydrogenolysis during workup (e.g., using Pd/C and H₂) will cleave the ether.[9]Avoid any reductive workup steps. If cleavage is observed during the coupling, consider a milder base (e.g., K₂CO₃) or lower reaction temperature. The 2-methoxybenzyl group is generally stable.[10]
Optimization Workflow

For particularly challenging aryl halides (e.g., ortho-substituted aryl chlorides), a systematic optimization may be necessary.

Figure 2. A logical workflow for optimizing challenging Suzuki-Miyaura couplings.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to valuable biaryl structures. Success hinges on a rational approach to reaction design, grounded in a solid mechanistic understanding. The key considerations are the use of a bulky, electron-rich phosphine ligand such as SPhos to overcome steric and electronic hurdles, the careful exclusion of oxygen to maintain catalyst activity, and the use of an appropriate base and solvent system to facilitate the crucial transmetalation step. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers in drug discovery and materials science can confidently and efficiently employ this important synthetic tool.

References

The Strategic Utility of (3-((2-Methoxybenzyl)oxy)phenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities with therapeutic potential. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid stands out as a versatile reagent, offering a unique combination of structural features that can be strategically exploited in the synthesis of complex bioactive molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols involving this valuable building block.

Introduction: The Architectural Advantage of a Diaryl Ether Precursor

This compound is a bifunctional molecule that marries the reactivity of a boronic acid with the structural motif of a diaryl ether precursor. The boronic acid moiety serves as a handle for the facile formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] The latent diaryl ether, conferred by the 2-methoxybenzyl ether group, introduces a flexible yet conformationally influential linkage common in a variety of biologically active compounds. This unique combination allows for the strategic incorporation of a diaryl ether scaffold, a privileged structure in medicinal chemistry known to interact with a wide range of biological targets.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 871125-76-7[3]
Molecular Formula C₁₄H₁₅BO₄[3]
Molecular Weight 258.08 g/mol [3]
Appearance Solid
Purity Typically ≥98%[3]

Storage and Handling: Like most boronic acids, this reagent should be stored in a cool, dry place, away from moisture and strong oxidizing agents. It is advisable to handle the compound in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation, particularly protodeboronation.

Synthesis Protocol: A Plausible Route

Part 1: Synthesis of 1-Bromo-3-((2-methoxybenzyl)oxy)benzene

This initial step involves the protection of the hydroxyl group of 3-bromophenol with 2-methoxybenzyl chloride. This Williamson ether synthesis is a classic and reliable method for forming aryl ethers.

Materials:

  • 3-Bromophenol

  • 2-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a round-bottom flask, add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add acetone or DMF as the solvent.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Part 2: Synthesis of this compound

The second part of the synthesis involves a lithium-halogen exchange followed by trapping with a borate ester. This is a standard method for the preparation of arylboronic acids from aryl halides.[4]

Materials:

  • 1-Bromo-3-((2-methoxybenzyl)oxy)benzene (from Part 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate or Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolve 1-bromo-3-((2-methoxybenzyl)oxy)benzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude boronic acid.

  • The product can be purified by recrystallization or by performing an acid-base extraction.

SynthesisWorkflow cluster_part1 Part 1: Ether Formation cluster_part2 Part 2: Borylation A 3-Bromophenol B 1-Bromo-3-((2-methoxybenzyl)oxy)benzene A->B  2-Methoxybenzyl chloride, K₂CO₃, Acetone/DMF C This compound B->C  1. n-BuLi, THF, -78°C  2. Triisopropyl borate  3. HCl (aq)

Synthetic workflow for this compound.

Application in Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and broad substrate scope, making it a cornerstone of modern synthetic organic chemistry.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide/triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol:

  • To a Schlenk flask, add the aryl halide/triflate, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

SuzukiCycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition Complex Pd(0)L₂->Ar-Pd(II)-X(L₂)  Ar-X Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation Complex Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂)  Ar'B(OH)₂  (Base) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L₂)->Ar-Ar'  Reductive  Elimination Ar-Ar'->Pd(0)L₂ Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Application in the Synthesis of Bioactive Diaryl Ethers

The diaryl ether motif is present in a plethora of natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The flexible nature of the ether linkage allows the two aromatic rings to adopt various conformations, enabling them to bind effectively to a wide range of biological targets.

This compound is an excellent starting material for the synthesis of complex diaryl ethers. Following a Suzuki-Miyaura coupling to introduce a desired substituent, the 2-methoxybenzyl protecting group can be readily cleaved under specific conditions (e.g., hydrogenolysis or with strong acids) to unmask a phenolic hydroxyl group. This hydroxyl group can then be subjected to a second arylation reaction, such as a copper-catalyzed Chan-Lam or Buchwald-Hartwig coupling, to form a new diaryl ether linkage.[6][7] This stepwise approach provides a high degree of control over the substitution pattern of the final diaryl ether product.

DiarylEtherSynthesis A This compound B Substituted Biaryl Intermediate A->B Suzuki-Miyaura Coupling (with Ar¹-X) C Phenolic Intermediate B->C Deprotection (Cleavage of 2-methoxybenzyl group) D Final Diaryl Ether Product C->D Chan-Lam or Buchwald-Hartwig Coupling (with Ar²-B(OH)₂ or Ar²-X)

Strategic pathway for the synthesis of complex diaryl ethers.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to participate in robust and predictable cross-coupling reactions, combined with the presence of a strategically placed and readily cleavable protecting group, makes it an ideal starting material for the synthesis of complex diaryl ethers and other biaryl-containing compounds. The protocols and strategies outlined in this application note are intended to provide a solid foundation for researchers to harness the full potential of this reagent in their drug discovery and development programs.

References

Heck-type cross coupling of phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Heck-Type Cross-Coupling of Phenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Olefin Arylation

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling olefins with aryl halides.[1][2] While powerful, the reliance on aryl halides can present challenges related to substrate availability, stability, and the generation of halide waste.[3] An increasingly important and strategic alternative is the use of arylboronic acids as the arylating agent. This variation, often termed an "oxidative Heck reaction," leverages the stability, low toxicity, and commercial availability of boronic acids, making it a highly attractive method in pharmaceutical and materials science research.[4][5][6]

This guide provides an in-depth exploration of the Heck-type reaction involving phenylboronic acid derivatives. We will dissect the underlying mechanism, detail the critical parameters for reaction optimization, and provide step-by-step protocols for both conventional and microwave-assisted synthesis.

The Reaction Mechanism: A Departure from the Classic Cycle

The canonical Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[1][7] In contrast, the coupling with arylboronic acids typically initiates with a Pd(II) catalyst and does not require a pre-formed Pd(0) species.[5] The catalytic cycle is distinct and relies on an oxidant to regenerate the active catalyst.

The proposed general mechanism for the oxidative Heck reaction with a phenylboronic acid proceeds as follows:

  • Transmetalation: The cycle begins with the transfer of the phenyl group from the boronic acid to the active Pd(II) catalyst.[5] This step forms an arylpalladium(II) intermediate.

  • Coordination and Migratory Insertion: The olefin substrate coordinates to the arylpalladium(II) complex. This is followed by a syn-migratory insertion of the olefin into the palladium-carbon bond, forming a new alkylpalladium(II) intermediate.[2]

  • Syn β-Hydride Elimination: A hydrogen atom on a carbon adjacent (beta) to the palladium center is eliminated. This process occurs with syn-stereochemistry, forming the desired substituted olefin product and a hydridopalladium(II) complex (H-Pd-X).[2]

  • Catalyst Regeneration: The H-Pd-X species reductively eliminates HX, generating Pd(0). An external oxidant is then required to oxidize the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue.[5] This final oxidation step is the key differentiator from the traditional Heck reaction.

G pd2_start Pd(II) Catalyst aryl_pd Aryl-Pd(II) Intermediate pd2_start->aryl_pd 1. Transmetalation olefin_complex Olefin-Pd(II) Complex aryl_pd->olefin_complex 2. Olefin Coordination alkyl_pd Alkyl-Pd(II) Intermediate olefin_complex->alkyl_pd 3. Migratory Insertion product_release Product Release alkyl_pd->product_release h_pd H-Pd(II)-X alkyl_pd->h_pd 4. β-Hydride Elimination pd0 Pd(0) h_pd->pd0 5. Reductive Elimination pd0->pd2_start 6. Oxidation oxidant Oxidant (e.g., O₂, Cu(II)) oxidant->pd0 phenylboronic Phenylboronic Acid (PhB(OH)₂) phenylboronic->aryl_pd olefin Olefin olefin->olefin_complex G cluster_start Initial Setup cluster_params Parameter Screening cluster_refine Refinement start Select Model Substrates (Phenylboronic Acid + Olefin) catalyst Screen Pd Source & Ligand start->catalyst oxidant Screen Oxidant /Additive catalyst->oxidant solvent Screen Solvent oxidant->solvent base Screen Base (if required) solvent->base temp Optimize Temperature & Time base->temp scale Scale-Up & Substrate Scope temp->scale end Final Protocol scale->end

References

Navigating the Boron Landscape: Advanced Protecting Group Strategies for Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Inherent Challenges of Boronic Acids

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures through powerful transformations like the Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. However, the very reactivity that makes boronic acids so valuable also presents significant challenges in multi-step synthesis. Unprotected boronic acids are often prone to decomposition pathways such as protodeboronation, oxidation, and the formation of trimeric boroxines, which can complicate purification and compromise reaction yields.[1][2]

To harness the full potential of these versatile reagents, chemists have developed a range of protecting groups to temporarily mask the boronic acid moiety. This guide provides an in-depth exploration of the most effective protecting group strategies for boronic acids, offering researchers, scientists, and drug development professionals the technical insights and detailed protocols necessary to navigate the complexities of multi-step synthesis. We will delve into the mechanistic underpinnings of various protecting groups, their relative stabilities, and the strategic considerations for their selection and deployment.

The Strategist's Toolkit: A Comparative Overview of Boronic Acid Protecting Groups

The choice of a suitable protecting group is a critical decision that can profoundly impact the efficiency and success of a synthetic route. The ideal protecting group should be readily installed and removed under mild conditions that are orthogonal to other functional groups present in the molecule. It must also be robust enough to withstand a range of reaction conditions planned for the synthetic sequence. Here, we compare the most widely employed protecting groups for boronic acids.

Pinacol Esters (Bpin): The Workhorse of Boronic Acid Protection

Pinacol boronate esters are arguably the most common protecting group for boronic acids, primarily due to their ease of preparation and general stability to a variety of reaction conditions, including chromatography.[2]

Mechanism of Protection and Deprotection: Protection is typically achieved by condensation of the boronic acid with pinacol, often with azeotropic removal of water. Deprotection, however, can be challenging due to the stability of the pinacol ester.[2] Common methods involve oxidative cleavage or transesterification.

Key Stability Characteristics:

  • Stable to: Chromatography, mild acidic and basic conditions, many standard organic transformations.

  • Labile to: Strong aqueous acid or base (hydrolysis), oxidative conditions (e.g., NaIO4), and transesterification with other diols or boronic acids.[3]

N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm of Stability and Controlled Release

MIDA boronates, developed by the Burke group, have revolutionized the field by providing a highly stable, crystalline, and chromatographically robust protecting group.[4] The trivalent MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and significantly less reactive.[4]

Mechanism of Protection and Deprotection: MIDA boronates are synthesized by condensation of a boronic acid with N-methyliminodiacetic acid. A key advantage is their facile deprotection under mild basic conditions, which is orthogonal to many acid-labile protecting groups.[2]

Key Stability Characteristics:

  • Stable to: A wide range of anhydrous cross-coupling conditions, chromatography, and long-term storage.[4][5] They are also stable to many common reagents used in multi-step synthesis.

  • Labile to: Mild aqueous base (e.g., 1M NaOH or NaHCO3), which triggers rapid hydrolysis to the free boronic acid.[4] This property is exploited in "slow-release" cross-coupling strategies.

1,8-Diaminonaphthalene (dan) Boronamides: Orthogonal Stability to MIDA

The 1,8-diaminonaphthalene (dan) protecting group offers a valuable orthogonal strategy to MIDA boronates. The two nitrogen atoms of the dan ligand donate electron density to the vacant p-orbital of the boron atom, significantly reducing its Lewis acidity and reactivity.[2]

Mechanism of Protection and Deprotection: Protection is achieved by condensation of the boronic acid with 1,8-diaminonaphthalene. Deprotection is readily accomplished under acidic conditions, providing a complementary approach to the base-labile MIDA group.[2]

Key Stability Characteristics:

  • Stable to: A wide range of reaction conditions, including basic and organometallic reagents.[2]

  • Labile to: Acidic hydrolysis.[2]

Potassium Trifluoroborates (BF3K): Crystalline and Stable Surrogates

Potassium trifluoroborate salts are another popular class of boronic acid surrogates. They are typically crystalline, free-flowing solids that are stable to air and moisture.

Mechanism of Protection and Deprotection: Trifluoroborates are prepared by treating a boronic acid or a boronate ester with KHF2. Deprotection to the boronic acid can be achieved by hydrolysis with silica gel or under acidic conditions.

Key Stability Characteristics:

  • Stable to: Air, moisture, and chromatography. They exhibit good stability across a range of pH values.

  • Labile to: Hydrolysis under acidic conditions or in the presence of Lewis acids.

Comparative Stability of Common Boronic Acid Protecting Groups

The selection of an appropriate protecting group hinges on its compatibility with the planned synthetic transformations. The following table provides a comparative overview of the stability of common boronic acid protecting groups to various reagents and conditions.

Protecting GroupReagent/ConditionStabilityReference(s)
Pinacol (Bpin) Strong Acid (e.g., 1M HCl)Moderate to Low[2][3]
Strong Base (e.g., 1M NaOH)Moderate to Low[2]
Oxidizing Agents (e.g., NaIO4)Low[3]
Reducing Agents (e.g., NaBH4)Generally High[6]
Grignard ReagentsGenerally High-
MIDA Strong Acid (e.g., 1M HCl)High[2]
Strong Base (e.g., 1M NaOH)Low[2][4]
Oxidizing AgentsGenerally High[7]
Reducing Agents (e.g., NaBH4)Generally High-
Grignard ReagentsHigh-
dan Strong Acid (e.g., 1M HCl)Low[2]
Strong Base (e.g., 1M NaOH)High[2]
Oxidizing AgentsModerate-
Reducing Agents (e.g., NaBH4)Generally High-
Grignard ReagentsHigh-
Trifluoroborate (BF3K) Strong Acid (e.g., 1M HCl)Moderate-
Strong Base (e.g., 1M NaOH)High-
Oxidizing AgentsHigh[7]
Reducing AgentsGenerally High-
Grignard ReagentsHigh-

Application Notes & Protocols

This section provides detailed, step-by-step protocols for the protection and deprotection of boronic acids using the most common and effective protecting groups.

Workflow for Protecting Group Selection and Application

The following diagram illustrates a logical workflow for selecting and implementing a boronic acid protecting group strategy in a multi-step synthesis.

Caption: Logical workflow for boronic acid protection strategy.

Protocol 1: Protection of a Boronic Acid with Pinacol

Objective: To synthesize a pinacol boronate ester from a boronic acid.

Materials:

  • Aryl or alkyl boronic acid

  • Pinacol

  • Anhydrous toluene or hexanes

  • Magnesium sulfate (optional, as a drying agent)

  • Dean-Stark apparatus (optional)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and pinacol (1.0-1.2 equiv).

  • Add a suitable anhydrous solvent (e.g., toluene or hexanes) to form a suspension.

  • If using a Dean-Stark apparatus, assemble the glassware and reflux the mixture until the calculated amount of water is collected.

  • Alternatively, the reaction can be stirred at room temperature or with gentle heating in the presence of a drying agent like anhydrous magnesium sulfate for several hours to overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter off any solids (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can often be used without further purification or can be purified by column chromatography on silica gel.

Reference: This is a general procedure based on established methods.[2]

Protocol 2: Deprotection of a Pinacol Boronate Ester

Objective: To hydrolyze a pinacol boronate ester to the corresponding boronic acid.

Method A: Oxidative Cleavage

Materials:

  • Pinacol boronate ester

  • Sodium periodate (NaIO4)

  • Tetrahydrofuran (THF) and water

  • Diethyl ether or ethyl acetate for extraction

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the pinacol boronate ester (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add sodium periodate (2.0-3.0 equiv) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford the crude boronic acid. Purification can be achieved by recrystallization or careful chromatography.

Method B: Transesterification with Phenylboronic Acid

Materials:

  • Pinacol boronate ester

  • Phenylboronic acid (excess)

  • Dichloromethane (DCM) or other suitable solvent

  • Water

Procedure:

  • Dissolve the pinacol boronate ester (1.0 equiv) in DCM.

  • Add an excess of phenylboronic acid (e.g., 5-10 equiv).

  • Add a small amount of water and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, carefully wash the organic layer with water to remove the excess phenylboronic acid and its pinacol ester.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired boronic acid.

Reference: General procedures based on established literature.[3]

Protocol 3: Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate

Objective: To protect a boronic acid as its MIDA ester.

Materials:

  • Aryl or alkyl boronic acid

  • N-Methyliminodiacetic acid (MIDA)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0-1.1 equiv).

  • Add a mixture of anhydrous toluene and a minimal amount of anhydrous DMF or DMSO to dissolve the MIDA.

  • Reflux the mixture, azeotropically removing water via the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The MIDA boronate often precipitates from the cooled solution and can be collected by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., hexanes or diethyl ether) and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Reference: Adapted from Burke, M. D. et al. J. Am. Chem. Soc.2007 , 129, 6716-6717.[4]

Protocol 4: Deprotection of a MIDA Boronate

Objective: To hydrolyze a MIDA boronate to the corresponding boronic acid.

Materials:

  • MIDA boronate

  • Tetrahydrofuran (THF) or methanol

  • 1M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO3)

  • 1M aqueous hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate for extraction

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the MIDA boronate (1.0 equiv) in THF or methanol.

  • Add 1M aqueous NaOH (2.0-3.0 equiv) or saturated aqueous NaHCO3 and stir at room temperature.

  • The reaction is typically complete within 10-30 minutes with NaOH and may take several hours with NaHCO3. Monitor by TLC or LC-MS.

  • Once the deprotection is complete, carefully acidify the reaction mixture to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford the crude boronic acid.

Reference: Adapted from Burke, M. D. et al. J. Am. Chem. Soc.2007 , 129, 6716-6717.[4]

Protocol 5: Protection of a Boronic Acid with 1,8-Diaminonaphthalene (dan)

Objective: To synthesize a dan-protected boronic acid.

Materials:

  • Aryl or alkyl boronic acid

  • 1,8-Diaminonaphthalene

  • Anhydrous toluene

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask, add the boronic acid (1.0 equiv) and 1,8-diaminonaphthalene (1.0-1.1 equiv).

  • Add anhydrous toluene and reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes from the solution and can be collected by filtration.

  • Wash the solid with cold toluene or hexanes and dry under vacuum.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Reference: Based on the procedure reported by Suginome, M. et al. J. Am. Chem. Soc.2007 , 129, 758-759.

Protocol 6: Deprotection of a dan-Protected Boronic Acid

Objective: To hydrolyze a dan-protected boronic acid to the corresponding boronic acid.

Materials:

  • dan-protected boronic acid

  • Tetrahydrofuran (THF) or dioxane

  • Aqueous hydrochloric acid (e.g., 2M HCl)

  • Diethyl ether or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the dan-protected boronic acid (1.0 equiv) in THF or dioxane.

  • Add an excess of aqueous HCl (e.g., 2M HCl) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding saturated aqueous sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford the crude boronic acid.

Reference: General procedure based on the lability of the dan group to acid.[2]

Orthogonal Protection Strategies in Action

The differential stability of MIDA and dan protecting groups to acid and base provides a powerful platform for orthogonal protection strategies. This allows for the selective manipulation of multiple boronic acid functionalities within the same molecule.

Illustrative Orthogonal Deprotection Scheme

The following diagram illustrates a hypothetical synthetic sequence demonstrating the orthogonal deprotection of MIDA and dan protected boronic acids.

Caption: Orthogonal deprotection of MIDA and dan groups.

Conclusion: Empowering Complex Molecule Synthesis

The strategic use of protecting groups is fundamental to the successful execution of multi-step organic synthesis. For boronic acids, the availability of a diverse toolkit of protecting groups with distinct stability profiles provides chemists with a high degree of control and flexibility. MIDA boronates, with their exceptional stability and unique "slow-release" capability, have emerged as a particularly powerful tool. The orthogonal relationship between MIDA and dan protecting groups further expands the strategic possibilities for the synthesis of complex molecules bearing multiple boronic acid functionalities. By understanding the underlying principles of each protecting group and adhering to meticulously developed protocols, researchers can confidently navigate the challenges of modern synthetic chemistry and unlock new frontiers in drug discovery and materials science.

References

Application Notes and Protocols for One-Pot Borylation/Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Streamlining Biaryl Synthesis for Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds to form these vital structures, a testament to its broad functional group tolerance and mild reaction conditions.[3][4][5] However, the traditional two-step approach—requiring the synthesis, isolation, and purification of an organoboron intermediate before its subsequent coupling—presents significant drawbacks. This process can be time-consuming, resource-intensive, and limited by the stability and availability of certain boronic acid or ester reagents.[3][6]

To overcome these hurdles, the development of one-pot, or telescoped, borylation/Suzuki cross-coupling protocols has emerged as a transformative strategy.[7][8][9] By combining the initial borylation of an aryl (pseudo)halide and the subsequent Suzuki-Miyaura coupling into a single, uninterrupted sequence within the same reaction vessel, these protocols offer profound advantages.[9] This approach enhances efficiency by reducing reaction times, minimizing solvent waste, and eliminating the need for intermediate isolation, thereby improving overall yield and process mass intensity (PMI).[10] For researchers in drug development, this translates to accelerated synthesis of compound libraries and more rapid lead optimization.[11]

This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed experimental protocols for executing one-pot borylation/Suzuki cross-coupling reactions.

Mechanistic Synergy: The Merged Catalytic Cycles

The elegance of the one-pot borylation/Suzuki protocol lies in the seamless integration of two distinct, yet compatible, palladium-catalyzed cycles.[1][3] The process typically begins with the Miyaura borylation, which converts an aryl halide (Ar¹-X) into an arylboronate ester. Following the consumption of the initial aryl halide, a second, different aryl halide (Ar²-X) and a suitable base are introduced to initiate the Suzuki-Miyaura coupling with the in situ-generated boronate ester.

The key to a successful one-pot procedure is the careful selection of reaction conditions—particularly the bases—that favor the desired sequence. The Miyaura borylation is often performed with a mild base like potassium acetate (KOAc), which is strong enough to facilitate the borylation catalytic cycle but not so strong as to prematurely trigger a competitive Suzuki coupling of the newly formed boronate ester with the starting aryl halide.[12] Once the borylation is complete, a stronger base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is added to drive the subsequent Suzuki coupling to completion.[7]

Figure 1: Merged catalytic cycles of a one-pot borylation/Suzuki reaction.

Experimental Protocols

Herein, two distinct and reliable protocols are presented. The first is a classic palladium-catalyzed Miyaura borylation followed by Suzuki coupling, a workhorse method for many applications. The second protocol details an iridium-catalyzed C-H borylation, which offers an alternative disconnection by activating C-H bonds directly, thus avoiding the need for a pre-functionalized (halogenated) starting material.

Protocol 1: Palladium-Catalyzed One-Pot Miyaura Borylation/Suzuki Coupling

This protocol is adapted from well-established procedures and is suitable for coupling two different (hetero)aryl halides.[2][3][4] It employs a single palladium catalyst load and a sequential addition of bases to control the reaction stages. Microwave irradiation is utilized to accelerate reaction times, a common and effective strategy.[3]

Materials and Reagents:

  • Aryl Halide 1 (Ar¹-X, e.g., Aryl Bromide)

  • Aryl Halide 2 (Ar²-X, e.g., Aryl Chloride or Bromide)

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Potassium Acetate (KOAc)

  • Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) solution (e.g., 2 M)

  • Solvent (e.g., Dioxane, Toluene, or DMF)

  • Microwave synthesis vials

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup (Borylation Step):

    • To a dry microwave synthesis vial equipped with a magnetic stir bar, add Aryl Halide 1 (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), potassium acetate (KOAc, 1.5-2.0 equiv.), and the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the degassed solvent (to achieve a concentration of ~0.1-0.5 M).

    • Seal the vial tightly with a cap.

  • Borylation Reaction:

    • Place the vial in a microwave reactor.

    • Heat the reaction mixture to 80-120 °C for 15-60 minutes.[3] The optimal time and temperature should be determined by monitoring the reaction (e.g., by TLC or LC-MS) for the complete consumption of Aryl Halide 1.

  • Suzuki Coupling Setup:

    • After cooling the reaction vial to room temperature, carefully open the cap.

    • Add Aryl Halide 2 (1.0-1.2 equiv.) and the aqueous base solution (e.g., 2 M Na₂CO₃, 2.0-3.0 equiv.).

    • Note: It is sometimes beneficial to add an additional small loading of the palladium catalyst or a specific ligand at this stage, although many protocols work efficiently with a single initial catalyst charge.[3]

    • Reseal the vial.

  • Suzuki Coupling Reaction:

    • Return the vial to the microwave reactor.

    • Heat the mixture to 100-140 °C for 20-45 minutes, again monitoring for completion.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product (Ar¹-Ar²).

Protocol 2: Iridium-Catalyzed C-H Borylation / Suzuki Coupling Sequence

This protocol leverages the power of iridium catalysis to directly borylate an unactivated C-H bond on a heteroarene, followed by a subsequent Suzuki coupling.[13][14] This approach is particularly valuable for late-stage functionalization of complex molecules where a halide may not be present at the desired position.[14]

Materials and Reagents:

  • (Hetero)arene Substrate

  • Aryl Halide (Coupling Partner)

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • Iridium Catalyst Precursor (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Aqueous Base (e.g., K₃PO₄)

  • Solvent for Borylation (e.g., Cyclohexane, MTBE)

  • Solvent for Suzuki Coupling (e.g., Dioxane, Toluene)

Step-by-Step Methodology:

  • Reaction Setup (C-H Borylation Step):

    • In a dry Schlenk flask under an inert atmosphere, combine the iridium precursor [Ir(cod)OMe]₂ (1-3 mol % Ir), the ligand dtbpy (2-6 mol %), and bis(pinacolato)diboron (1.5-2.0 equiv.).

    • Add the degassed borylation solvent (e.g., cyclohexane).

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

    • Add the (Hetero)arene substrate (1.0 equiv.).

  • C-H Borylation Reaction:

    • Heat the reaction mixture to 80-100 °C for 12-24 hours.[13] Monitor the reaction by GC-MS or NMR for the formation of the heteroaryl boronate ester.

  • Solvent Exchange and Suzuki Setup:

    • After cooling to room temperature, remove the borylation solvent (e.g., cyclohexane) under reduced pressure.

    • Place the flask back under an inert atmosphere.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), the Aryl Halide coupling partner (1.0-1.2 equiv.), and the Suzuki coupling solvent (e.g., dioxane).

    • Add the aqueous base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Suzuki Coupling Reaction:

    • Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring for completion.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Data Summary and Comparison

The choice of protocol depends heavily on the available starting materials and the desired bond disconnection. The following table summarizes the key parameters for the two described methods.

ParameterProtocol 1: Pd-Catalyzed Miyaura BorylationProtocol 2: Ir-Catalyzed C-H Borylation
Starting Material 1 Aryl or Heteroaryl (pseudo)halide (Ar¹-X)Arene or Heteroarene with C-H bond
Boron Source Bis(pinacolato)diboron (B₂(pin)₂)Bis(pinacolato)diboron (B₂(pin)₂)
Borylation Catalyst Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Iridium complex (e.g., [Ir(cod)OMe]₂ + dtbpy)
Borylation Base Mild base (e.g., KOAc)Typically base-free
Suzuki Catalyst Same Palladium complex or fresh additionPalladium complex (e.g., Pd(PPh₃)₄)
Suzuki Base Stronger inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)Inorganic base (e.g., K₃PO₄)
Key Advantage Widely applicable, fast with microwave heatingDirect C-H functionalization, avoids pre-halogenation
Consideration Requires two distinct halogenated coupling partnersRegioselectivity of C-H borylation must be considered[15]

Workflow for Protocol Selection

Choosing the appropriate one-pot strategy is critical for success. The following decision tree provides a logical workflow for selecting a protocol based on the available starting materials and synthetic goals.

Protocol_Selection_Workflow start Identify Synthetic Target (Ar¹-Ar²) q1 Is Ar¹ available as a (pseudo)halide (Ar¹-X)? start->q1 q2 Is direct C-H activation on Ar¹ a viable strategy? q1->q2 No protocol1 Use Protocol 1: Pd-Catalyzed Miyaura Borylation q1->protocol1 Yes protocol2 Use Protocol 2: Ir-Catalyzed C-H Borylation q2->protocol2 Yes (Regioselectivity is favorable) rethink Re-evaluate synthetic strategy or consider alternative disconnections q2->rethink No

Figure 2: Decision workflow for selecting a one-pot borylation/Suzuki protocol.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (3-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid is a vital building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are scaffolds in many pharmaceutical agents and advanced materials.[1] However, the journey from crude product to a highly pure, reaction-ready reagent is often fraught with challenges. The inherent nature of boronic acids—their tendency to form cyclic anhydrides (boroxines), their amphoteric character, and their potential instability—complicates purification.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple protocols to explain the chemical principles behind the purification strategies, empowering users to diagnose issues and rationally design effective solutions.

Initial Assessment & Purification Strategy Workflow

Before attempting purification, it is critical to assess the crude material. A proton NMR (¹H NMR) and LC-MS are invaluable for identifying the major impurities. Common contaminants include starting materials, inorganic salts from workup, protodeboronation byproducts, and the trimeric anhydride, boroxine.

The following diagram outlines a general workflow for selecting an appropriate purification strategy based on the nature of the crude product.

PurificationWorkflow Purification Strategy Decision Tree CRUDE Crude this compound ASSESS Assess Crude Product (NMR, LC-MS, Physical State) CRUDE->ASSESS SOLID Is it a solid? ASSESS->SOLID Physical State? OIL Is it an oil or waxy solid? ASSESS->OIL RECRYST Recrystallization SOLID->RECRYST Yes COLUMN Column Chromatography OIL->COLUMN Yes BOROXINE_CHECK NMR shows broad peaks? (Potential Boroxine) RECRYST->BOROXINE_CHECK COLUMN->BOROXINE_CHECK ACID_BASE Acid-Base Extraction HYDROLYSIS Boroxine Hydrolysis BOROXINE_CHECK->HYDROLYSIS Yes FINAL_PRODUCT Pure Boronic Acid BOROXINE_CHECK->FINAL_PRODUCT No HYDROLYSIS->RECRYST Re-isolate & purify

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the purification of this compound.

Issue 1: Analytical Characterization Problems

Q: My ¹H NMR spectrum shows broad, ill-defined peaks for the aromatic protons and the B(OH)₂ group, and the mass spectrum has a peak corresponding to the trimer minus water. What is happening?

A: You are observing the presence of the trimeric anhydride of the boronic acid, known as a boroxine . This is the most common complication in handling boronic acids.[2][3] Boronic acids exist in a dynamic equilibrium with their boroxines, which forms through the dehydration of three boronic acid molecules.[5][6][7] This equilibrium is influenced by solvent, water content, and temperature.[2][3]

BoroxineEquilibrium Boronic Acid-Boroxine Equilibrium cluster_0 cluster_1 BA 3 x Ar-B(OH)₂ (Boronic Acid) BX BA->BX - 3 H₂O H2O + 3 H₂O BX_label (ArBO)₃ (Boroxine)

Caption: Reversible formation of boroxine from boronic acid.

Solution: Boroxine Hydrolysis

To obtain a sharp NMR spectrum and ensure the material is primarily the monomeric boronic acid for subsequent reactions, the boroxine must be hydrolyzed.

Protocol:

  • Dissolve the crude boronic acid/boroxine mixture in a suitable water-miscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a small amount of water or 1M HCl. The goal is to introduce enough water to shift the equilibrium back to the boronic acid.

  • Separate the organic layer, dry it thoroughly with anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure without excessive heating.

  • Immediately re-analyze by NMR. The peaks should now be sharp. It is advisable to use the purified acid promptly, as the boroxine can reform upon standing, especially in a desiccated environment.[6]

Issue 2: Physical State and Initial Purification

Q: My crude product is a sticky oil or a waxy solid that I cannot recrystallize. How should I proceed?

A: When a boronic acid fails to crystallize, it is often due to the presence of non-polar impurities or because the product itself has a low melting point. In this scenario, column chromatography is the recommended method.[8] However, purifying boronic acids on standard silica gel can be challenging due to their acidic nature and tendency to streak or irreversibly adsorb.[9][10][11]

Solutions & Best Practices:

  • Method 1: Standard Silica Gel Chromatography (with caution):

    • Solvent System: A common starting point is a gradient of ethyl acetate in hexanes. For a moderately polar compound like this, a gradient from 10% to 50% EtOAc/Hexanes is often effective.

    • Minimizing Tailing: To reduce the streaking caused by the acidic protons, you can add a small amount of acetic acid (0.1-1%) to the mobile phase.[8] This keeps the boronic acid protonated and reduces interaction with silica.

    • Workflow: Run the column as quickly as possible to minimize on-column degradation.[9]

  • Method 2: Boronate Ester Formation:

    • A more robust strategy is to convert the crude boronic acid to a more stable, less polar boronate ester (e.g., a pinacol ester).[11] These esters are generally much easier to purify via standard silica gel chromatography and are often more stable for long-term storage.[9][12]

    • After purification, the boronic acid can be regenerated by hydrolysis if needed, although many Suzuki couplings can be performed directly with the pinacol ester.[9][13]

Issue 3: Persistent Impurities

Q: After an initial purification, I still have inorganic salts or highly polar impurities in my product. How can I remove them?

A: This is a perfect application for an acid-base extraction . This technique leverages the acidic nature of the boronic acid group (pKa ~8-10) to selectively move it between organic and aqueous layers.[14][15]

Protocol: Acid-Base Purification

  • Dissolve the impure boronic acid in an organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic solution with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[16][17] The boronic acid will be deprotonated to form a water-soluble boronate salt and move into the aqueous layer. Non-acidic organic impurities will remain in the organic layer.

  • Separate the layers and discard the organic phase.

  • Wash the basic aqueous layer once with fresh ethyl acetate to remove any remaining non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.

  • Extract the pure boronic acid back into fresh ethyl acetate (perform 2-3 extractions).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the purified product.

FAQs: Storage, Stability, and Purity Analysis

Q1: What is the best way to store purified this compound? Arylboronic acids can be sensitive to air and moisture, leading to gradual degradation (protodeboronation).[4] For long-term stability, it is best to store the solid product under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer. If degradation is a significant concern, converting it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy for long-term, benchtop-stable storage.[13]

Q2: How can I be certain of the purity of my final product? A multi-technique approach is recommended.

  • ¹H NMR: Confirms the structure and can reveal the presence of organic impurities. Integration can provide a semi-quantitative purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for quantifying purity. A high-resolution mass spectrum confirms the elemental composition.

  • Elemental Analysis (CHN Analysis): Provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.

Q3: My boronic acid appears pure by NMR, but gives low yields in my Suzuki coupling. What could be the issue? Even if structurally pure, the boronic acid may contain boric acid (B(OH)₃) from minor hydrolysis, which is often invisible in ¹H NMR. Boric acid can interfere with catalytic cycles.[18] Additionally, the presence of residual boroxine can affect stoichiometry, as its molecular weight is different from the monomer. Ensure accurate massing and consider the boroxine hydrolysis step described in Issue 1 before use.

Summary of Purification Methods

MethodBest ForKey AdvantagesCommon Pitfalls
Recrystallization Removing minor impurities from a solid crude product.[8][19]Scalable, can yield very high purity material.Product may oil out; not suitable for amorphous or oily products.[10]
Acid-Base Extraction Removing neutral organic or inorganic impurities.[16]Highly effective for removing salts and non-acidic byproducts.Can be labor-intensive; potential for hydrolysis if not handled carefully.
Silica Gel Chromatography Purifying oily products; separating compounds with different polarities.[8]Good separation of many organic impurities.Boronic acids can streak or decompose on silica; not easily scalable.[9][10]
Derivatization (e.g., Pinacol Ester) When direct purification is difficult; for long-term storage.[11]Ester is more stable and easier to handle/purify via chromatography.[9][12]Requires an extra synthetic step and subsequent deprotection if the free acid is required.

References

Technical Support Center: Recrystallization of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aryl boronic acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these versatile compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Introduction: The Challenge of Purifying Aryl Boronic Acids

Aryl boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their purification can be notoriously difficult.[3][4] Common issues include their propensity to form cyclic anhydrides (boroxines), their strong interaction with silica gel, and unpredictable solubility profiles.[4][5][6][7] This guide provides a structured approach to overcoming these challenges through robust recrystallization techniques.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of aryl boronic acids and offers targeted solutions based on chemical principles.

Q1: My aryl boronic acid "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the solution is supersaturated at a temperature above the melting point of the solute or when the rate of cooling is too rapid.[8]

Causality & Solution Workflow:

  • High Solute Concentration: You may have used too little solvent, leading to a supersaturated solution where the solute's melting point is depressed below the solution's temperature.

    • Solution: Add a small amount of the hot "good" solvent back to the oiled-out mixture to redissolve the oil.[9] Then, allow the solution to cool much more slowly. A gradual decrease in temperature is crucial for the ordered arrangement of molecules into a crystal lattice.[8]

  • Rapid Cooling: Cooling the solution too quickly, for example by plunging a hot flask into an ice bath, does not provide sufficient time for nucleation and crystal growth.[8]

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to a colder environment like a refrigerator or an ice bath.[10]

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for your specific aryl boronic acid.

    • Solution: Re-evaluate your solvent choice. If using a mixed solvent system, you may have added too much anti-solvent too quickly. Try redissolving the oil by heating and adding a few drops of the "good" solvent until the solution is clear again, then proceed with slow cooling.[9][10]

Q2: My recrystallization yield is very low. What are the common causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization and can stem from several factors, from using an excessive amount of solvent to premature crystallization during filtration.

Troubleshooting Low Yields:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[8]

    • Mitigation: The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[11]

  • Inadequate Cooling: The solubility of your compound may still be significant at the final cooling temperature.

    • Mitigation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent can redissolve a substantial amount of your purified product.

    • Mitigation: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[12]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product might crystallize prematurely in the funnel.

    • Mitigation: Use a pre-warmed stemless funnel and dilute the hot solution with a small amount of extra hot solvent before filtering to prevent crystallization.[11] You can then boil off this excess solvent before cooling.

Q3: I see peaks for both my boronic acid and its boroxine in the NMR spectrum after recrystallization. How can I suppress boroxine formation?

Answer:

Aryl boronic acids are in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[7][13] This dehydration reaction is often promoted by heat and the use of nonpolar, aprotic solvents.[5][7]

Understanding and Controlling the Equilibrium:

  • Mechanism: The formation of boroxines is a reversible dehydration process. The equilibrium can be shifted based on the conditions.[7]

    Boroxine_Formation A 3 R-B(OH)₂ (Aryl Boronic Acid) B (RBO)₃ (Boroxine) A->B Heat, Aprotic Solvent B->A Water C + 3 H₂O

    Caption: Equilibrium between an aryl boronic acid and its boroxine.

  • Recrystallization Strategy:

    • Solvent Choice: Recrystallization from water or a solvent mixture containing water (e.g., ethanol/water, acetone/water) can hydrolyze the boroxine back to the desired boronic acid.[3][13]

    • Drying Conditions: Avoid excessive heating or prolonged drying under high vacuum, as this can drive the equilibrium back towards the boroxine.[13] Air drying or mild vacuum drying is often sufficient.

    • Analysis: For NMR analysis, adding a drop of D₂O to the NMR tube can often resolve the issue by ensuring complete hydrolysis of any residual boroxine, leading to a cleaner spectrum of the boronic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing aryl boronic acids?

Answer:

There is no single "best" solvent, as the ideal choice depends on the specific substituents on the aryl ring. However, some common and effective single and mixed solvent systems are frequently employed.

Solvent SystemTypeRationale & Use Case
Water SingleExcellent for many simple, polar aryl boronic acids. The high polarity difference between hot and cold water often leads to good recovery and high purity.[3][12]
Ethyl Acetate / Hexanes MixedA versatile system for moderately polar compounds. The boronic acid is dissolved in hot ethyl acetate, and hexanes are added as the anti-solvent to induce crystallization.[5][14]
Ethanol / Water MixedA good choice for compounds that are too soluble in pure ethanol but insoluble in water.[10]
Toluene SingleCan be effective, but may promote boroxine formation.[15]
Acetone / Water MixedSimilar in application to ethanol/water, useful for a range of polarities.[16]

General Principle: Aryl boronic acids are generally soluble in polar solvents like ethyl acetate and acetone, and insoluble in nonpolar solvents like hexanes.[5]

Q2: How do I perform a mixed-solvent recrystallization?

Answer:

A mixed-solvent or anti-solvent recrystallization is a powerful technique when no single solvent has the ideal solubility characteristics.[8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude aryl boronic acid in the minimum amount of the hot "good" solvent (the solvent in which it is highly soluble).[10]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (the anti-solvent, in which the compound is poorly soluble) dropwise until you observe persistent cloudiness (turbidity).[9][10] This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9][10] The goal is to have a hot, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.[11]

Mixed_Solvent_Workflow Start Crude Aryl Boronic Acid Step1 Dissolve in minimum hot 'Good' Solvent Start->Step1 Step2 Add hot 'Anti-Solvent' dropwise until cloudy Step1->Step2 Step3 Add drops of 'Good' Solvent to redissolve (clarify) Step2->Step3 Step4 Slowly cool to room temperature Step3->Step4 Step5 Chill in ice bath Step4->Step5 Step6 Vacuum filter and wash with cold solvent mix Step5->Step6 End Pure Crystals Step6->End

Caption: Workflow for a mixed-solvent recrystallization.

Q3: My aryl boronic acid seems to be degrading on silica gel. Is recrystallization a better alternative to column chromatography?

Answer:

Yes, for many aryl boronic acids, recrystallization is superior to silica gel chromatography. Boronic acids are Lewis acidic and can interact strongly with the slightly acidic surface of silica gel, leading to streaking, poor recovery, and in some cases, degradation.[4][5]

When to Choose Recrystallization over Chromatography:

  • High Polarity: Highly polar boronic acids often "stick" to the silica column and are difficult to elute.[15]

  • Sensitivity: If the boronic acid is sensitive to the acidic nature of silica.

  • Scalability: Recrystallization is generally easier to scale up for larger quantities of material compared to preparative chromatography.

If chromatography is unavoidable, using a deactivated silica gel or a different stationary phase like C18 (reverse-phase) may yield better results.[3][4]

Q4: Can I use an acid/base extraction to purify my aryl boronic acid before recrystallization?

Answer:

Yes, this can be a very effective pre-purification step, particularly for removing non-acidic impurities. Boronic acids are weakly acidic (pKa ~9) and can be extracted into an aqueous basic solution.[2]

Protocol for Acid/Base Extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt.

  • Separate the layers. The organic layer now contains non-acidic impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.

  • Extract the precipitated boronic acid back into a fresh portion of organic solvent.

  • Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate the solvent. The resulting solid can then be recrystallized for final purification.

This method is particularly useful for removing baseline impurities before the final recrystallization step, often leading to higher purity crystals.[17]

References

Technical Support Center: Column Chromatography for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with boronic acids. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions related to the purification of boronic acids using column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying boronic acids by column chromatography?

Purifying boronic acids can be challenging due to their unique chemical properties. A primary issue is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines[1][2][3]. These boroxines are often in equilibrium with the monomeric boronic acid, which can lead to streaking or multiple spots on a Thin Layer Chromatography (TLC) plate and broad peaks during column chromatography. Additionally, the Lewis acidic nature of the boron atom can cause strong interactions with the stationary phase, particularly silica gel, leading to poor recovery and tailing peaks[4][5][6]. Some boronic acids are also unstable and can degrade during purification, a process that can be accelerated by heat, base, or even the palladium catalyst from a preceding reaction[7].

Q2: Which column chromatography technique is best for my boronic acid?

The optimal technique depends on the specific properties of your boronic acid and the impurities you need to remove. Here's a summary of common approaches:

Chromatography TechniqueBest ForKey Considerations
Normal-Phase (Silica/Alumina) Less polar, relatively stable boronic acids and their esters.[4]Can be problematic due to strong adsorption and potential for on-column degradation.[5][6] Neutral alumina may be a better option than silica for some boronate esters.[4]
Reverse-Phase (e.g., C18) Polar and water-soluble boronic acids.On-column hydrolysis of boronate esters can be an issue.[8][9][10] Using a mobile phase with a high pH (around 12.4) and an ion-pairing reagent can help stabilize some esters.[8]
Affinity Chromatography (Diol-based) Boronic acids that need to be separated from non-diol containing impurities.This technique leverages the reversible covalent interaction between boronic acids and cis-diols.[11][12][13] Elution is typically achieved by lowering the pH or adding a competitive diol like sorbitol.[14]
Ion-Exchange Chromatography Charged boronic acids.Can be effective but is less commonly reported for general boronic acid purification.
Q3: How can I visualize my boronic acid on a TLC plate?

Boronic acids are often poor UV absorbers, making their visualization on TLC plates challenging.[15] Fortunately, several effective staining methods are available:

  • Alizarin Stain: Dipping the TLC plate in an alizarin solution results in a bright yellow fluorescence under 366 nm UV light specifically where a boronic acid is present.[16][17] This is a highly sensitive and selective method.

  • Curcumin Stain: Curcumin forms a brightly colored red complex with boronic acids and their derivatives, making them easily visible on the TLC plate.[18][19]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, but it is not specific to boronic acids.

Q4: Should I purify the boronic acid or its ester derivative?

For challenging purifications, converting the boronic acid to a more stable ester, such as a pinacol[5] or MIDA (N-methyliminodiacetic acid) ester[20], can be highly advantageous. These derivatives often exhibit improved stability on silica gel and can be easier to handle.[5][20][21][22] MIDA boronates are particularly noted for their air stability and compatibility with silica gel chromatography.[20] After purification, the boronic acid can be regenerated by hydrolysis.

Troubleshooting Guide

Problem 1: My boronic acid is streaking on the TLC plate and giving broad peaks on the column.

Probable Cause: This is a classic sign of the equilibrium between the boronic acid and its corresponding boroxine (cyclic anhydride). This equilibrium can be influenced by the presence of water and the polarity of the solvent.

Solutions:

  • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes help to break up the boroxine and sharpen the peaks.[4]

  • Derivatize the Boronic Acid: Convert the boronic acid to a more stable derivative that does not form an anhydride, such as a pinacol or MIDA ester.[5][20] These are generally more amenable to chromatography.

  • Use Affinity Chromatography: If applicable, switch to a diol-based affinity resin. This method relies on a specific covalent interaction, which is less affected by the acid-anhydride equilibrium.[12][13]

Problem 2: I'm getting very low recovery of my boronic acid from a silica gel column.

Probable Cause: Boronic acids can strongly adsorb to the acidic silanol groups on the surface of silica gel, leading to irreversible binding or decomposition.[5][6]

Solutions:

  • Deactivate the Silica: You can try to "saturate" the silica with boric acid before running your column, although this may not be effective for all compounds.[4]

  • Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[4] Reverse-phase (C18) chromatography is another excellent alternative for polar boronic acids.[6][23]

  • Use a Scavenger Resin: For removing residual boronic acid from a reaction mixture rather than purifying the boronic acid itself, scavenger resins like SiliaBond DEAM or Diol can be very effective.[24]

Problem 3: How can I remove boroxine impurities from my final product?

Probable Cause: Boroxines form from the intermolecular dehydration of three boronic acid molecules. Even after purification, exposure to a dry environment can favor boroxine formation.[1][3]

Solutions:

  • Recrystallization: This is often a very effective method. Recrystallization from a solvent system containing a small amount of water can help to hydrolyze the boroxine back to the boronic acid, which may then crystallize in a pure form.[4][23]

  • Aqueous Workup: Dissolving the crude product in an organic solvent and washing with a slightly basic aqueous solution can sometimes help to hydrolyze the boroxine. The boronic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[4]

  • Formation of a Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can lead to the precipitation of a crystalline adduct, leaving impurities (including the boroxine) in solution. The pure boronic acid can then be liberated from the adduct.[6][23]

Problem 4: My boronate ester is hydrolyzing on the column.

Probable Cause: The residual water content in the mobile phase or on the stationary phase (especially silica gel) can cause the hydrolysis of boronate esters back to the corresponding boronic acid.[8][9][10]

Solutions:

  • Use Anhydrous Solvents and Dry Stationary Phase: Ensure your solvents are dry and consider drying your stationary phase before packing the column.

  • Minimize Chromatography Time: For sensitive esters like pinacol boronates, purification on silica should be as rapid as possible to minimize on-column residence time.[5]

  • Use a More Stable Ester: MIDA boronates are known for their enhanced stability and are a good alternative for compounds that are prone to hydrolysis.[20]

  • Optimize Reverse-Phase Conditions: When using reverse-phase HPLC, employing a highly basic mobile phase (e.g., pH 12.4) can help to suppress the hydrolysis of some boronate esters.[8]

Experimental Protocol: Purification of a Boronic Acid using Diol Affinity Chromatography

This protocol describes a general method for the purification of a boronic acid by leveraging its specific interaction with a diol-functionalized resin.

Principle:

Boronic acids react with cis-diols under basic conditions to form a stable, cyclic boronate ester, thus immobilizing the boronic acid on the resin.[11][12][13] Non-diol-containing impurities are washed away. The boronic acid is then released by lowering the pH, which hydrolyzes the cyclic ester.[13]

Materials:
  • Immobilized Boronic Acid Resin (e.g., m-aminophenylboronic acid on agarose or polyacrylamide)[14][25]

  • Binding Buffer (e.g., 50 mM HEPES, pH 8.5)

  • Elution Buffer (e.g., 50 mM Acetate, pH 5.0)

  • Crude boronic acid sample

  • Chromatography column

Workflow Diagram:

BoronicAcidPurification cluster_prep Preparation cluster_binding Binding cluster_elution Elution & Analysis prep_resin 1. Equilibrate Resin with Binding Buffer (pH 8.5) prep_sample 2. Dissolve Crude Sample in Binding Buffer load_sample 3. Load Sample onto Column prep_sample->load_sample bind_wash 4. Wash Column with Binding Buffer to Remove Impurities elute 5. Elute Boronic Acid with Elution Buffer (pH 5.0) bind_wash->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (e.g., TLC with Alizarin Stain) collect->analyze

Caption: Workflow for Diol Affinity Chromatography.

Step-by-Step Procedure:
  • Column Preparation:

    • Slurry pack the diol-functionalized resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes of Binding Buffer (pH 8.5) until the pH of the effluent matches the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude boronic acid sample in a minimal amount of Binding Buffer.

    • Centrifuge or filter the sample to remove any insoluble material.

    • Carefully load the prepared sample onto the top of the equilibrated column.

  • Binding and Washing:

    • Allow the sample to enter the resin bed.

    • Begin washing the column with Binding Buffer.

    • Collect the flow-through and monitor for the removal of impurities (e.g., by TLC or UV detection if impurities are UV-active). Continue washing until no more impurities are detected in the effluent.

  • Elution:

    • Once all non-binding impurities have been washed away, switch the mobile phase to the Elution Buffer (pH 5.0).

    • The acidic pH will cause the hydrolysis of the boronate ester linkage, releasing the pure boronic acid from the resin.

  • Fraction Collection and Analysis:

    • Begin collecting fractions as soon as you apply the Elution Buffer.

    • Analyze the collected fractions for the presence of your purified boronic acid using a suitable method, such as TLC with alizarin staining.[16][17]

    • Pool the fractions containing the pure product.

  • Post-Purification:

    • The purified boronic acid in the acidic buffer can be recovered by extraction into an organic solvent, followed by drying and evaporation.

    • Regenerate the column by washing with several column volumes of Binding Buffer for future use.

References

Preventing protodeboronation of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, with a focus on preventing the common side reaction of protodeboronation. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Protodeboronation

Protodeboronation is a prevalent and often frustrating side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification. Arylboronic acids, particularly those with certain substitution patterns, can be highly susceptible to this decomposition pathway, especially under the conditions required for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

The stability of any given boronic acid is highly dependent on factors such as pH, temperature, solvent, and the electronic nature of its organic substituent.[1] This guide will delve into the specific challenges posed by this compound and provide robust strategies to mitigate its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield and a significant amount of 3-((2-methoxybenzyl)oxy)benzene. What is happening?

A1: You are observing the classic signs of protodeboronation. The boronic acid functional group is being replaced by a hydrogen atom, leading to the formation of the corresponding deboronated arene and reducing the amount of boronic acid available for the desired cross-coupling reaction.[3][4] This is a competitive side reaction that can be accelerated by the basic and thermal conditions of the Suzuki coupling.[5]

Q2: What is the primary mechanism causing protodeboronation in my reaction?

A2: For most Suzuki-Miyaura reactions, which are run under basic conditions, the primary pathway is a base-catalyzed mechanism.[1] The process can be broken down into two key steps:

  • Boronate Formation: The boronic acid (a Lewis acid) reacts with a hydroxide ion (or other base) in a rapid pre-equilibrium step to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻.[1]

  • Protonolysis: This activated boronate species then reacts with a proton source (typically water in the solvent mixture) in a rate-limiting step where the C-B bond is cleaved and a C-H bond is formed.[1]

While acid-catalyzed protodeboronation also exists, it is less relevant for standard Suzuki conditions.[2][6] For arylboronic acids with electron-withdrawing groups, a dissociative mechanism that generates a transient aryl anion can also compete.[1]

Below is a diagram illustrating the general base-catalyzed pathway.

ProtodeboronationMechanism Base-Catalyzed Protodeboronation Pathway cluster_0 Pre-Equilibrium BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Deboronated Ar-H Boronate->Deboronated + H₂O (Proton Source) BoricAcid B(OH)₃

General mechanism for base-catalyzed protodeboronation.
Q3: How do reaction parameters like base, temperature, and solvent affect the stability of my boronic acid?

A3: These parameters are critical and must be carefully optimized to suppress protodeboronation.

  • Base: The choice and strength of the base are paramount. Strong bases (e.g., NaOH, KOH) can aggressively promote the formation of the boronate anion, accelerating protodeboronation.[7] Milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often preferred as they provide sufficient basicity for the catalytic cycle while minimizing boronic acid decomposition.[3][8]

  • Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[7][8] It is crucial to run the reaction at the lowest possible temperature that still allows for an efficient rate of cross-coupling.[7] If your catalyst system is highly active, you may be able to achieve good results at temperatures from room temperature to 60-80 °C.

  • Solvent (Proton Source): The presence of a proton source, most commonly water, is required for the protonolysis step.[8] While a small amount of water can be beneficial or even necessary for some Suzuki couplings (e.g., to dissolve the base), excess water can be detrimental. Using anhydrous solvents or minimizing the water content in your solvent system can effectively slow protodeboronation.[8][9]

Q4: Are there any storage and handling best practices to maintain the integrity of this compound?

A4: Absolutely. Arylboronic acids can degrade upon storage, especially if exposed to air and moisture.[3]

  • Storage Conditions: Store the boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10] It should be kept in a cool, dry place, away from light.[11][12] A desiccator or a dry box is an ideal storage environment.

  • Handling: When weighing and handling the reagent, minimize its exposure to the atmosphere. Work quickly and, if possible, handle the material in a glovebox. Use fresh, high-purity material for best results.[4][8]

Troubleshooting Guide: From Problem to Solution

Use this table to diagnose and solve common issues related to protodeboronation.

Observed Problem Probable Cause(s) Recommended Solutions & Strategies
Low to moderate yield; significant deboronated byproduct detected by LC-MS or NMR. 1. Reaction temperature is too high.2. Base is too strong.3. Excessive water in the solvent.4. Inefficient catalyst system.1. Lower Temperature: Decrease the reaction temperature in 10-20 °C increments.[7]2. Switch to a Milder Base: Replace NaOH/KOH with K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]3. Optimize Solvent: Use anhydrous solvents or a solvent system with minimal water (e.g., 9:1 dioxane/water).4. Improve Catalyst Efficiency: Use a highly active catalyst/ligand system (e.g., a Buchwald ligand like SPhos with a Pd(OAc)₂ precatalyst) to ensure the cross-coupling rate outcompetes the decomposition rate.[13][14]
Reaction stalls; starting materials remain even after extended time. 1. Protodeboronation has consumed the boronic acid.2. Catalyst deactivation.3. Poor quality of reagents.1. Confirm Protodeboronation: Check for the deboronated byproduct. If present, implement the solutions from the row above.2. Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere to prevent catalyst oxidation.[3]3. Use High-Purity Reagents: Ensure the boronic acid, aryl halide, and catalyst are fresh and have been stored correctly.[8][14]
Inconsistent results between batches. 1. Variable moisture content in reagents/solvents.2. Degradation of boronic acid during storage.3. Inconsistent heating or stirring.1. Standardize Conditions: Always use freshly opened anhydrous solvents and dry reagents.2. Check Boronic Acid Purity: Before use, consider checking the purity of the boronic acid by NMR.3. Use a More Stable Boron Reagent: For maximum consistency, convert the boronic acid to a more stable derivative like a MIDA boronate (see Protocol II).[13]

Experimental Protocols & Advanced Strategies

Protocol I: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for coupling this compound with an aryl bromide, designed to favor the desired reaction over decomposition.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within 2-12 hours. Avoid unnecessarily long reaction times.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Strategy II: The "Slow-Release" Approach Using MIDA Boronates

For particularly sensitive substrates or when maximum reproducibility is required, converting the boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy.[13] MIDA boronates are exceptionally stable to storage and purification but slowly hydrolyze under basic Suzuki conditions to release the free boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid low, dramatically suppressing protodeboronation.[13]

MIDA_Workflow MIDA Boronate Workflow for Enhanced Stability cluster_Preparation Step 1: Preparation cluster_Coupling Step 2: Suzuki Coupling BoronicAcid This compound (Unstable) MIDA_Ester MIDA Boronate (Air-Stable Solid) BoronicAcid->MIDA_Ester Dehydrative Esterification MIDA_H N-methyliminodiacetic acid MIDA_H->MIDA_Ester SlowRelease Slow Release (in situ hydrolysis) MIDA_Ester->SlowRelease FreeBA Free Boronic Acid (Low Concentration) SlowRelease->FreeBA Coupling Suzuki-Miyaura Cross-Coupling FreeBA->Coupling Product Desired Product (High Yield) Coupling->Product

Workflow for using a MIDA ester to prevent protodeboronation.

References

Optimizing Suzuki coupling reaction yield with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their reactions, particularly when working with challenging substituted phenylboronic acids. As your partner in the lab, we aim to provide not just protocols, but a deeper understanding of the reaction's intricacies to empower you to solve even the most stubborn synthetic challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during Suzuki-Miyaura couplings involving substituted phenylboronic acids. We will diagnose the likely causes and provide actionable, field-proven solutions.

Problem 1: Low to No Yield of the Desired Product

You've set up your reaction, but upon analysis (TLC, GC-MS, LC-MS), you see only starting materials or a negligible amount of your cross-coupled product.

  • Catalyst Inactivity: Is your palladium source active? Pd(0) is the active catalytic species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[1] Conversely, the active Pd(0) species can be sensitive to oxidation if the reaction is not properly deoxygenated.

  • Reagent Quality & Stoichiometry: How old is your boronic acid? Phenylboronic acids, especially those with certain substituents, can degrade over time, often trimerizing into boroxines by losing water.[1] Is your base sufficiently strong and dry? Is your solvent anhydrous and properly degassed?

  • Suboptimal Reaction Conditions: Are the chosen ligand, base, and solvent appropriate for your specific substrates? Sterically hindered or electron-rich/poor substrates often require specialized conditions that deviate from "standard" protocols.[2][3]

  • Poor Solubility: Are all reagents, particularly the boronic acid and the base, soluble in the reaction medium? Incompatibility can prevent the necessary interactions for the reaction to proceed.[4]

  • Solution A: Validate Your Catalyst System.

    • For Pd(II) Precatalysts: Ensure your conditions facilitate reduction. Some ligands, like phosphines, can act as reductants.[1] If issues persist, consider using a pre-formed, air-stable Pd(0) precatalyst like a Buchwald G3 Palladacycle, which generates the active LPd(0) species under mild conditions.[5]

    • Run a Control Reaction: Test your catalyst, base, and solvent system on a simpler, known reaction (e.g., coupling phenylboronic acid with 4-bromotoluene) to confirm their activity.[3]

  • Solution B: Address Reagent Stability.

    • Use Fresh Reagents: Whenever possible, use freshly purchased or recently purified boronic acid.

    • Consider Boronate Esters: For boronic acids prone to decomposition or protodeboronation, convert them to more stable pinacol or MIDA esters. MIDA boronates are particularly robust, crystalline solids that are stable to anhydrous Suzuki conditions and can be deprotected under mild basic conditions.[1][6]

  • Solution C: Systematically Screen Reaction Parameters.

    • There is no single "magic formula" for Suzuki coupling.[7] A systematic screening of ligands, bases, and solvents is often the most effective approach.[8]

Parameter Recommendation for Substituted Phenylboronic Acids Rationale
Ligand Sterically Hindered Substrates: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][3]Bulky ligands promote the reductive elimination step and stabilize the catalytically active monoligated Pd(0) species, which is crucial for hindered substrates.
Electron-Rich Aryl Chlorides: Use N-heterocyclic carbenes (NHCs) or highly active phosphine ligands.[9]These ligands are strongly electron-donating, which facilitates the difficult oxidative addition of less reactive aryl chlorides.
Base General Use: K₂CO₃, Cs₂CO₃.Effective and widely applicable. Cesium carbonate is more soluble and often provides better results.[10]
Base-Sensitive Functional Groups: Use a milder base like KF or K₃PO₄.[4][9]K₃PO₄ is a strong base but is often less nucleophilic than hydroxides, reducing side reactions. KF can activate the boronic acid without hydrolyzing sensitive groups like esters.[9]
Solvent Standard Biphasic: Toluene/H₂O, Dioxane/H₂O, THF/H₂O.[11]The aqueous phase is crucial for dissolving inorganic bases and facilitating the activation of the boronic acid.[11]
Anhydrous Conditions: Anhydrous Dioxane, Toluene, or DMF.Useful when protodeboronation is a major concern. Ensure a highly soluble base like Cs₂CO₃ or an organic base is used.[6]
Problem 2: Protodeboronation is the Main Side Reaction

You observe significant formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-Ar'), indicating the C-B bond is being cleaved.

  • Aqueous Basic Conditions: This is the most common cause. The presence of water and a strong base can lead to the protonolysis of the boronic acid, especially if the transmetalation step is slow.

  • Substituent Effects: Phenylboronic acids with protonable heteroatoms (like 2-pyridyl) or certain electron-withdrawing groups are particularly susceptible to protodeboronation.[1]

  • Solution A: Switch to Anhydrous Conditions.

    • Use rigorously dried solvents (e.g., anhydrous dioxane or toluene) and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Note that even with anhydrous K₃PO₄, a trace amount of water may be beneficial.[3]

  • Solution B: Use a More Stable Boron Reagent.

    • As mentioned previously, converting the boronic acid to a potassium trifluoroborate salt (ArBF₃K) or a boronate ester (e.g., pinacol, MIDA) dramatically increases stability.[9][12] These reagents release the boronic acid slowly in situ under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.

For boronic acids that are difficult to handle or prone to decomposition, forming a diethanolamine adduct is a simple and effective stabilization strategy.[13]

  • Dissolution: In a vial with a stir bar, dissolve the substituted phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate should form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can now be used directly in your Suzuki coupling reaction, typically with a protic solvent system.[13]

Problem 3: Significant Homocoupling of the Boronic Acid (Ar-Ar)

The primary byproduct is the dimer of your boronic acid, often leading to a complex mixture and difficult purification.

  • Oxygen Contamination: The presence of oxygen in the reaction mixture is a primary driver of boronic acid homocoupling, a process that is also mediated by the palladium catalyst.[1][13]

  • Excess Pd(II) Species: If the reduction of a Pd(II) precatalyst is incomplete or if the active Pd(0) catalyst is re-oxidized, the resulting Pd(II) species can promote the homocoupling of two boronic acid molecules.[1]

  • Solution A: Rigorous Degassing is Critical.

    • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction solvent and the final reaction mixture before heating. This is the gold standard.

    • Inert Gas Bubbling: A more common and often sufficient method is to vigorously bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and then through the final reaction mixture for another 10-15 minutes.[6]

  • Solution B: Control Stoichiometry and Catalyst Choice.

    • Use a slight excess of the boronic acid (1.1–1.2 equivalents) relative to the aryl halide. This can help favor the cross-coupling pathway.[6]

    • Ensure you are not using an excessive amount of palladium catalyst. High catalyst loading can sometimes exacerbate side reactions.

Visualizing the Suzuki-Miyaura Reaction

Understanding the core mechanism and the troubleshooting logic is key to optimization.

Suzuki_Catalytic_Cycle cluster_transmetalation Transmetalation Pd0 L₂Pd⁰ ArPdX Ar-Pdᴵᴵ(L)₂-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pdᴵᴵ(L)₂-OR ArPdX->ArPdOR Base (e.g., ⁻OR) ArPdAr_prime Ar-Pdᴵᴵ(L)₂-Ar' ArPdOR->ArPdAr_prime Ar'B(OH)₂ Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Product->Pd0 center ArX Ar-X ArBOH2 Ar'B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Active Catalyst? start->check_reagents First step side_reactions 2. Identify Side Products (GC-MS / LC-MS) check_reagents->side_reactions If reagents are good protodeboronation Protodeboronation (Ar-H) side_reactions->protodeboronation homocoupling Homocoupling (Ar-Ar) side_reactions->homocoupling no_reaction Mainly Starting Materials side_reactions->no_reaction sol_proto Use Anhydrous Conditions Use Milder Base (KF) Use Boronate Ester (MIDA, Pinacol) protodeboronation->sol_proto sol_homo Rigorous Degassing (Freeze-Pump-Thaw) Check Stoichiometry homocoupling->sol_homo sol_no_react Screen Parameters: - Ligand (e.g., Buchwald) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane) no_reaction->sol_no_react success Optimized Yield sol_proto->success sol_homo->success sol_no_react->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing substituents on the phenylboronic acid affect the reaction?

A1: The electronic nature of the substituent on the phenylboronic acid primarily influences the transmetalation step. Generally, electron-donating groups (e.g., -OMe, -Me) on the boronic acid are beneficial as they increase the nucleophilicity of the aryl group being transferred to the palladium center.[14] Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) can slow down transmetalation, making the reaction more sluggish.[14] It is a common misconception that they always inhibit the reaction; often, a change in ligand or base can overcome this hurdle.

Q2: My aryl halide partner is an electron-rich aryl chloride. What are the best starting conditions?

A2: This is one of the most challenging substrate combinations because oxidative addition to an electron-rich aryl chloride is extremely difficult. Standard catalysts like Pd(PPh₃)₄ will likely fail. You need a highly active catalyst system.

  • Recommended Catalyst: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[9] These ligands create a highly electron-rich, reactive Pd(0) center that is capable of breaking the strong C-Cl bond.

  • Recommended Base: A strong, non-nucleophilic base like K₃PO₄ or KOtBu is often required.

  • Recommended Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are preferred.

Q3: What is the precise role of the base in the Suzuki coupling?

A3: The base plays several crucial roles, and its function is essential for the reaction to proceed.[10][11] In the absence of a base, transmetalation does not occur.[11] The primary roles are:

  • Activation of the Boronic Acid: The base coordinates to the boron atom, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This "ate" complex is much more reactive and readily transfers its aryl group to the palladium center.[9][15]

  • Facilitating Ligand Exchange: The base can also react with the palladium(II) intermediate (Ar-Pd-X), replacing the halide (X) with the conjugate base (e.g., -OR, -OH). This Ar-Pd-OR species is often more susceptible to transmetalation with the boronic acid.[11][15]

Q4: Can the solvent choice influence the reaction's selectivity?

A4: Yes, profoundly. While solvent is often seen as a simple medium, it can play a direct role in the catalytic cycle. For example, in substrates with multiple halide leaving groups (e.g., a chloroaryl triflate), the choice of solvent can switch the selectivity. Polar aprotic solvents like DMF or MeCN can favor reaction at the triflate position, while nonpolar solvents like toluene or THF may favor reaction at the chloride.[16][17] This is thought to be due to the ability of polar solvents to stabilize certain anionic transition states in the oxidative addition step.[16][17][18]

General Experimental Protocol

This protocol provides a robust starting point for the coupling of a substituted phenylboronic acid with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Substituted Phenylboronic Acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane/H₂O 10:1, to make a 0.1 M solution with respect to the limiting reagent)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the substituted phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the previously degassed solvent system via syringe.

  • Degassing (Optional but Recommended): For sensitive substrates, bubble argon through the stirred reaction mixture for an additional 10 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[19][20]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[13][19]

References

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is structured to address the common and often complex challenges encountered during Suzuki-Miyaura cross-coupling reactions. As a foundational tool in modern synthesis, achieving high yields is paramount. This resource provides in-depth, cause-and-effect explanations and actionable protocols to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is presented in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Q1: My Suzuki coupling reaction resulted in a low yield or failed completely. What are the most critical initial checks I should perform?

A1: When a trusted reaction like the Suzuki-Miyaura coupling fails, it is often due to one or more fundamental parameters being overlooked. A systematic check of your setup and reagents is the most efficient way to identify the root cause.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) species and promote side reactions like the homocoupling of boronic acids.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the atmosphere was maintained throughout the reaction. Solvents must be properly degassed before use.[3][4]

  • Reagent Quality and Purity:

    • Solvent & Base: Use anhydrous, high-purity solvents. Moisture can contribute to the detrimental side reaction of protodeboronation.[3][4] Ensure your base is finely powdered and has not absorbed atmospheric moisture.

    • Aryl Halide: Confirm the purity of your electrophile. The reactivity trend is generally I > Br > OTf >> Cl.[3] Aryl chlorides are notoriously less reactive and often require specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands to promote the difficult oxidative addition step.[2][5]

    • Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Phosphines are particularly susceptible to oxidation.[3] Use fresh reagents or those that have been stored correctly under an inert atmosphere.

Below is a logical workflow for troubleshooting initial reaction failures.

G start Low / No Yield reagent_check 1. Verify Reagent Purity & Integrity (Boronic Acid, Halide, Solvent, Base) start->reagent_check atmosphere_check 2. Confirm Rigorous Inert Atmosphere (Degassed Solvents, Purged Vessel) start->atmosphere_check catalyst_check 3. Assess Catalyst System (Active Catalyst? Correct Ligand?) start->catalyst_check conditions_check 4. Evaluate Reaction Conditions (Base Choice, Temp., Conc.) start->conditions_check solution1 Solution: - Use fresh, high-purity reagents. - Test boronic acid stability (see Q2). reagent_check->solution1 solution2 Solution: - Improve degassing technique (e.g., freeze-pump-thaw). - Use Schlenk line or glovebox. atmosphere_check->solution2 solution3 Solution: - Use a pre-activated Pd(0) source or a modern precatalyst (see Q4). - Screen ligands. catalyst_check->solution3 solution4 Solution: - Screen different bases (see Q3). - Adjust temperature and concentration. conditions_check->solution4

Caption: Initial troubleshooting workflow for low-yield Suzuki reactions.

Q2: I suspect my boronic acid is decomposing. How can I diagnose and solve issues related to its instability?

A2: Boronic acid instability is a primary contributor to low yields, manifesting mainly as protodeboronation or homocoupling.

Protodeboronation: This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[6] This process is often accelerated by heat and base, and certain boronic acids, particularly electron-deficient and heteroaromatic ones, are highly susceptible.[2][3]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be effective.[7]

  • Employ Anhydrous Conditions: Water is a proton source for this side reaction. While many Suzuki protocols use aqueous mixtures, strictly anhydrous conditions can suppress protodeboronation for sensitive substrates.[7]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate of product formation.[7]

  • Use a More Stable Boronic Acid Surrogate: This is often the most robust solution. Converting the boronic acid to a more stable derivative protects it from premature decomposition.[7] These derivatives often provide a "slow release" of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[6][8]

    • Pinacol Esters (BPin): Generally more stable than the corresponding boronic acids.

    • MIDA Boronates: These are exceptionally stable, often crystalline, air-stable solids that can be stored long-term.[8] They hydrolyze in situ under the basic reaction conditions to slowly release the active boronic acid.[8][9]

    • Trifluoroborate Salts (R-BF₃K): These salts are also highly stable and release the boronic acid under the reaction conditions.[10]

Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid (R-R instead of R-R'). It is often promoted by the presence of oxygen and Pd(II) species, which can occur if the catalyst is not properly activated to Pd(0) or if the inert atmosphere is compromised.[2] Ensuring a rigorously oxygen-free environment and using an efficient precatalyst system are the best ways to prevent homocoupling.[2]

Q3: How do I choose the right base for my reaction, and how does it impact the yield?

A3: The base plays multiple critical roles in the Suzuki-Miyaura catalytic cycle, and its choice is not trivial.[11][12] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the key transmetalation step.[13][14] However, the wrong base or conditions can promote the side reactions discussed above.

The choice of base is highly dependent on the specific substrates, catalyst, and solvent. A screening process is often necessary, but the following table provides a general guide.

BaseFormulaStrengthCommon SolventsKey Characteristics & Use Cases
Potassium CarbonateK₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA common, cost-effective choice for many standard couplings. Can be less effective for challenging substrates.
Cesium CarbonateCs₂CO₃StrongDioxane, THF, TolueneHighly effective due to its high solubility in organic solvents. Often used for difficult couplings or with aryl chlorides.[7]
Potassium PhosphateK₃PO₄StrongToluene, Dioxane, THFA strong, non-nucleophilic base. Excellent for suppressing protodeboronation in sensitive boronic acids.[3][7] Often used in anhydrous conditions.
Potassium FluorideKFMildTHFA milder option that is particularly useful for substrates sensitive to harsh basic conditions.[7]

Causality Behind Base Selection:

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are generally more effective at promoting the formation of the active boronate species, which can accelerate the rate-limiting transmetalation step. This is crucial for less reactive coupling partners.[7]

  • Solubility: The solubility of the base is critical. For instance, the high solubility of Cs₂CO₃ in organic solvents like dioxane leads to a more homogenous reaction mixture and often higher efficiency compared to less soluble bases like K₂CO₃.[7]

  • Substrate Sensitivity: For boronic acids prone to decomposition, a milder base like KF or a non-nucleophilic strong base like K₃PO₄ is preferred to minimize protodeboronation.[3][7]

Q4: My catalyst system seems inactive. How can I troubleshoot issues with the palladium source and ligand?

A4: An inactive catalyst is a common reason for reaction failure. This can stem from using an inappropriate palladium source, inefficient activation to the catalytic Pd(0) species, or choosing a suboptimal ligand for your specific substrates.

Palladium Source and Activation:

  • Pd(II) vs. Pd(0) Sources: Many common palladium sources, like Pd(OAc)₂ or PdCl₂(dppf), are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[2][4] This reduction can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern palladium precatalyst can ensure the generation of a clean, active catalyst.[7][15]

  • Modern Precatalysts: Buchwald G3 and G4 precatalysts are designed for the clean and efficient generation of the active L-Pd(0) species upon mild heating, leading to more reliable and reproducible results.[2][15]

The Critical Role of the Ligand: The ligand stabilizes the palladium center, influences its reactivity, and is arguably the most important variable to screen when optimizing a difficult coupling.[11][16]

  • Electron-Rich & Bulky Ligands: For challenging electrophiles like electron-rich or sterically hindered aryl bromides and especially aryl chlorides, ligands that are both electron-rich and bulky are required.[2][7]

    • Electron-richness increases the electron density on the palladium, promoting the oxidative addition step.[2]

    • Bulkiness promotes the final reductive elimination step to release the product and regenerate the catalyst.[2][11]

  • Common High-Performance Ligands: For difficult couplings, standard ligands like PPh₃ are often insufficient.[5] Consider screening more advanced ligands such as:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective, bulky, and electron-rich dialkylbiaryl phosphine ligands that excel with a wide range of challenging substrates.[7]

    • N-Heterocyclic Carbenes (NHCs): These are even more electron-rich than phosphines and are excellent for coupling aryl chlorides.[11]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)-X     |    Lₙ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)-R²     |    Lₙ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product Halide R¹-X Halide->OxAdd Boronate [R²B(OH)₃]⁻ Boronate->Transmetal Base Base + R²B(OH)₂ Base->Boronate anno1 Ligand Choice is Critical: Bulky, e⁻-rich ligands accelerate this step. anno1->OxAdd anno2 Base is Essential: Forms the active boronate for this step. anno2->Transmetal anno3 Ligand Choice is Critical: Bulky ligands promote this final product-forming step. anno3->RedElim

Caption: The Suzuki-Miyaura catalytic cycle and points of failure.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point that should be optimized for specific substrates.[1][7]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of 0.1–0.2 M relative to the limiting reagent) via syringe. If using an aqueous mixture, the water should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS by periodically taking small, quenched aliquots.[17][18]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of an Air-Stable MIDA Boronate

This protocol is adapted for converting unstable boronic acids into bench-stable MIDA boronates, which can then be used in Protocol 1.[8]

  • Setup: In a round-bottom flask, suspend the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv) in a 10:1 mixture of DMSO and water.

  • Dissolution: Heat the mixture to 80 °C. The solids should dissolve to form a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The MIDA boronate will crystallize from the solution. Cooling in an ice bath can promote further crystallization.

  • Isolation: Isolate the crystalline solid by vacuum filtration.

  • Washing & Drying: Wash the solid sequentially with cold water and then diethyl ether to remove any residual starting materials and solvent. Dry the product under high vacuum. The resulting MIDA boronate is typically a white, crystalline, air-stable solid.

References

Suzuki-Miyaura Reaction Technical Support Center: A Guide to Base and Solvent Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction outcomes by understanding the critical roles of the base and solvent. Here, we move beyond simple protocols to explain the underlying principles that govern reaction efficiency, providing you with the knowledge to troubleshoot and refine your experiments effectively.

The Heart of the Matter: Why Base and Solvent Selection is Crucial

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While the palladium catalyst is the star of the show, the base and solvent are the unsung heroes that dictate the pace and success of the catalytic cycle. Their judicious selection can be the difference between a high-yielding, clean reaction and a complex mixture of starting materials and side products.

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The base and solvent exert their most profound influence on the transmetalation step, which is often the rate-determining step of the entire process.[4]

The Catalytic Cycle: A Visual Guide

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)(X)L_n Pd0->OA_intermediate Oxidative Addition (R¹-X) TM_intermediate R¹-Pd(II)(R²)L_n OA_intermediate->TM_intermediate Transmetalation (R²-B(OR)₂) TM_intermediate->Pd0 Reductive Elimination Product R¹-R² TM_intermediate->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->TM_intermediate Transmetalation Partner Base Base (e.g., OH⁻) Base->BoronicAcid caption Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle highlighting the key steps.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Suzuki-Miyaura reactions, with a focus on the roles of the base and solvent.

Base Selection

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

The primary role of the base is to activate the organoboron species (boronic acid or ester).[4] It reacts with the boronic acid to form a more nucleophilic "ate" complex, such as an organoborate.[5][6] This activated species is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-limiting part of the catalytic cycle.[4][5][6]

Q2: How do I choose the right base for my reaction? The options seem overwhelming.

The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. There is no one-size-fits-all answer, but here are some guiding principles:

  • Strength of the Base: The basicity needs to be sufficient to form the boronate complex but not so strong as to cause unwanted side reactions, such as hydrolysis of sensitive functional groups.

  • Substrate Compatibility: If your substrate contains base-sensitive groups (e.g., esters), a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be preferable to stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).[7][8]

  • Solubility: The base must have some solubility in the reaction medium to be effective. The use of aqueous solvent mixtures often helps in dissolving inorganic bases.

Q3: My reaction is sluggish or not proceeding to completion. Could the base be the issue?

Yes, an inappropriate base is a common culprit for inefficient reactions. Consider the following:

  • Insufficient Basicity: The base may not be strong enough to effectively generate the boronate species. Switching to a stronger base, such as from a carbonate to a phosphate or hydroxide, can sometimes accelerate the reaction.

  • Poor Solubility: If the base is not soluble in your solvent system, its effectiveness will be severely limited. Consider changing the solvent or using a phase-transfer catalyst to improve solubility.

  • Steric Hindrance: For sterically hindered substrates, a bulkier base might be required to facilitate the reaction. For instance, potassium tert-butoxide has been shown to be effective in couplings involving sterically demanding substrates.[9]

Q4: I'm observing significant decomposition of my boronic acid. How can the base contribute to this?

A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[10] This is often catalyzed by the base, particularly in the presence of water.[10] If you suspect protodeboronation, you can try:

  • Using a Milder Base: Weaker bases are less likely to promote this side reaction.

  • Anhydrous Conditions: While some water is often beneficial, excess water can exacerbate protodeboronation.

  • Protecting the Boronic Acid: Using more stable boronic esters, such as pinacol esters, can mitigate decomposition.[11]

Common Bases Typical Applications & Considerations
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) Widely used, moderate strength. Good for a broad range of substrates. Cesium carbonate is often more effective but also more expensive.
Phosphates (K₃PO₄) A stronger base than carbonates. Often used for less reactive aryl chlorides and sterically hindered couplings.
Hydroxides (NaOH, KOH) Strong bases, very effective but can promote side reactions with sensitive functional groups.[12]
Fluorides (KF, CsF) Mild bases, particularly useful for substrates with base-labile groups.[7]
Alkoxides (t-BuOK, NaOEt) Very strong bases, often used in anhydrous conditions and for challenging couplings.
Organic Bases (e.g., amines) Generally weaker and less commonly used, but can be advantageous in specific cases to avoid dehalogenation side reactions.[11]
Solvent Selection

Q5: How does the solvent influence the Suzuki-Miyaura reaction?

The solvent plays several critical roles:[13][14]

  • Solubilizing Reagents: It must dissolve the organohalide, the organoboron reagent, the catalyst, and to some extent, the base.

  • Influencing Catalyst Activity: The solvent can coordinate with the palladium center, affecting its reactivity and stability.[13]

  • Modulating Base Strength: The polarity of the solvent can influence the effective strength of the base.

  • Facilitating Transmetalation: The presence of a co-solvent like water can be crucial for efficient transmetalation, especially when using inorganic bases.[14]

Q6: What are the pros and cons of common solvents used in this reaction?

The choice of solvent can significantly impact reaction outcomes. Here's a comparison of frequently used solvents:

Solvent System Advantages Disadvantages
Toluene/Water Good for a wide range of substrates. The biphasic system helps in dissolving both organic and inorganic reagents.Toluene is a hazardous solvent.
Dioxane/Water Similar to toluene/water, often gives good results.Dioxane is a suspected carcinogen and can form explosive peroxides.
THF/Water A common and effective solvent mixture. THF is a good solvent for many organic compounds.[13]Can also form peroxides.
DMF or DMA Highly polar aprotic solvents that can be effective for challenging couplings.High boiling points can make removal difficult. Can be toxic.
Alcohols (e.g., Isopropanol, Ethanol) Greener solvent options. Can be effective, especially with certain catalyst systems.Can sometimes participate in side reactions like dehalogenation.[15]
Aqueous Media Environmentally friendly and can be highly efficient with water-soluble catalysts.[16][17][18]Substrate solubility can be a major limitation.

Q7: My reaction gives a low yield in a nonpolar solvent. What should I try?

Low yields in nonpolar solvents can often be attributed to poor solubility of the base or the boronate intermediate. Introducing a polar co-solvent is a common strategy to overcome this.

  • Add Water: A small amount of water can dramatically improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[11]

  • Switch to a More Polar Solvent System: Moving to a system like THF/water or dioxane/water can enhance the reaction rate and yield.[13]

Q8: I'm concerned about using hazardous solvents. Are there "greener" alternatives?

Yes, there is a significant push towards developing more sustainable Suzuki-Miyaura protocols. Some greener solvent alternatives that have been explored include:[19]

  • Water: With the right water-soluble catalyst, reactions can be performed entirely in water.[16][17][18]

  • Alcohols: Ethanol and isopropanol are more environmentally benign than many traditional aprotic solvents.

  • Bio-derived solvents: Solvents like Cyrene™ and 2-methyltetrahydrofuran (2-MeTHF) are being investigated as sustainable alternatives.[20][21]

Troubleshooting Workflow

When encountering issues with your Suzuki-Miyaura reaction, a systematic approach to troubleshooting is key.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Catalyst) start->check_reagents check_conditions Confirm Inert Atmosphere & Anhydrous Solvents (if required) check_reagents->check_conditions base_issue Is the Base Appropriate? check_conditions->base_issue solvent_issue Is the Solvent System Optimal? base_issue->solvent_issue Yes change_base Screen Different Bases (e.g., K₂CO₃ → K₃PO₄) base_issue->change_base No change_solvent Modify Solvent System (e.g., Add H₂O, Switch to THF/H₂O) solvent_issue->change_solvent No catalyst_issue Consider Catalyst/Ligand (e.g., Steric hindrance, electron effects) solvent_issue->catalyst_issue Yes change_base->base_issue change_solvent->solvent_issue success Reaction Optimized catalyst_issue->success caption Troubleshooting Flowchart

Caption: A systematic workflow for troubleshooting common Suzuki-Miyaura reaction issues.

Experimental Protocol: A General Procedure

This protocol provides a starting point for a typical Suzuki-Miyaura coupling. Note: This is a general guideline and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

By carefully considering the interplay between the base and solvent, you can unlock the full potential of the Suzuki-Miyaura reaction, achieving higher yields, cleaner product profiles, and a more robust and reliable synthetic methodology.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the heart of this reaction—the palladium catalyst—is susceptible to various deactivation pathways that can lead to low yields, stalled reactions, and the formation of unwanted byproducts.

This guide provides a structured, in-depth troubleshooting resource in a question-and-answer format. It is designed to help you diagnose specific issues in your experiments, understand the underlying chemical principles, and implement effective solutions to rescue your reactions and prevent future failures.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for effective troubleshooting. Catalyst deactivation occurs when the palladium species deviates from this productive pathway. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[1]

  • Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic borate species.[3]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][5]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X pd2_int1 trans-L₂(R¹)Pd(II)-X oa->pd2_int1 tm Transmetalation pd2_int1->tm R²-B(OR)₂ + Base pd2_int2 trans-L₂(R¹)Pd(II)-R² tm->pd2_int2 re Reductive Elimination pd2_int2->re re->pd0 R¹-R²

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental failures. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Q1: My Suzuki coupling has a very low yield or failed completely. What are the first things I should check?

A1: A failed reaction can often be traced back to fundamental parameters. Before attempting more complex optimization, perform a systematic check of the following:

  • Catalyst & Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Phosphine ligands are particularly susceptible to oxidation, forming phosphine oxides that can inhibit the reaction.[6][7] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reagent Quality & Stability:

    • Boronic Acid/Ester: Boronic acids can undergo decomposition, most notably protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if they are electron-deficient.[6] Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol or MIDA ester.[8]

    • Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the oxidative addition step. The general trend is I > Br > OTf >> Cl.[6] Couplings with aryl chlorides are notoriously more challenging and demand highly active, specialized catalyst systems.[9]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize and deactivate both the Pd(0) catalyst and any phosphine ligands present.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction.

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Water can be a proton source for protodeboronation, and dissolved oxygen will deactivate the catalyst.[6][8] Ensure your base is of high purity and is sufficiently soluble in the reaction medium.[6]

Q2: I observed a black precipitate forming in my reaction flask. What is this, and is it detrimental to my reaction?

A2: The black precipitate is almost certainly palladium black , which consists of agglomerated palladium nanoparticles.[9] Its formation is a classic sign of catalyst deactivation.

  • Causality: The active catalyst is a soluble, ligand-stabilized Pd(0) species. If the ligands dissociate from the palladium center, the unprotected and highly reactive Pd(0) atoms will rapidly aggregate into catalytically inactive bulk metal.[10] This process is often accelerated by:

    • High Temperatures: Can promote ligand dissociation.

    • Insufficient Ligand: An improper palladium-to-ligand ratio can leave palladium centers unprotected.

    • Presence of Oxygen: Can facilitate the degradation process.[10]

  • Impact: While the appearance of some black solid is common in many successful Suzuki couplings, a rapid and extensive precipitation, especially early in the reaction, indicates poor catalyst stability and is often correlated with incomplete conversion.[9] The agglomeration drastically reduces the surface area and the number of accessible catalytic sites.

  • Solutions:

    • Ensure Proper Ligand Ratio: Use an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1 depending on the ligand).[6]

    • Rigorous Degassing: Thoroughly degas your solvent and maintain a positive pressure of inert gas to exclude oxygen.[6][10]

    • Ligand Choice: Switch to more robust, sterically bulky ligands (e.g., Buchwald-type biaryl phosphines or N-heterocyclic carbenes) that bind more strongly to the palladium center and prevent aggregation.[11][12]

Q3: My main byproduct is the homocoupling of my boronic acid (R²-R²). What causes this and how can I prevent it?

A3: The formation of a biaryl product from two molecules of the boronic acid is a common side reaction that consumes your nucleophile and lowers the yield of the desired cross-coupled product.

  • Causality: Homocoupling is primarily caused by two factors:

    • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4][6] This is often the main culprit.

    • Excess Pd(II) Species: If Pd(II) species are present in the reaction mixture without having first undergone oxidative addition with the aryl halide, they can directly react with the boronate, leading to homocoupling.[4][13]

  • Solutions:

    • Rigorous Deoxygenation: This is the most critical step. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[6]

    • Control of Palladium Oxidation State: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing this side reaction.[13][14]

    • Order of Addition: Adding the palladium catalyst last to the pre-mixed and degassed solution of substrates and base can sometimes help ensure the desired catalytic cycle initiates promptly.

Q4: I am coupling an alkylboronic acid and observing low yields along with alkene byproducts. What is happening?

A4: This issue points directly to a competing side reaction known as β-hydride elimination . This pathway is a major challenge when using alkyl coupling partners that contain hydrogen atoms on the carbon atom beta to the boron.[4][15]

  • Causality: After the transmetalation step, a [Pd(II)-alkyl] intermediate is formed. If this intermediate possesses a β-hydrogen, the palladium can abstract it, forming a palladium-hydride species and eliminating an alkene. This is a destructive pathway that consumes the intermediate intended for reductive elimination.[15][16]

  • Solutions:

    • Ligand Selection: The choice of ligand is paramount. Sterically bulky, electron-rich phosphine ligands are crucial. The steric hindrance around the palladium center makes it physically difficult for the β-hydrogen to approach the metal, thereby disfavoring the elimination pathway and promoting the desired reductive elimination.[17][18] Ligands like those from the Buchwald family are often effective.

    • Use Trifluoroborate Salts: Alkyltrifluoroborate salts (R-BF₃K) are often more stable alternatives to alkylboronic acids and can sometimes suppress side reactions.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates how various deactivation and side-reaction pathways branch off from the main productive Suzuki-Miyaura cycle. Understanding these diversions is key to troubleshooting.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_int1 L₂(R¹)Pd(II)-X pd0->pd2_int1 Oxidative Addition (R¹-X) pd_black Palladium Black (Inactive Aggregates) pd0->pd_black -2L (Ligand Loss) ligand_ox Oxidized Ligand (e.g., L=O) pd0->ligand_ox + Oxygen pd2_int2 L₂(R¹)Pd(II)-R² pd2_int1->pd2_int2 Transmetalation (R²-B(OR)₂) homocoupling Homocoupling (R²-R²) pd2_int1->homocoupling + R²-B(OR)₂ + Oxygen pd2_int2->pd0 Reductive Elimination (R¹-R²) beta_hydride β-Hydride Elimination (Alkene + Pd-H) pd2_int2->beta_hydride If R² = alkyl with β-H

Caption: Common deactivation and side-reaction pathways in Suzuki coupling.

Prevention Strategies: A Proactive Approach

Optimizing a reaction is often about preventing deactivation before it occurs. The following table summarizes key parameters and best practices.

ParameterBest Practice & Rationale
Atmosphere Maintain a strict inert (Ar or N₂) atmosphere. This is the single most important factor to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[6]
Solvents Use high-purity, anhydrous, and degassed solvents. Impurities can poison the catalyst, and residual water or oxygen can promote protodeboronation and catalyst oxidation, respectively.[6][19]
Base Selection Choose a base appropriate for your substrate. The base activates the boronic acid but can also promote side reactions. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides to minimize protodeboronation, especially with sensitive substrates.[6][8]
Ligand Choice Use bulky, electron-rich ligands for challenging substrates. For unreactive aryl chlorides, use ligands that accelerate oxidative addition (e.g., XPhos, SPhos).[11] For alkyl couplings, use bulky ligands that sterically hinder β-hydride elimination.[17]
Temperature Find the optimal temperature. While heat increases reaction rates, excessive temperatures can lead to catalyst decomposition (palladium black formation) and degradation of reagents.[8] Screening a range from 80-110 °C is a good starting point.[20]
Reagent Purity Use high-purity starting materials. Trace impurities, particularly those containing sulfur, can act as catalyst poisons.[9] Ensure the stability of your boronic acid, as its decomposition is a primary cause of low yields.[4]

Experimental Protocols

Protocol 1: Standard Setup for a Suzuki Coupling Under Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction while minimizing exposure to oxygen.

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[20]

  • Establish Inert Atmosphere: Seal the vessel with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water) via syringe. A common concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[20]

  • Catalyst Addition: While maintaining the inert atmosphere, quickly add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[20]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[20]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[6][20]

Protocol 2: Rigorous Solvent Degassing by Sparging

This is a crucial procedure to remove dissolved oxygen from reaction solvents.

  • Setup: Obtain your reaction solvent in a suitable flask (e.g., a Schlenk flask). The flask should have a sidearm for connecting to a vacuum/inert gas line and a septum-sealed main inlet.

  • Sparging: Insert a long needle through the septum, ensuring its tip is submerged below the solvent surface. Connect this needle to a source of inert gas (Argon or Nitrogen).

  • Venting: Insert a second, shorter needle through the septum that does not touch the solvent. This will act as a vent for the displaced oxygen.

  • Execution: Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. The bubbling action increases the surface area and efficiently displaces dissolved oxygen.[6]

  • Storage: Once degassing is complete, remove the needles and store the solvent under a positive pressure of the inert gas until it is ready for use.

References

Technical Support Center: Managing Boronic Acid Anhydride Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for managing the formation of boronic acid anhydrides, a common challenge during the storage and handling of boronic acids. Our goal is to equip you with the knowledge to ensure the integrity and reactivity of your valuable reagents.

Understanding the Problem: The Boronic Acid-Anhydride Equilibrium

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often complicated by a tendency to undergo dehydration.[1][3]

Q1: What is a boronic acid anhydride, and why does it form?

A boronic acid anhydride, most commonly a cyclic trimer known as a boroxine , is formed when three molecules of a boronic acid lose three molecules of water.[1][3][4] This is a reversible equilibrium reaction driven by the removal of water.[5][6] The process can be accelerated by heat or the presence of a drying agent.[4][7] Even at room temperature in a seemingly dry bottle, atmospheric moisture is often low enough to allow for gradual dehydration to the boroxine.[6][8]

The core reason for this transformation lies in the thermodynamics of the B-O bond. While the dehydration to form a boroxine is often a reversible process, the equilibrium can favor the anhydride form under anhydrous or low-moisture conditions.[5][6]

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

Q2: Does anhydride formation mean my boronic acid has decomposed?

Not necessarily. For many applications, particularly those performed under conditions that involve water or hydrolysis steps (like many Suzuki couplings), the boroxine can be considered a stable, solid-state reservoir of the active boronic acid.[5][6] The boroxine readily hydrolyzes back to the monomeric boronic acid in the presence of water.[5] However, the presence of a significant amount of anhydride can be problematic.

Key concerns with anhydride formation include:

  • Stoichiometric Inaccuracy: If you weigh out a sample assuming it is 100% boronic acid when it contains a significant percentage of the boroxine, your calculations for molar equivalents will be incorrect. This can lead to lower yields and unreacted starting materials.

  • Altered Physical Properties: Boroxines have different solubilities and melting points than their corresponding boronic acids.[8] This can affect reaction kinetics and dissolution.

  • Analytical Complexity: The presence of both the monomer and the trimer can complicate analytical characterization, especially by NMR spectroscopy, which may show broadened or multiple signals.[9]

Troubleshooting & Mitigation Strategies

This section addresses common issues encountered by researchers and provides actionable solutions.

Storage and Handling

Q3: What are the ideal storage conditions to minimize anhydride formation?

Proper storage is the first line of defense. The key is to minimize exposure to conditions that drive the dehydration equilibrium towards the anhydride.

ParameterRecommendationRationale
Temperature Store at room temperature (15–25°C / 59–77°F) or refrigerated (2-8°C). Avoid high heat.[10]Heat accelerates the dehydration process.[4][11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to atmospheric moisture which, although seemingly counterintuitive, can be low enough to promote dehydration over time.
Container Use tightly sealed containers, preferably with a tamper-evident seal.[10]Prevents ingress of atmospheric moisture.[10][12]
Location Store in a dry, well-ventilated area away from sources of heat and direct sunlight.[10][12]Protects against thermal degradation and moisture absorption.

Q4: My boronic acid arrived as a solid chunk, but now it's a fine powder. Is this related to anhydride formation?

This change in physical appearance can be an indicator of a change in the monomer-anhydride ratio. Boronic acids and their anhydrides can have different crystal structures.[7] While not a definitive test, a noticeable change in morphology warrants further analytical investigation to determine the sample's purity.

Reagent Preparation and Use

Q5: I suspect my boronic acid contains a significant amount of anhydride. Can I still use it?

Yes, in many cases. If your reaction conditions involve water (e.g., aqueous bases in a Suzuki coupling), the boroxine will likely hydrolyze in situ to the active boronic acid.[5]

However, for reactions that are sensitive to the exact stoichiometry of the boronic acid, or for anhydrous reaction conditions, it is crucial to first determine the purity or regenerate the free boronic acid.

Q6: How can I regenerate the free boronic acid from its anhydride form?

The simplest method to convert a boroxine back to the boronic acid is through recrystallization from a solvent mixture containing water.[6][8]

Protocol 1: Regeneration of Boronic Acid by Recrystallization
  • Dissolution: Dissolve the boronic acid/boroxine sample in a minimum amount of a suitable hot organic solvent in which the boronic acid has good solubility (e.g., ethanol, acetone, or THF).

  • Hydrolysis: Slowly add hot water to the solution until it becomes slightly cloudy. The goal is to introduce enough water to hydrolyze the boroxine without causing premature precipitation.

  • Clarification: If the solution is cloudy, add a small amount of the hot organic solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether or a similar non-polar solvent to remove organic impurities.[8]

  • Drying: Dry the purified boronic acid crystals under vacuum at a moderate temperature (e.g., 40-50°C) for a few hours. Avoid excessive heating, which can reform the anhydride.[8]

Note: This procedure regenerates the free boronic acid. To prevent anhydride reformation, the purified material should be stored under the ideal conditions described in Q3.

Analytical & Quality Control

Verifying the purity and composition of your boronic acid is critical for reproducible results.

Q7: How can I detect and quantify boroxine in my boronic acid sample?

Several analytical techniques can be employed to assess the ratio of boronic acid to its anhydride.

Analytical TechniqueHow it Works for Boroxine Detection
NMR Spectroscopy (¹H and ¹¹B) The presence of boroxine can lead to broadened or multiple sets of signals in the ¹H NMR spectrum.[9] ¹¹B NMR is highly diagnostic; the chemical shift for boroxines is typically downfield (e.g., ~30-33 ppm) compared to the corresponding boronic acids.[13][14] Dissolving the sample in a coordinating deuterated solvent like methanol-d4 can help break up the anhydride and simplify the ¹H spectrum.[9]
Mass Spectrometry (MS) Boroxines will appear as higher molecular weight species corresponding to the trimer minus three water molecules.[9] This is a direct method for confirming the presence of the anhydride.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC can be used to separate the boronic acid from its anhydride and other impurities.[9][15] However, on-column hydrolysis can be a challenge, so method development is key. Using buffered mobile phases can improve reproducibility.[9][16]
Karl Fischer (KF) Titration While not directly measuring the anhydride, KF titration quantifies the water content. A lower-than-expected water content in a sample that is not perfectly anhydrous can suggest that some of the boronic acid exists in its dehydrated anhydride form. This is particularly useful for quality control over time.
Protocol 2: Sample Preparation for NMR Analysis to Dissociate Boroxines
  • Weigh approximately 5-10 mg of the boronic acid sample into a clean, dry vial.

  • Add 0.6-0.7 mL of deuterated methanol (methanol-d4).

  • Gently agitate the vial to ensure complete dissolution. The coordinating nature of methanol will help break the B-O-B bonds of the boroxine, shifting the equilibrium to the monomeric boronic acid-solvent adduct.[9]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. A simplified spectrum with sharper peaks compared to a spectrum in a non-coordinating solvent like CDCl₃ is indicative of successful boroxine dissociation.

Caption: Decision workflow for handling a stored boronic acid sample.

Frequently Asked Questions (FAQs)

Q8: Are some boronic acids more prone to anhydride formation than others? Yes. The stability of boronic acids and their propensity to form boroxines can be influenced by the electronic properties of the organic substituent. Electron-donating groups on an aryl ring can support the formation of the corresponding arylboroxine.[5][6] Conversely, certain structural motifs, like ortho-substituents that can coordinate with the boron atom, may increase stability against degradation pathways.[17][18]

Q9: I use boronate esters (e.g., pinacol esters) instead of boronic acids. Do they form anhydrides? No, boronate esters do not form boroxine anhydrides because the hydroxyl groups of the boronic acid have been protected by reacting with a diol (like pinacol).[3] This is a key reason why boronate esters are often used; they offer enhanced stability against both dehydration and other decomposition pathways like protodeboronation.[3][19] However, they can be susceptible to hydrolysis back to the boronic acid under certain HPLC or reaction conditions.[16][20]

Q10: Can I use a drying agent in the storage container to keep my boronic acid "dry"? This is not recommended. Adding a strong drying agent to the container will actively remove water, driving the equilibrium towards the formation of the boroxine anhydride.[4] The best practice is to store the material in a tightly sealed container to maintain its current state and prevent further moisture exchange with the environment.[10][12]

References

Validation & Comparative

Introduction: The Structural Basis of Boronic Acid's Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structures of Arylboronic Acid Derivatives: From Supramolecular Assembly to Rational Drug Design

Arylboronic acids are a cornerstone of modern chemical science. Their prominence stems from their remarkable versatility, enabling them to participate in a vast array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their role as synthetic intermediates, they have emerged as a privileged scaffold in medicinal chemistry, leading to the development of blockbuster drugs like the anticancer agent Velcade® (bortezomib).

The functionality of an arylboronic acid is intrinsically linked to its three-dimensional structure. The boronic acid group, -B(OH)₂, possesses a unique electronic and geometric profile: a trigonal planar boron atom with an empty p-orbital, making it a mild Lewis acid, and two hydroxyl groups that can act as both hydrogen bond donors and acceptors. This duality governs the way these molecules interact with each other and with biological targets. X-ray crystallography provides the definitive method for elucidating these interactions, revealing the intricate supramolecular architectures that dictate a molecule's physical properties, reactivity, and therapeutic potential.

This guide provides a comparative analysis of arylboronic acid crystal structures, offering insights into their common packing motifs, the influence of substituents, and the experimental workflow required to determine these structures.

Experimental Workflow: From Single Crystal to Structural Insights

The journey from a powdered sample to a refined crystal structure is a meticulous process that bridges chemistry, physics, and data science. Each step is critical for obtaining high-quality data that accurately reflects the molecule's solid-state conformation and interactions.

Detailed Protocol: Single Crystal Growth of an Arylboronic Acid

The primary challenge in X-ray crystallography is often growing a single, diffraction-quality crystal. The protocol below describes a standard slow evaporation technique, a robust method for many arylboronic acid derivatives.

Objective: To grow single crystals of 4-carboxyphenylboronic acid suitable for X-ray diffraction.

Materials:

  • 4-carboxyphenylboronic acid (98% purity or higher)

  • Anhydrous Ethanol (ACS grade)

  • Deionized water

  • Small, clean glass vial (e.g., 4 mL) with a screw cap

  • Micro-spatula

  • Hotplate with stirring capability

  • 0.22 µm syringe filter

Procedure:

  • Solubilization: Weigh approximately 10-20 mg of 4-carboxyphenylboronic acid and place it into the glass vial.

  • Solvent Selection & Rationale: Add 2 mL of a 9:1 ethanol/water mixture. Ethanol is chosen for its ability to dissolve the aryl portion of the molecule, while the small amount of water aids in solvating the polar boronic acid and carboxylic acid groups, promoting the hydrogen bonding necessary for ordered crystal packing.

  • Dissolution: Gently warm the vial on a hotplate (to ~40-50 °C) and stir until the solid is completely dissolved. This creates a saturated or near-saturated solution. Causality Note: Heating increases solubility, allowing for a higher concentration of the analyte, which is essential for achieving supersaturation upon cooling/evaporation.

  • Filtration: To remove any insoluble impurities (like dust or polymeric boronic anhydride byproducts) that could act as unwanted nucleation sites, filter the warm solution through a 0.22 µm syringe filter into a clean, new vial. This step is critical for preventing the growth of multiple small, unusable crystals.

  • Crystallization Setup: Loosely cap the vial or pierce the cap with a needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free location at a constant room temperature.

  • Crystal Growth & Monitoring: Over a period of 2-7 days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form. Monitor the vial daily without disturbing it. Well-formed, transparent crystals with distinct facets are ideal.

  • Harvesting: Once crystals of a suitable size (approx. 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a nylon loop or a pipette with the tip cut off. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation before mounting on the diffractometer.

Workflow Diagram: The Crystallographic Process

The overall process from sample preparation to final data analysis is summarized in the workflow below.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Arylboronic Acid Powder Crystallization Single Crystal Growth (e.g., Slow Evaporation) Compound->Crystallization Crystal High-Quality Single Crystal Crystallization->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Diffraction X-ray Diffraction (Data Collection) Mount->Diffraction RawData Raw Diffraction Intensities Diffraction->RawData Solve Structure Solution (Phase Problem) RawData->Solve Refine Structural Refinement Solve->Refine FinalModel Final Crystal Structure (CIF File) Refine->FinalModel Analysis Structural Analysis (Bonding, Packing) FinalModel->Analysis Publication Database Deposition (e.g., CCDC) FinalModel->Publication

Caption: Workflow for determining the crystal structure of an arylboronic acid derivative.

Comparative Analysis of Arylboronic Acid Supramolecular Structures

In the solid state, arylboronic acids rarely exist as isolated molecules. Instead, they self-assemble into highly ordered supramolecular structures, primarily driven by strong and directional O-H···O hydrogen bonds. The resulting motifs have a profound impact on the compound's properties.

Common Supramolecular Motifs
  • The Hydrogen-Bonded Dimer (Most Common): The most prevalent motif for free arylboronic acids is the formation of a centrosymmetric dimer. Two molecules associate in a head-to-tail fashion, where a hydroxyl group from each molecule donates a hydrogen bond to an oxygen atom on the other. This creates a robust, planar eight-membered ring with an R²₂(8) graph set notation. This dimeric structure effectively satisfies the hydrogen bonding capacity of the boronic acid groups.

  • The Boroxine Trimer (Anhydride Form): In the absence of water or under dehydrating conditions, three boronic acid molecules can undergo condensation to form a cyclic anhydride known as a boroxine. This results in a stable, six-membered B₃O₃ ring, which is typically planar. Boroxines are often less reactive in cross-coupling reactions than their corresponding boronic acids.

  • Extended Networks (Chains and Sheets): When the aryl ring is functionalized with other hydrogen-bonding groups (e.g., -COOH, -OH, -CONH₂), these groups can compete with or complement the boronic acid dimerization. This interplay can disrupt the simple dimer motif and lead to the formation of one-dimensional chains or two-dimensional sheets, creating more complex and varied crystal packing arrangements.

Data Comparison of Representative Structures

The table below compares the key crystallographic parameters for three distinct arylboronic acid derivatives, illustrating the structural diversity within this class of compounds.

ParameterPhenylboronic Acid4-Fluorophenylboronic Acid4-Carboxyphenylboronic Acid
Formula C₆H₇BO₂C₆H₆BFO₂C₇H₇BO₄
Supramolecular Motif Hydrogen-Bonded DimerHydrogen-Bonded DimerHydrogen-Bonded Catemer (Chain)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
C-B Bond Length (Å) 1.558 Å1.561 Å1.551 Å
Avg. B-O Bond Length (Å) 1.370 Å1.369 Å1.365 Å
O-B-O Angle (°) 115.6°116.1°116.5°
H-Bond (D···A) (Å) O-H···O = 2.735 ÅO-H···O = 2.721 ÅO-H···O (boronic) = 2.714 ÅO-H···O (carboxyl) = 2.645 Å
Reference CCDC: 1141737CCDC: 1040339CCDC: 1176949

Analysis of Comparative Data:

  • Core Geometry: Across all three examples, the core geometry of the C-B(OH)₂ group is remarkably consistent. The C-B and B-O bond lengths, as well as the O-B-O bond angles, show minimal variation. This highlights the robust and predictable nature of the boronic acid moiety itself.

  • Impact of Substituents: The introduction of a fluorine atom in the 4-position has a negligible effect on the supramolecular structure; 4-fluorophenylboronic acid still forms the canonical hydrogen-bonded dimer, very similar to the parent phenylboronic acid.

  • Disruption by a Competitive Group: The presence of the carboxylic acid group in 4-carboxyphenylboronic acid completely changes the packing motif. Instead of the boronic acid groups forming a closed dimer, they form hydrogen bonds to the carbonyl oxygen of a neighboring carboxylic acid group. The carboxylic acid groups, in turn, form their own classic hydrogen-bonded dimer. The result is an extended one-dimensional chain or "catemer," demonstrating how peripheral functional groups can dictate the overall supramolecular assembly.

Structural Insights into Biological Activity

The utility of arylboronic acids in drug design stems from the ability of the boron atom to form a stable, reversible covalent bond with a nucleophilic residue—most commonly the hydroxyl group of a serine residue—in an enzyme's active site.

X-ray crystallography of enzyme-inhibitor complexes has been instrumental in visualizing this interaction. When an arylboronic acid binds to a serine protease, the boron atom's geometry shifts from trigonal planar (sp²) to tetrahedral (sp³). This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, making boronic acids potent transition-state analogue inhibitors.

Caption: Boron's geometry shift from trigonal planar to tetrahedral upon binding to a serine residue.

Conclusion

X-ray crystallography is an indispensable tool in the study of arylboronic acids, providing unparalleled insight into their solid-state behavior and mechanism of action. The data reveals a fascinating world of supramolecular chemistry dominated by robust hydrogen-bonding motifs, such as the canonical head-to-tail dimer. Furthermore, crystallographic analysis demonstrates how peripheral functional groups can be used to rationally engineer crystal packing, forming extended chains and sheets. For drug development, understanding the precise geometry of how these molecules interact with their biological targets is fundamental to designing next-generation therapeutics. The continued application of X-ray diffraction will undoubtedly continue to uncover new structural paradigms and accelerate innovation in both materials science and medicine.

A Comparative Guide to the Reactivity of (3-((2-Methoxybenzyl)oxy)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate boronic acid is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid , a structurally nuanced building block, against a spectrum of other boronic acids. By examining the interplay of electronic and steric effects, supported by experimental data from analogous systems, this document serves as a practical resource for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The catalytic cycle, typically employing a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The nature of the organoboron reagent, in this case, a boronic acid, directly influences the critical transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4][5]

The reactivity of a boronic acid in the transmetalation step is governed by a delicate balance of electronic and steric factors.[5][6] Generally, electron-donating groups on the phenylboronic acid enhance the nucleophilicity of the ipso-carbon, accelerating the transmetalation process and leading to higher reaction yields.[1][5] Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the reaction.[6] Steric hindrance, particularly from substituents at the ortho position, can impede the approach of the boronic acid to the palladium complex, thereby reducing the reaction rate.[6][7]

Comparative Reactivity Analysis of this compound

To understand the reactivity profile of this compound, we must dissect its structural features. The molecule possesses a benzyloxy group at the meta-position of the phenylboronic acid ring. The ether oxygen of the benzyloxy group acts as an electron-donating group through resonance, thereby increasing the electron density on the aromatic ring and enhancing the nucleophilicity of the carbon atom attached to the boron. This electronic effect is expected to increase its reactivity compared to unsubstituted phenylboronic acid.

Furthermore, the benzyl group itself contains a methoxy substituent at the ortho position. While this methoxy group is remote from the reacting boronic acid moiety, it can influence the overall electronic environment and conformation of the molecule. However, the primary electronic effect on the boronic acid's reactivity stems from the benzyloxy group directly attached to the phenyl ring.

The substituent is at the meta position, which means the electron-donating effect will be less pronounced compared to a substituent at the para position, but still significant. Crucially, the meta position avoids the steric hindrance that would be introduced by a bulky group at the ortho position.

Based on these structural characteristics, we can position the reactivity of this compound relative to other boronic acids:

  • Higher reactivity than Phenylboronic Acid: The electron-donating nature of the benzyloxy group should make it more reactive.

  • Higher reactivity than Boronic Acids with Electron-Withdrawing Groups: It will be significantly more reactive than boronic acids bearing groups like nitro (-NO₂) or cyano (-CN).[6]

  • Comparable or slightly lower reactivity than Boronic Acids with Stronger Electron-Donating Groups at the para-position: Its reactivity is likely to be in a similar range to, or slightly less than, boronic acids with strong electron-donating groups like a methoxy group at the para-position (e.g., 4-methoxyphenylboronic acid).

  • Significantly higher reactivity than ortho-Substituted Boronic Acids: The absence of ortho-substituents ensures that steric hindrance is minimized, leading to much faster reaction rates compared to sterically encumbered boronic acids like 2-methylphenylboronic acid.[7]

Quantitative Reactivity Comparison

The following table summarizes experimental yield data for the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide under comparable conditions. While specific data for this compound is not available in the literature, an estimated yield is provided based on its structural and electronic properties for comparative purposes.

Boronic AcidSubstituent TypePositionAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Electron-Donating (Ether) meta 4-Bromoanisole Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 2 ~92 (Estimated)
p-Nitrophenylboronic acidElectron-Withdrawing (-NO₂)para4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[6]
m-Nitrophenylboronic acidElectron-Withdrawing (-NO₂)meta4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100491[6]
o-Nitrophenylboronic acidElectron-Withdrawing (-NO₂)ortho4-ChlorotoluenePd₂(dba)₃ / RuPhosK₂CO₃Dioxane1001235[6]
Phenylboronic AcidNone-BromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O80688 (Typical)
4-Methoxyphenylboronic acidElectron-Donating (-OCH₃)para4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O80496 (Typical)
2-Methylphenylboronic acidSterically Hindering (-CH₃)ortho4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100865 (Typical)

Disclaimer: The yield for this compound is an educated estimate based on established structure-activity relationships and is intended for comparative purposes only. Actual yields may vary depending on specific reaction conditions.

Experimental Protocol for Comparative Reactivity Studies

To empirically determine the relative reactivity of this compound, a standardized Suzuki-Miyaura coupling experiment should be performed alongside other boronic acids of interest. Monitoring the reaction progress over time via techniques like GC-MS or HPLC will provide quantitative data for comparison.

Objective:

To compare the reaction rate and yield of the Suzuki-Miyaura coupling of this compound with that of phenylboronic acid (as a baseline), 4-methoxyphenylboronic acid (electron-donating), 4-nitrophenylboronic acid (electron-withdrawing), and 2-methylphenylboronic acid (sterically hindered).

Materials:
  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Boronic Acids:

    • This compound (1.2 mmol)

    • Phenylboronic acid (1.2 mmol)

    • 4-Methoxyphenylboronic acid (1.2 mmol)

    • 4-Nitrophenylboronic acid (1.2 mmol)

    • 2-Methylphenylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene (5 mL) and Water (1 mL)

  • Internal Standard (for GC/HPLC analysis): Dodecane

Procedure:
  • To a series of identical reaction vessels, add the aryl halide (4-bromoanisole), the respective boronic acid, the base (K₃PO₄), and the internal standard.

  • In a separate vial, prepare a stock solution of the catalyst and ligand in toluene.

  • Purge each reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene and water to each reaction vessel.

  • Add the catalyst/ligand solution to each vessel to initiate the reaction.

  • Place the reaction vessels in a preheated oil bath at 100 °C and stir vigorously.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

Data Analysis:

Plot the concentration of the product versus time for each boronic acid. The initial slope of these curves will provide the initial reaction rates, allowing for a quantitative comparison of reactivity. The final yield can be determined after the reaction has gone to completion.

Visualizing Reaction Principles

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation B->C R-B(OH)2 Base D Reductive Elimination (Ar-Ar') C->D Ar-Pd(II)-R)L2 D->A Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Boronic Acid Reactivity

Boronic_Acid_Reactivity Reactivity Boronic Acid Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EDG Electron-Donating Groups (e.g., -OR, -CH3) Electronic->EDG Increases Reactivity EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Electronic->EWG Decreases Reactivity Ortho Ortho-Substituents Steric->Ortho Decreases Reactivity MetaPara Meta/Para-Substituents Steric->MetaPara Minimal Effect

References

A Senior Application Scientist's Guide to Boron Reagents in Suzuki-Miyaura Coupling: A Comparative Analysis of Alternatives to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this reaction has become an indispensable tool for synthesizing complex molecules, particularly the biaryl scaffolds that are prevalent in pharmaceuticals, functional materials, and natural products.[1][3][4] The reaction's power lies in its mild conditions, functional group tolerance, and the vast commercial availability of its key components: an organohalide and an organoboron species.[5]

The specific reagent, (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, is a valuable building block, incorporating a protected phenol functionality that is common in medicinal chemistry. The methoxybenzyl (MOB) ether provides a stable protecting group that can be cleaved under specific conditions. However, like many boronic acids, it is not without its challenges. The inherent instability of the boronic acid functional group can lead to issues with storage, handling, and reaction reproducibility, prompting the need for more robust alternatives.[6][7]

This guide provides an in-depth comparison of the primary alternatives to traditional boronic acids in Suzuki-Miyaura couplings. We will move beyond simple protocols to explore the underlying chemical principles, offering a decision-making framework to help you select the optimal boron reagent for your specific synthetic challenge.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the alternatives, one must first grasp the mechanism of the reaction itself. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][8] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[9]

  • Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron reagent to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer.[9][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are ejected from the coordination sphere, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[1][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition dummy1 pd0->dummy1 pd_intermediate R¹-Pd(II)L_n-X transmetalation Transmetalation dummy2 pd_intermediate->dummy2 pd_biaryl R¹-Pd(II)L_n-R² reductive_elimination Reductive Elimination dummy3 pd_biaryl->dummy3 dummy1->pd_intermediate R¹-X dummy2->pd_biaryl [R²B(OH)₃]⁻ dummy3->pd0 R¹-R² dummy4 boronic_acid R²-B(OH)₂ ate_complex [R²B(OH)₃]⁻ boronic_acid->ate_complex Base (e.g., OH⁻) ate_complex->dummy2 Enters Cycle MIDA_ICC cluster_workflow Iterative Cross-Coupling (ICC) Workflow start Br Building Block 1 B(MIDA) coupling1 Suzuki Coupling 1 (Anhydrous) start:f0->coupling1 reagent1 Ar¹-B(OH)₂ reagent1->coupling1 intermediate Ar¹ Intermediate B(MIDA) coupling1->intermediate deprotection Deprotection (aq. Base) intermediate:f2->deprotection intermediate_ba Ar¹ Intermediate B(OH)₂ deprotection->intermediate_ba:f2 coupling2 Suzuki Coupling 2 intermediate_ba:f2->coupling2 reagent2 Ar²-Br reagent2->coupling2 product Ar¹ - Product - Ar² coupling2->product Decision_Tree q1 Is the boronic acid commercially available and known to be stable? a1_yes Use Boronic Acid Directly q1->a1_yes Yes q2 Is the boronic acid unstable (e.g., 2-heteroaryl) or is iterative coupling required? q1->q2 No a2_yes Use MIDA Boronate q2->a2_yes Yes q3 Is improved handling/ purification the primary goal? q2->q3 No a3_yes Use K-Trifluoroborate or Pinacol Ester q3->a3_yes Yes a3_no Synthesize and use Boronic Acid cautiously q3->a3_no No

References

A Head-to-Head Comparison for the Synthetic Chemist: Potassium Trifluoroborates vs. Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in academic research and the pharmaceutical industry. The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids have long been the workhorse, their inherent limitations have paved the way for superior alternatives. This guide provides an in-depth, objective comparison between potassium organotrifluoroborates and traditional boronic acids, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.

The Foundation: Structural Integrity and Benchtop Stability

The fundamental differences in performance between boronic acids and potassium trifluoroborates (K[RBF₃]) stem from their distinct structures. Boronic acids feature a neutral, tricoordinate boron atom with a vacant p-orbital, making them Lewis acidic. This structural feature is the root of their instability.

Conversely, potassium trifluoroborates possess a tetracoordinate, anionic boron center. This seemingly subtle change has profound implications for the reagent's stability and handling.[1][2]

Key Stability Challenges with Boronic Acids:

  • Dehydration to Boroxines: Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[3] This equilibrium complicates accurate stoichiometric calculations and can affect reaction kinetics.

  • Protodeboronation: The cleavage of the C–B bond by a proton source is a common and often detrimental side reaction.[4] This pathway is particularly rapid for electron-rich heterocyclic, vinyl, and cyclopropyl boronic acids, leading to reagent degradation and reduced yields.[5][6][7]

  • Oxidation: The electron-deficient boron center is susceptible to oxidation, further diminishing the purity and efficacy of the reagent.[1]

The Inherent Robustness of Potassium Trifluoroborates:

Potassium trifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][8][9] The tetracoordinate nature of the boron atom protects the C–B bond, rendering these reagents significantly less susceptible to protodeboronation and other degradation pathways.[1][3][10] This exceptional stability allows for indefinite storage at room temperature without special precautions, a stark contrast to the often-sensitive nature of boronic acids.[3][9][11][12]

G cluster_0 Boronic Acid Instability Boronic Acid 3 R-B(OH)₂ Boroxine (RBO)₃ Boronic Acid->Boroxine - H₂O Boroxine->Boronic Acid + H₂O H2O 3 H₂O

Caption: Boronic acids exist in equilibrium with their boroxine anhydrides.

G cluster_1 Potassium Trifluoroborate Structure Structure K⁺ [R-BF₃]⁻

Caption: The stable, tetracoordinate structure of a potassium trifluoroborate.

Performance Under Pressure: The Suzuki-Miyaura Reaction

While stability is a crucial practical advantage, the ultimate measure of a reagent is its performance in the reaction flask. Here, potassium trifluoroborates consistently demonstrate their superiority, not just through higher yields but also through a more controlled and efficient reaction profile.

The "Slow-Release" Mechanism: A Key to Success

A pivotal aspect of the efficacy of potassium trifluoroborates is their function as a "protected" form of boronic acid.[1][2] Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[13][14]

This slow-release mechanism is critical. It maintains a low, steady concentration of the active boronic acid in the catalytic cycle. This minimizes the opportunity for undesirable side reactions like protodeboronation and palladium-catalyzed homocoupling, which are often problematic when a large initial concentration of a reactive boronic acid is present.[4][7][13] This strategy ensures that the rate of boronic acid generation is well-geared with the rate of catalytic turnover.[13]

G K_RBF3 Potassium Trifluoroborate (Stable Reservoir) RB_OH_2 Boronic Acid (Low Concentration) K_RBF3->RB_OH_2 Slow Hydrolysis (Base) Cycle Pd Catalytic Cycle RB_OH_2->Cycle Side_Reactions Degradation (Protodeboronation, Homocoupling) RB_OH_2->Side_Reactions Minimized Product Cross-Coupled Product Cycle->Product

Caption: The slow-release strategy minimizes side reactions.

Comparative Performance Data

The advantages of potassium trifluoroborates are evident across a wide range of substrates, including those notoriously difficult for boronic acids. They often provide higher yields and allow for the use of near-stoichiometric amounts of the boron reagent, a direct consequence of their enhanced stability.[15][16]

FeatureBoronic AcidsPotassium TrifluoroboratesAdvantage
Structure Tricoordinate, neutralTetracoordinate, anionicTrifluoroborates
Stability Prone to decomposition, dehydration, and protodeboronation.[1][3][4]Crystalline solids, stable to air and moisture.[3][8][9]Trifluoroborates
Handling Often difficult to purify; stoichiometry can be uncertain.[8]Easy-to-handle, free-flowing solids with defined stoichiometry.[3]Trifluoroborates
Storage May require refrigeration or inert atmosphere.[15]Can be stored indefinitely on the benchtop.[9][11][12]Trifluoroborates
Reactivity Highly reactive, can lead to side reactions.[7][17]Acts as a "slow-release" precursor, minimizing side reactions.[4][13]Trifluoroborates
Stoichiometry Often require >1.5 equivalents due to instability.[7][18]Can be used in near-stoichiometric amounts (1.0-1.2 eq.).[10][15][18]Trifluoroborates
Scope Limited by instability of certain derivatives (e.g., 2-pyridyl).[6][17]Broad scope, enabling the use of otherwise unstable fragments.[10][15][19]Trifluoroborates

From Theory to Practice: Experimental Protocols

The following protocols provide a practical guide for the synthesis and application of potassium trifluoroborates, underscoring their ease of use and reliability.

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate

This procedure details the straightforward conversion of a boronic acid to its corresponding air-stable trifluoroborate salt.[3][9]

  • Reagents & Equipment:

    • Phenylboronic acid (1.0 eq)

    • Methanol (MeOH)

    • Potassium hydrogen fluoride (KHF₂), saturated aqueous solution (3.0 eq)

    • Round-bottomed flask, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • Charge a round-bottomed flask with phenylboronic acid (1.0 eq) and dissolve it in methanol.

    • Cool the solution to 5 °C using an ice bath.

    • Slowly add a saturated aqueous solution of KHF₂ (3.0 eq) to the stirring methanolic solution. A thick white precipitate of potassium phenyltrifluoroborate will form immediately.[3][9]

    • Stir the resulting slurry for 30 minutes at room temperature to ensure complete conversion.

    • Collect the white solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling Using a Potassium Alkyltrifluoroborate

This general protocol demonstrates the coupling of a potassium alkyltrifluoroborate with an aryl chloride, a challenging but common transformation.[10]

  • Reagents & Equipment:

    • Potassium β-trifluoroborato amide (1.01 eq)

    • Aryl chloride (1.0 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (5 mol %)

    • RuPhos ligand (10 mol %)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Toluene/Water (5:1 mixture)

    • Schlenk tube or similar reaction vessel, nitrogen atmosphere

  • Step-by-Step Procedure:

    • To a Schlenk tube under a nitrogen atmosphere, add the potassium β-trifluoroborato amide (1.01 eq), aryl chloride (1.0 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and RuPhos (0.10 eq).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add the degassed toluene/water (5:1) solvent mixture via syringe.

    • Heat the reaction mixture to 85 °C with vigorous stirring for the specified time (typically 12-24 h).

    • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

    • Add a pH 7 buffer solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The use of only a 1-2% excess of the trifluoroborate is a key advantage, made possible by its resistance to protodeboronation under the coupling conditions.[10]

Conclusion: Adopting a More Robust Synthetic Tool

References

MIDA Boronates: A Superior Platform for Stability and Controlled Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids have long been celebrated as versatile and indispensable building blocks. However, their inherent instability, including tendencies toward protodeboronation, oxidation, and trimerization into boroxines, presents significant challenges related to storage, purification, and consistent reactivity.[1][2][3] This guide provides an in-depth comparison of traditional boronic acids with their N-methyliminodiacetic acid (MIDA) boronate counterparts, highlighting the latter as a robust and often superior alternative. Through an examination of their stability, reactivity, and handling, supported by experimental data, we will demonstrate the transformative potential of MIDA boronates in enabling more reliable, efficient, and complex molecular syntheses.[4]

The Challenge with Boronic Acids: A Foundation of Instability

Boronic acids, while powerful reagents, are frequently plagued by decomposition pathways that can compromise reaction yields and reproducibility.[1] Many, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable, making their long-term storage and handling problematic.[5] This instability necessitates their fresh preparation or careful storage under inert conditions, adding logistical burdens to synthetic workflows. Furthermore, their purification can be complicated by their propensity to form boroxines, and their incompatibility with silica gel chromatography is a common hurdle.[3][4]

MIDA Boronates: A Paradigm of Stability and Control

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group has provided a powerful solution to the limitations of boronic acids.[1][6] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable sp³ state.[1][6] This structural change confers remarkable stability and a suite of advantageous properties.

Key Advantages of MIDA Boronates:

  • Exceptional Benchtop Stability: MIDA boronates are typically crystalline, free-flowing solids that are indefinitely stable to air and moisture at room temperature.[7][8] This allows for long-term storage without degradation, ensuring consistent reagent quality.

  • Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, greatly simplifying their purification.[4][9] This property is also instrumental in "catch-and-release" purification strategies.[10]

  • Controlled Reactivity: The MIDA ligand acts as a protecting group for the boronic acid functionality, rendering it unreactive under anhydrous cross-coupling conditions.[4][6] The boronic acid can be readily unmasked when desired using mild aqueous base, allowing for precise control over its reactivity.[1][11]

  • Enabling Unstable Boronic Acids: MIDA boronates provide a general solution for the use of inherently unstable boronic acids.[2][5] By converting these sensitive reagents into their stable MIDA boronate form, they can be stored, handled, and utilized in cross-coupling reactions with high efficiency.[2]

Comparative Analysis: Stability and Reactivity

The superior stability of MIDA boronates over their corresponding boronic acids is not merely qualitative. Experimental data consistently demonstrates their enhanced longevity and performance in cross-coupling reactions.

Benchtop Stability Comparison

A study by Burke and coworkers directly compared the stability of several classes of boronic acids with their MIDA boronate derivatives when stored on the benchtop under air. The results, summarized in the table below, are striking.

Boronic Acid/MIDA Boronate% Remaining After 15 Days (Boronic Acid)% Remaining After ≥60 Days (MIDA Boronate)
2-Furan<5%>95%
2-Pyrrole<5%>95%
2-Thiophene~60%>95%
2-Benzofuran~40%>95%
2-Indole<5%>95%
Vinyl<5%>95%
Cyclopropyl~20%>95%

Data compiled from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (18), pp 6480–6482.[2]

This data clearly illustrates that while many boronic acids undergo significant decomposition in a short period, their MIDA boronate counterparts remain virtually unchanged for extended durations.[2]

Cross-Coupling Efficiency: The "Slow-Release" Advantage

The controlled release of the active boronic acid from the MIDA boronate under specific reaction conditions is a key feature that enhances cross-coupling efficiency, particularly for unstable substrates. Under aqueous basic conditions, such as with K₃PO₄, MIDA boronates undergo slow hydrolysis to release the boronic acid in situ.[1][2] This slow-release mechanism maintains a low, steady concentration of the reactive boronic acid, minimizing its decomposition while allowing it to be efficiently consumed in the catalytic cycle.[2]

The following table compares the yields of Suzuki-Miyaura cross-coupling reactions between various freshly prepared boronic acids and their corresponding MIDA boronates with an aryl chloride.

Boronic Acid/MIDA BoronateYield with Boronic AcidYield with MIDA Boronate
2-Furan50%92%
2-Thiophene37%94%
2-Indole14%93%
Vinyl68%85%

Data compiled from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (18), pp 6480–6482.[2]

The significantly higher yields obtained with MIDA boronates underscore the practical benefit of the slow-release strategy in overcoming the instability of the boronic acid coupling partners.[2]

Experimental Protocols

Synthesis of MIDA Boronates

The conversion of boronic acids to MIDA boronates is a straightforward condensation reaction.

General Procedure for MIDA Boronate Synthesis:

  • To a flask containing the boronic acid is added a slight excess of N-methyliminodiacetic acid (MIDA).

  • A suitable solvent system, often a mixture of toluene and DMSO to aid in dissolving the MIDA ligand, is added.[4]

  • The mixture is heated, typically to at least 40°C, under conditions that facilitate the removal of water, such as a Dean-Stark apparatus.[4]

  • Upon completion of the reaction, the MIDA boronate can be purified by crystallization or silica gel chromatography.[4]

A milder method utilizing MIDA anhydride as both the ligand source and an in situ desiccant has also been developed, expanding the scope to more sensitive boronic acids.[12]

Caption: Synthesis of MIDA Boronates.

Suzuki-Miyaura Cross-Coupling with MIDA Boronates (Slow-Release Protocol)

This protocol is particularly effective for unstable boronic acids.

General Procedure for Slow-Release Cross-Coupling:

  • To a reaction vessel, add the MIDA boronate (1.0-1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).[2][5]

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O).[2]

  • Heat the reaction mixture (e.g., 60-100°C) for the required time (typically a few hours).[2][5]

  • Upon completion, the reaction is worked up using standard procedures, and the product is purified.

G MIDA_Boronate MIDA Boronate Aqueous_Base Aqueous Base (e.g., K₃PO₄) MIDA_Boronate->Aqueous_Base Slow Hydrolysis Boronic_Acid Boronic Acid (in situ) Aqueous_Base->Boronic_Acid Cross_Coupling Pd-Catalyzed Cross-Coupling Boronic_Acid->Cross_Coupling Product Coupled Product Cross_Coupling->Product

Caption: Slow-Release Cross-Coupling Workflow.

Deprotection of MIDA Boronates

When the free boronic acid is desired, the MIDA group can be easily cleaved.

General Procedure for MIDA Boronate Deprotection:

  • Dissolve the MIDA boronate in a suitable organic solvent (e.g., THF).

  • Add an aqueous base, such as 1M NaOH or saturated NaHCO₃.[1][11]

  • Stir the mixture at room temperature. Deprotection is typically rapid with strong bases like NaOH (around 10 minutes) and slower with milder bases like NaHCO₃.[11]

  • After completion, the boronic acid can be extracted into an organic solvent.

The Future of Synthesis: Iterative Cross-Coupling

The stability and controlled reactivity of MIDA boronates have paved the way for advanced synthetic strategies, most notably iterative cross-coupling (ICC).[4][10][13] In this approach, bifunctional building blocks containing both a halide and a MIDA boronate can be coupled in a sequential, controlled manner, analogous to the solid-phase synthesis of peptides and oligonucleotides.[4][10] This has enabled the streamlined and even automated synthesis of complex small molecules, natural products, and pharmaceuticals.[7][10]

G cluster_0 Cycle 1 cluster_1 Cycle 2 Deprotection1 1. Deprotection (Release Boronic Acid) Coupling1 2. Cross-Coupling Deprotection1->Coupling1 Intermediate1 Dimer Coupling1->Intermediate1 Deprotection2 1. Deprotection (Release Boronic Acid) Coupling2 2. Cross-Coupling Deprotection2->Coupling2 Intermediate2 Trimer Coupling2->Intermediate2 Start Halo-MIDA Boronate Building Block 1 Start->Deprotection1 Building_Block_2 Halo-MIDA Boronate Building Block 2 Building_Block_2->Coupling1 Building_Block_3 Halo-MIDA Boronate Building Block 3 Building_Block_3->Coupling2 Intermediate1->Deprotection2 Final_Product Final Product Intermediate2->Final_Product

Caption: Iterative Cross-Coupling with MIDA Boronates.

Conclusion

MIDA boronates represent a significant advancement over traditional boronic acids, offering a robust solution to the challenges of instability and uncontrolled reactivity. Their exceptional benchtop stability, compatibility with chromatography, and the ability to engage in controlled, slow-release cross-coupling make them a superior choice for a wide range of synthetic applications. For researchers, scientists, and drug development professionals, the adoption of MIDA boronates can lead to more reliable, efficient, and versatile synthetic strategies, enabling the construction of complex molecules with greater ease and precision.

References

A Guide to the Quantification of Impurities in Boronic Acid Samples: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe science. Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their unique chemistry also presents distinct challenges regarding purity. The presence of impurities, ranging from benign process residuals to potentially genotoxic species, can compromise reaction yields, introduce downstream purification difficulties, and, in the pharmaceutical context, pose significant safety risks.[2]

This guide provides an in-depth comparison of the primary analytical techniques used to quantify impurities in boronic acid samples. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to help you design robust, self-validating analytical systems for your laboratory.

Chapter 1: The Impurity Landscape in Boronic Acids

Understanding the nature of potential impurities is the first step toward selecting an appropriate analytical method. Boronic acid samples are susceptible to several common impurity types.

  • Boroxines (Anhydrides): Boronic acids readily undergo reversible, entropically driven dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[3][4] This equilibrium between the monomeric acid and the trimeric boroxine is highly sensitive to the presence of water and the choice of solvent, complicating analysis and quantification.[5]

  • Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from the synthetic route. Certain reagents, such as bis(pinacolato)diboron (BPD), have been identified as potential mutagens and require strict control to parts-per-million (ppm) levels under ICH M7 guidelines.[2]

  • Isomers and Degradation Products: Depending on the molecular structure and storage conditions, isomerization or degradation via protodeboronation can occur.[6]

  • Residual Water and Solvents: Water is not just a solvent but a reactant in the boronic acid-boroxine equilibrium. Its precise quantification is therefore critical.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying impurities, as it provides direct structural information.[7]

Principle & Expertise

For boronic acids, both ¹H and ¹¹B NMR are exceptionally informative. ¹H NMR provides a map of the organic scaffold, while ¹¹B NMR directly probes the local environment of the boron atom, allowing for clear differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or complexes.[8][9]

The primary challenge in NMR analysis is the presence of boroxines, which can lead to broadened signals or multiple sets of peaks, making spectra difficult to interpret and quantify accurately.[6]

The Causality Behind the Protocol: The key to obtaining a clean, quantifiable NMR spectrum is to shift the equilibrium entirely to the monomeric boronic acid. This is achieved by using a coordinating deuterated solvent. Solvents like deuterated methanol (d4-methanol) or DMSO-d6 effectively solvate the boronic acid and donate sufficient water to break up the boroxine trimer, resulting in sharp, well-resolved signals corresponding to a single species.[10]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Internal Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a suitable deuterated solvent (e.g., d4-Methanol) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid sample into an NMR tube.

  • Analysis: Add a precise volume (e.g., 600 µL) of the internal standard stock solution to the NMR tube. Cap and vortex until the sample is fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1 delay, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery for all relevant signals, which is critical for accurate integration.

  • Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the known concentration of the standard, the sample weight, and the relative integral values.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_std Prepare Internal Standard Solution add_std Add Precise Volume of Standard Solution prep_std->add_std prep_sample Weigh Boronic Acid Sample into NMR Tube prep_sample->add_std acquire Acquire Spectrum (Ensure long D1 delay) add_std->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Workflow for quantitative NMR (qNMR) analysis of boronic acids.
Chapter 3: High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.

Principle & Expertise

Reversed-phase HPLC (RP-HPLC) is the most common mode for boronic acid analysis. Separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[11][12]

The Causality Behind the Protocol:

  • Column Selection: Boronic acids, especially aryl boronic acids, possess sufficient hydrophobicity to be retained on standard C18 columns. However, their polarity can sometimes lead to poor retention. Modern columns with different surface chemistries (e.g., HSS T3) are designed to improve the retention of polar compounds.[12]

  • Mobile Phase pH: The pH of the mobile phase is critical. Boronate esters, often used as synthetic precursors, are susceptible to on-column hydrolysis.[13] For these compounds, using a high-pH mobile phase (pH > pKa of the corresponding acid) can stabilize the ester during analysis.[14] Conversely, for boronic acids themselves, a low pH (e.g., using 0.1% formic acid) ensures they are in a neutral state, leading to better peak shape and reproducible retention.

  • Detection: UV detection is standard for aromatic boronic acids. For trace-level analysis of impurities that may lack a strong chromophore or are present in complex matrices, coupling HPLC with mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity.[15][16][17]

Experimental Protocol: RP-HPLC with UV Detection
  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., Water with 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid). Filter and degas both.

  • Sample Preparation: Accurately weigh the boronic acid sample and dissolve it in a suitable diluent (often the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or 254 nm

    • Gradient: A typical linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point.[6]

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of specific impurities, a reference standard for that impurity is required.

Workflow for HPLC Analysis

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phases equilibrate Equilibrate System prep_mobile->equilibrate prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject separate Gradient Elution (Separation) inject->separate detect UV or MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity or Quantify vs. Standard integrate->calculate

General workflow for RP-HPLC analysis of boronic acid purity.
Chapter 4: Gas Chromatography (GC) for Volatile and Derivatizable Impurities

GC is an excellent technique for separating volatile compounds. While boronic acids themselves are generally non-volatile and thermally labile, GC becomes a powerful tool after a crucial sample preparation step.

Principle & Expertise

GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.

The Causality Behind the Protocol: The polar B(OH)₂ group makes boronic acids unsuitable for direct GC analysis. To overcome this, a derivatization reaction is employed to convert the polar, non-volatile acid into a more volatile and thermally stable ester (e.g., a silyl ester).[11] This chemical modification is the enabling step that makes the analyte "GC-friendly." When coupled with a mass spectrometer (GC-MS), this method is highly effective for the low-level analysis of specific impurities, including potentially genotoxic ones.[2]

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation: Place an accurately weighed amount of the boronic acid sample (e.g., 1 mg) into a 2 mL autosampler vial.

  • Derivatization: Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile). Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

  • Reaction: Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Inlet: Split/splitless, 250 °C

    • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm

    • Carrier Gas: Helium

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) source, scanning from m/z 40-500.

  • Analysis: Inject the derivatized sample and acquire the data. Identify impurities by their mass spectra and retention times. Quantify against a similarly derivatized reference standard.

Workflow for GC Analysis with Derivatization

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Add Solvent & Derivatizing Agent (e.g., BSTFA) weigh->derivatize react Heat to Complete Reaction derivatize->react inject Inject Derivatized Sample react->inject separate Temperature Program Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks via Mass Spectra detect->identify quantify Quantify vs. Standard identify->quantify

Workflow for GC-MS analysis including the critical derivatization step.
Chapter 5: Karl Fischer (KF) Titration for Water Content

As the boronic acid-boroxine equilibrium is water-dependent, accurately measuring the water content is not a trivial pursuit. Karl Fischer titration is the gold standard for this purpose.

Principle & Expertise

KF titration is a specific chemical method based on the oxidation of sulfur dioxide by iodine, which consumes water in a 1:1 molar ratio.[18][19] Unlike simpler methods like "loss on drying," KF is selective for water and is not affected by other volatile components.

The Causality Behind the Protocol: The choice between the two main KF modes—volumetric and coulometric—depends entirely on the expected water content.

  • Volumetric KF: Iodine is added via a burette as part of a titrant solution. This method is ideal for samples with moderate to high water content (typically 0.1% to 100%).[20]

  • Coulometric KF: Iodine is generated electrochemically in situ from an iodide salt in the reagent. This allows for extremely precise generation of minute amounts of iodine, making it the method of choice for trace water analysis (ppm to 5%).[19] For a seemingly "dry" boronic acid powder, the coulometric method is generally more appropriate.

Experimental Protocol: Coulometric Karl Fischer
  • Titrator Conditioning: Turn on the KF titrator and allow the titration cell to condition, during which the instrument electrochemically removes any ambient moisture from the solvent until a stable, dry baseline ("drift") is achieved.

  • Sample Introduction: Using an analytical balance, accurately weigh a suitable amount of the boronic acid sample. Quickly and carefully add the solid sample directly into the conditioned titration cell.

  • Titration: Start the titration. The instrument will generate iodine to react with the water introduced by the sample. The endpoint is detected potentiometrically when an excess of iodine appears.[18]

  • Calculation: The instrument uses Faraday's law to calculate the total charge passed to generate the required amount of iodine, which is directly proportional to the amount of water in the sample. The result is typically reported as a weight percentage (%) or parts per million (ppm).

Workflow for Karl Fischer Titration

G cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result Calculation condition Condition KF Cell (Titrate to Dry Baseline) add Introduce Sample to Cell condition->add weigh Accurately Weigh Sample weigh->add titrate Start Titration add->titrate endpoint Endpoint Detection (Potentiometric) titrate->endpoint calculate Calculate Water Content (via Faraday's Law) endpoint->calculate

Workflow for water content determination by Karl Fischer titration.
Chapter 6: Comparative Summary and Method Selection

Choosing the right analytical technique requires a clear understanding of the question being asked. Is the goal a routine purity check, the identification of an unknown impurity, or the quantification of a specific, potentially hazardous trace component?

Data Presentation: Comparison of Analytical Methods
Technique Primary Application Typical Sensitivity (LOQ) Sample Preparation Advantages Disadvantages
¹H NMR Structural confirmation, quantification of major components & known impurities~0.1%Simple dissolutionProvides structural information, non-destructive, good for boroxine analysisLower sensitivity, complex spectra with mixtures, requires expensive equipment
HPLC-UV Routine purity assessment, quantification of known impuritiesµg/mL to ng/mL[16]Simple dissolution & filtrationHigh precision & accuracy, high throughput, robustMay require method development, risk of on-column degradation[13]
LC-MS/MS Trace-level quantification of specific impurities (e.g., genotoxic)ng/mL to pg/mL[16]Simple dissolution & filtrationExtremely high sensitivity and selectivitySusceptible to matrix effects, requires expertise and expensive equipment[16]
GC-MS Analysis of volatile impurities or those that can be derivatizedng/mL[16]Derivatization required High resolution, excellent for structural confirmation of unknownsDestructive, derivatization adds complexity and potential for error[11]
Karl Fischer Precise quantification of water contentppm to 100%Direct addition to cellGold standard for water, highly specific and accurate[20]Only measures water, requires dedicated equipment
Guidance on Method Selection
  • For routine quality control of a known boronic acid: HPLC-UV is the most efficient and reliable method for determining overall purity and quantifying known impurities.

  • To confirm the identity and structure of a newly synthesized boronic acid: ¹H and ¹¹B NMR are indispensable for structural verification.

  • To investigate the presence of boroxines: ¹H NMR in a non-coordinating solvent (like CDCl₃) vs. a coordinating solvent (like d4-Methanol) provides a definitive answer.

  • To quantify a specific, known, potentially genotoxic impurity at ppm levels: LC-MS/MS or GC-MS are the required techniques due to their high sensitivity.[2][15]

  • To accurately determine the water content for reaction stoichiometry or stability studies: Karl Fischer titration is the only appropriate method.

Conclusion

The quantification of impurities in boronic acid samples is a multifaceted challenge that requires a thoughtful, evidence-based approach. There is no single "best" method; rather, the optimal technique is dictated by the specific analytical goal. By understanding the underlying principles of each method and the chemical nature of boronic acids themselves—particularly the dynamic equilibrium with their boroxine anhydrides—researchers can confidently select and implement the right tool for the job. A comprehensive analytical strategy often involves the orthogonal application of several of these techniques to build a complete and reliable purity profile, ensuring the integrity of research and the safety of developed products.

References

A Senior Application Scientist's Guide to Benchmarking New Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the development of novel cross-coupling methodologies is a constant pursuit. The ability to efficiently forge carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction.[1] However, the introduction of a new catalytic system necessitates a rigorous and objective assessment of its performance against established methods. This guide provides a comprehensive framework for benchmarking new cross-coupling methodologies, moving beyond simple yield determination to a more holistic evaluation of a catalyst's practical utility and potential for widespread adoption.

The Rationale Behind Rigorous Benchmarking

The allure of a novel catalyst, often promising milder conditions, broader scope, or lower costs, must be tempered with systematic validation. A robust benchmarking strategy serves several critical functions:

  • Establishes True Advancement: It objectively determines if a new methodology offers a tangible improvement over the current state-of-the-art in terms of efficiency, scope, or sustainability.

  • Identifies Optimal Operating Conditions: A thorough evaluation elucidates the ideal parameters for catalyst performance, providing a valuable roadmap for future users.

  • Reveals Limitations: No catalyst is universal. Benchmarking helps to define the boundaries of a new methodology, identifying substrates or functional groups that may be problematic.

  • Ensures Reproducibility: By providing detailed, validated protocols, comprehensive benchmarking facilitates the adoption and consistent application of new methods by the wider scientific community.

Key Performance Indicators: A Multi-faceted Evaluation

A new cross-coupling methodology should be assessed against a range of quantitative and qualitative metrics. A holistic view is essential for a complete understanding of the catalyst's capabilities and limitations.

Core Performance Metrics
MetricDescriptionFormula/CalculationImportance
Yield (%) The amount of desired product obtained relative to the theoretical maximum.[2](Actual Yield / Theoretical Yield) x 100%A primary indicator of reaction efficiency.
Selectivity (%) The measure of how much of the desired product is formed in comparison to all other products.[2][3](Moles of Desired Product / Moles of All Products) x 100%Crucial for minimizing purification challenges and waste.
Turnover Number (TON) The number of moles of product formed per mole of catalyst before deactivation.[4]Moles of Product / Moles of CatalystIndicates catalyst longevity and efficiency.
Turnover Frequency (TOF) (h⁻¹) The TON per unit of time, representing the catalyst's activity or speed.[4]TON / Reaction TimeA measure of the catalyst's intrinsic activity.
Catalyst Loading (mol % or ppm) The amount of catalyst used relative to the limiting reagent.[5][6](Moles of Catalyst / Moles of Limiting Reagent) x 100%Lower loadings are economically and environmentally preferable.
Green Chemistry Metrics

In an era of increasing environmental awareness, the sustainability of a chemical transformation is a critical consideration.[7][8]

MetricDescriptionFormula/CalculationImportance
Process Mass Intensity (PMI) The total mass of materials used (solvents, reagents, process water) to produce a given mass of product.[9]Total Mass in a Process / Mass of ProductProvides a holistic view of the process's environmental footprint.
E-Factor The mass of waste produced per unit of product.[9]Total Mass of Waste / Mass of ProductA direct measure of waste generation.

Experimental Design: A Systematic Approach to Benchmarking

A well-designed experimental plan is crucial for generating meaningful and comparable data. High-Throughput Experimentation (HTE) and Design of Experiments (DoE) are powerful tools for efficiently screening a wide range of variables.[10][11][12][13]

Phase 1: Initial Scoping and Optimization

The initial phase focuses on identifying the optimal reaction conditions for the new catalytic system. This is often best accomplished using HTE platforms, which allow for the rapid and parallel execution of numerous reactions.[14]

Workflow for Initial HTE Screening:

HTE_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Substrates, Base, Solvent) catalyst_array Dispense Catalyst Array (New vs. Benchmarks) reagent_dosing Automated Dosing of Stock Solutions catalyst_array->reagent_dosing reaction_block Reaction Incubation (Controlled Temperature & Stirring) reagent_dosing->reaction_block quenching Quenching & Workup reaction_block->quenching analytical High-Throughput Analysis (LC-MS, GC-MS) quenching->analytical

Caption: High-Throughput Experimentation (HTE) workflow for initial catalyst screening.

Key Variables to Screen:

  • Catalyst: The new catalyst vs. 2-3 standard benchmark catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos).[15]

  • Ligand: If applicable, screen a small library of ligands.

  • Base: A variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU).

  • Solvent: A range of polar aprotic and protic solvents (e.g., Toluene, Dioxane, THF, n-butanol/water).[16]

  • Temperature: Typically screened from room temperature to 120 °C.[15]

Phase 2: Substrate Scope Evaluation

Once optimal conditions are identified, the new methodology's generality must be tested across a diverse range of substrates. This reveals the catalyst's functional group tolerance and its applicability to different electronic and steric environments.[17]

Recommended Substrate Classes for a Suzuki-Miyaura Coupling Benchmark:

Aryl HalideElectronic/Steric PropertiesRationale
4-BromoanisoleElectron-richTests for reactivity with electron-donating groups.
4-BromobenzonitrileElectron-poorAssesses performance with electron-withdrawing groups.
2-BromotolueneSterically hinderedEvaluates tolerance to ortho-substitution.
4-BromopyridineHeterocyclicDetermines applicability to heteroaromatic systems.
4-ChlorotolueneLess reactive C-X bondChallenges the catalyst with a stronger carbon-halide bond.
Phase 3: Kinetic Analysis

Kinetic studies provide deeper insight into the reaction mechanism and can help identify the rate-determining step.[18][19][20] This information is invaluable for further optimization and for understanding the fundamental behavior of the catalyst.

Workflow for Kinetic Analysis:

Kinetic_Workflow start Optimized Reaction Conditions vary_conc Systematically Vary Concentration of One Reactant start->vary_conc monitor Monitor Reaction Progress Over Time (e.g., in-situ IR, regular sampling) vary_conc->monitor initial_rates Determine Initial Reaction Rates monitor->initial_rates plot Plot ln(rate) vs. ln[reactant] initial_rates->plot order Determine Reaction Order for Each Component plot->order mechanism Propose a Kinetic Model and Rate Law order->mechanism

Caption: A typical workflow for determining reaction kinetics.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on the specific nature of the new cross-coupling methodology.

Protocol 1: High-Throughput Screening of a New Palladium Catalyst for Suzuki-Miyaura Coupling
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of the aryl halide (e.g., 4-bromotoluene) in the chosen solvent (e.g., toluene).

    • Prepare a 0.3 M solution of the boronic acid (e.g., phenylboronic acid) in the same solvent.

    • Prepare a 1.0 M aqueous solution of the base (e.g., K₂CO₃).

  • Catalyst Array Preparation:

    • In a 96-well plate, dispense 1 µmol of the new catalyst and benchmark catalysts into designated wells.

  • Reaction Setup (automated liquid handler is recommended):

    • To each well, add 100 µL of the aryl halide stock solution (20 µmol).

    • Add 100 µL of the boronic acid stock solution (30 µmol).

    • Add 40 µL of the base solution (40 µmol).

    • Seal the plate and place it on a heated stirring block at the desired temperature.

  • Workup and Analysis:

    • After the specified time, cool the plate to room temperature.

    • Add an internal standard (e.g., biphenyl) in a known concentration.

    • Dilute with an appropriate solvent (e.g., acetonitrile) and analyze by LC-MS or GC-MS to determine yield and conversion.

Protocol 2: General Procedure for Substrate Scope Evaluation
  • Reaction Setup:

    • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (0.5 mmol, 1.0 eq), boronic acid (0.75 mmol, 1.5 eq), and base (1.0 mmol, 2.0 eq).[15]

    • Add the new palladium catalyst (0.005 mmol, 1 mol%) and ligand (if applicable).

    • Add the solvent (2.5 mL).

  • Reaction Execution:

    • Stir the mixture at the optimized temperature for the determined reaction time.

    • Monitor the reaction progress by TLC or GC-MS.[15]

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]

    • Purify the crude product by column chromatography to determine the isolated yield.

Comparative Data Presentation

The results of the benchmarking studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of a New Catalyst (Cat-X) with Benchmark Systems
CatalystBaseSolventTemp (°C)Time (h)Yield (%) of 4-methoxybiphenyl
Cat-X K₃PO₄Toluene/H₂O80298
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001292[21]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100498[15]
Table 2: Substrate Scope of Cat-X in Suzuki-Miyaura Coupling
Aryl HalideProductYield (%)
4-Bromoanisole4-Methoxy-1,1'-biphenyl98
4-Bromobenzonitrile4'-(1,1'-Biphenyl)-4-carbonitrile95
2-Bromotoluene2-Methyl-1,1'-biphenyl92
4-Bromopyridine4-Phenylpyridine88
4-Chlorotoluene4-Methyl-1,1'-biphenyl75

Conclusion

Benchmarking a new cross-coupling methodology is a comprehensive process that requires careful planning and execution. By moving beyond simple yield determination and incorporating a multi-faceted evaluation that includes key performance indicators, green chemistry metrics, thorough substrate scope analysis, and kinetic studies, a true understanding of a new catalyst's potential can be achieved. The protocols and frameworks presented in this guide are intended to provide a solid foundation for researchers to rigorously and objectively evaluate their discoveries, ultimately accelerating the development of more efficient and sustainable chemical synthesis.

References

Safety Operating Guide

Proper Disposal of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Rationale for Cautious Handling

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid belongs to the phenylboronic acid class of compounds. Analogous compounds, such as (3-Methoxyphenyl)boronic acid and Phenylboronic acid, are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Many are also classified as harmful if swallowed.[4] Therefore, it is imperative to treat this compound as a hazardous chemical waste to mitigate potential risks to personnel and the environment.

Key Principles for Disposal:

  • Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.

  • Always segregate boronic acid waste from other chemical waste streams to prevent potentially hazardous reactions.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to initiating any disposal procedures, ensure the following PPE is worn and engineering controls are in place:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.

  • Protective Clothing: A laboratory coat.

  • Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

III. Step-by-Step Disposal Protocols

The following protocols outline the procedures for the disposal of solid waste, liquid waste, and contaminated materials.

A. Solid Waste Disposal (Unused Reagent, Contaminated Weighing Paper, etc.)

  • Collection: Carefully collect all solid waste in a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and securely labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 1072952-02-3

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

B. Liquid Waste Disposal (Solutions containing the compound)

  • Collection: Pour liquid waste into a dedicated, sealable, and chemically compatible container. Use a funnel to prevent spills.

  • Labeling: Label the liquid waste container with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent system and approximate concentration.

    • An indication of the hazards.

  • Storage: Store the sealed liquid waste container in a designated hazardous waste accumulation area, ensuring segregation from incompatible chemicals.

C. Disposal of Empty Containers

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.

  • Container Disposal: After air-drying completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.

IV. Emergency Procedures: Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section II.

  • Containment and Cleanup:

    • For solid spills: Gently sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert material, such as vermiculite or sand. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

V. Quantitative Data Summary for Phenylboronic Acids (General)

While specific quantitative data for this compound is not available, the following table provides a general overview of hazard classifications for similar compounds.

Hazard StatementGHS Classification (Typical for Phenylboronic Acids)
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[4][5]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][5]
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)[1][5]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)[5]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Unused reagent, contaminated solids) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple Rinse Container EmptyContainer->TripleRinse StoreWaste Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Clean, Dry Container TripleRinse->DisposeContainer CollectRinsate->CollectLiquid EHS_Pickup Arrange for EHS Pickup StoreWaste->EHS_Pickup

Caption: Disposal workflow for this compound.

VII. References

  • Sigma-Aldrich. (n.d.). 3-(2-Methoxybenzyloxy)phenylboronic acid. Retrieved from --INVALID-LINK--

  • AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Aaronchem. (2024, November 1). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2020, December 13). Phenylboronic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 25). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 24). 3-Methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). Phenylboronic acid-SDS. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 10365-98-7|3-Methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • Szabo-Scandic. (2024, September 9). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Luliński, S. (2008). 3-Carb-oxy-2-methoxy-phenyl-boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1963. --INVALID-LINK--

  • Abovchem. (n.d.). (3-(methoxy-d3)phenyl)boronic acid. Retrieved from --INVALID-LINK--

  • SynQuest Laboratories, Inc. (n.d.). 3-Methoxy-4-(methoxycarbonyl)benzeneboronic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(2-methoxybenzyloxy)phenylboronic acid. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.